2'-C-ethynyladenosine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-2-12(20)8(19)6(3-18)21-11(12)17-5-16-7-9(13)14-4-15-10(7)17/h1,4-6,8,11,18-20H,3H2,(H2,13,14,15)/t6-,8-,11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMZHZQENASCGE-YUTYNTIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314689 | |
| Record name | 2′-C-Ethynyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640725-76-4 | |
| Record name | 2′-C-Ethynyladenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=640725-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′-C-Ethynyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Antiviral Mechanism of Action of 2'-C-Ethynyladenosine
The following technical guide details the mechanism of action, pharmacological characteristics, and experimental validation of 2'-C-ethynyladenosine (EA) and its optimized 7-deaza analog (NITD008).
Executive Summary
2'-C-ethynyladenosine (EA) is a nucleoside analog that functions as a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp).[1] While exhibiting broad-spectrum activity against Flaviviridae (Dengue, Zika, HCV) and Picornaviridae, the parent molecule is limited by significant host cytotoxicity. This led to the development of NITD008 (7-deaza-2'-C-ethynyladenosine) , which retains antiviral potency while reducing mitochondrial toxicity.
This guide dissects the molecular mechanism of EA/NITD008, characterizing it as a non-obligate chain terminator that induces polymerase stalling via steric conflict within the enzyme's catalytic center.
Chemical Structure & Metabolic Activation
2'-C-ethynyladenosine is a prodrug. It is inactive in its nucleoside form and requires intracellular anabolic phosphorylation to its triphosphate (TP) metabolite to compete with the natural substrate, Adenosine Triphosphate (ATP).
Structural Pharmacology
-
Base: Adenine (or 7-deaza-adenine in NITD008).[1][2] The 7-deaza modification removes the N7 nitrogen, reducing affinity for host mitochondrial RNA polymerase (POLRMT).
-
Sugar: Ribose with a 2'-C-ethynyl (-C≡CH) substitution.
-
3'-OH Status: Intact. This classifies the drug as a non-obligate chain terminator, distinguishing it from obligate terminators (e.g., Acyclovir) that lack the 3'-hydroxyl group required for phosphodiester bond formation.
Intracellular Kinase Cascade
The activation pathway follows a three-step phosphorylation sequence. The efficiency of the first step is often the rate-limiting factor in potency.
Figure 1: The metabolic activation cascade of 2'-C-ethynyladenosine. The triphosphate form (EA-TP) is the bioactive species that targets the viral polymerase.
Molecular Mechanism of Action (MOA)
The core antiviral mechanism is RdRp-mediated Chain Termination . Unlike simple competitive inhibitors, EA-TP is incorporated into the nascent RNA strand, where it acts as a "molecular brake."
Competitive Binding & Incorporation
-
Competition: EA-TP competes with endogenous ATP for the nucleotide-binding site of the viral NS5 polymerase (RdRp).
-
Selectivity: Viral RdRps are generally more permissive of 2'-modifications than high-fidelity host DNA polymerases, providing a therapeutic window.
-
Incorporation: The RdRp catalyzes the nucleophilic attack of the primer 3'-OH on the
-phosphate of EA-TP, incorporating 2'-C-ethynyl-AMP into the RNA chain.
Steric Stalling (The "Ethynyl Brake")
Once incorporated, the 2'-ethynyl group projects into the minor groove of the double-stranded RNA product or interacts with the "gatekeeper" residues of the polymerase.
-
Translocation Block: The bulky ethynyl group creates a steric clash with the polymerase structure (specifically the palm or thumb subdomains) during the translocation step.
-
Conformational Freeze: The enzyme cannot slide forward to the next position on the template.
-
Termination: RNA synthesis arrests. This is "non-obligate" because the 3'-OH is chemically present, but the enzyme is mechanically jammed.
Comparison of Termination Modes:
| Feature | Obligate Terminator (e.g., 3'-dATP) | Non-Obligate Terminator (e.g., EA-TP) |
|---|---|---|
| 3'-OH Group | Absent | Present |
| Primary Mechanism | Chemical inability to form bond | Steric/Conformational hindrance |
| Termination Timing | Immediate | Immediate or Delayed (1-3 bases later) |
| Excision Resistance | Low | High (Ethynyl group hinders excision) |
Figure 2: Step-wise mechanism of polymerase inhibition. The 2'-ethynyl moiety acts as a steric wedge, preventing the polymerase from translocating along the viral RNA template.
Toxicity & The 7-Deaza Optimization
A critical aspect of EA research is the distinction between the parent adenosine analog and the 7-deaza modification.
Mitochondrial Toxicity Mechanism
Unmodified 2'-C-ethynyladenosine is highly toxic to host cells.
-
Target: Human Mitochondrial RNA Polymerase (POLRMT).
-
Effect: POLRMT recognizes EA-TP as a substrate, incorporating it into mitochondrial mRNA. This leads to premature termination of mitochondrial protein synthesis, oxidative phosphorylation failure, and cell death.
The NITD008 Solution
Replacing the N7 nitrogen with a carbon (7-deaza-adenosine) alters the electrostatic profile of the base.
-
Viral RdRp: Retains high affinity (nanomolar
). -
Host POLRMT: Drastically reduced affinity.
-
Result: The Selectivity Index (SI) improves significantly, allowing for potent antiviral activity with reduced mitochondrial liability.
Experimental Protocols for Validation
In Vitro RdRp Primer-Extension Assay
Purpose: To demonstrate direct inhibition of the polymerase enzyme and visualize chain termination.
Materials:
-
Recombinant Viral RdRp (e.g., Dengue NS5).
-
RNA Template/Primer duplex (fluorescently labeled primer).
-
NTP mixture (ATP, GTP, CTP, UTP).
-
Test Compound: EA-TP (Triphosphate form).
Protocol:
-
Annealing: Mix RNA template and 5'-Cy5-labeled primer (1:1.5 ratio) in annealing buffer; heat to 95°C and cool slowly.
-
Enzyme Mix: Incubate RdRp (500 nM) with annealed RNA (100 nM) in Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT) for 10 min at 30°C.
-
Reaction Initiation: Add NTP mix (100 µM) spiked with increasing concentrations of EA-TP (0, 1, 10, 100 µM).
-
Elongation: Incubate at 30°C for 30-60 minutes.
-
Quenching: Stop reaction with 2x Loading Buffer (95% formamide, 20 mM EDTA).
-
Analysis: Resolve products on a 20% denaturing polyacrylamide urea gel.
-
Data Output: Observe "stalled" bands at specific lengths compared to full-length product in control lanes.
Replicon Luciferase Reporter Assay
Purpose: To measure cellular antiviral potency (
Protocol:
-
Cell Seeding: Plate Huh-7 cells harboring a sub-genomic viral replicon (containing a Luciferase reporter) in 96-well plates.
-
Compound Treatment: Add serial dilutions of 2'-C-ethynyladenosine (or NITD008) in culture media.
-
Incubation: Incubate for 48 hours at 37°C/5% CO2.
-
Readout (Antiviral): Lyse cells and add Luciferase substrate. Measure luminescence (RLU). Lower signal = viral inhibition.
-
Readout (Cytotoxicity): In parallel plates, use MTT or CellTiter-Glo to measure cell viability.
-
Calculation: Plot dose-response curves to derive
(50% reduction in viral signal) and (50% cell death).
Quantitative Data Summary
| Parameter | 2'-C-Ethynyladenosine (Parent) | NITD008 (7-Deaza Analog) | Clinical Relevance |
| Target | Viral RdRp (NS5) | Viral RdRp (NS5) | Broad-spectrum antiviral |
| Dengue | ~0.5 - 2.0 µM | ~0.1 - 0.6 µM | High potency |
| Mitochondrial Tox | High | Low/Moderate | Critical for safety |
| Mechanism | Chain Termination | Chain Termination | Validated MOA |
| Resistance | NS5 Mutations | NS5 Mutations | High barrier to resistance |
References
-
Yin, Z., et al. (2009). An adenosine nucleoside inhibitor of dengue virus. Proceedings of the National Academy of Sciences (PNAS). Link
-
Lo, M. K., et al. (2016). Inhibition of Nipah Virus by the Adenosine Nucleoside Analog 7-Deaza-2'-C-Ethynyladenosine. Antimicrobial Agents and Chemotherapy. Link
-
Deng, C. L., et al. (2014). Inhibition of Enterovirus 71 by Adenosine Analog NITD008. Journal of Virology. Link
-
Caillet-Saguy, C., et al. (2014). Polymerases of Hepatitis C Viruses and Flaviviruses: Structural and Mechanistic Insights. Antiviral Research.[3][4][5][6] Link
-
Feng, J. Y., et al. (2016). Structure-Activity Relationship Analysis of Mitochondrial Toxicity Caused by Antiviral Ribonucleoside Analogs. Antimicrobial Agents and Chemotherapy. Link
Sources
- 1. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms | MDPI [mdpi.com]
The 2'-C-Ethynyl Nucleoside Scaffold: Structural Pharmacology & Therapeutic Potential
Executive Summary
The 2'-C-ethynyl nucleoside scaffold represents a high-potency, high-risk class of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) . Unlike their 2'-C-methyl counterparts (e.g., Sofosbuvir), which have found widespread success in Hepatitis C (HCV) therapy, 2'-C-ethynyl analogs—most notably NITD008 —have demonstrated exceptional efficacy against Flaviviridae (Dengue, Zika, West Nile) but have historically struggled with narrow therapeutic indices due to mitochondrial toxicity.
This technical guide dissects the Structure-Activity Relationship (SAR) of this scaffold, detailing the conformational physics that drive its potency, the synthetic pathways for its construction, and the rigorous screening protocols required to de-risk its toxicity profile.
Part 1: The Pharmacophore & Structural Dynamics
The "North" Conformation Lock
The primary driver of potency for 2'-C-ethynyl nucleosides is their ability to enforce a specific sugar pucker. RNA-dependent RNA polymerases (RdRps) recognize RNA, which predominantly exists in the C3'-endo (North) conformation.
-
Steric Electronic Effect: The electronegative and bulky ethynyl group at the 2'-position creates a gauche effect with the 3'-hydroxyl and the ring oxygen. This forces the furanose ring into a rigid C3'-endo conformation.
-
RdRp Recognition: This pre-organized "RNA-like" shape lowers the entropic penalty for binding to the viral polymerase active site, resulting in nanomolar affinity (e.g., NITD008
against DENV-2).
Mechanism of Chain Termination
Unlike 3'-deoxy analogs (obligate chain terminators) which lack the hydroxyl group necessary for phosphodiester bond formation, 2'-C-ethynyl analogs retain the 3'-OH. They act as non-obligate chain terminators .[1]
-
Incorporation: The analog is phosphorylated to the triphosphate (TP) form by host kinases.
-
Binding: The TP mimics natural ATP/GTP and binds to the RdRp.
-
Steric Clash: Upon incorporation, the rigid and linear ethynyl group (
) protrudes into the "primer grip" region or the nucleotide channel of the polymerase. -
Translocation Defect: This steric bulk prevents the enzyme from translocating to the next position or prevents the "closure" of the active site required for the next catalytic cycle.
Mechanism of Action Visualization
Caption: The activation cascade of 2'-C-ethynyl nucleosides from cellular entry to non-obligate chain termination of the viral RNA polymerase.
Part 2: Structure-Activity Relationship (SAR) Analysis[1]
The SAR of this scaffold is tight; minor modifications often lead to a complete loss of antiviral activity or unacceptable cytotoxicity.
The Base (Nucleobase)
-
Adenine vs. 7-Deaza-Adenine:
-
Adenine:[1][2][3][4] Susceptible to rapid deamination by Adenosine Deaminase (ADA), converting the active drug to the inactive inosine form.
-
7-Deaza-Adenine (as in NITD008): Replacing the N7 nitrogen with carbon prevents ADA recognition, significantly increasing plasma half-life and intracellular stability.
-
-
Pyrimidine Analogs: 2'-C-ethynyl cytidine and uridine analogs have been synthesized but generally show lower potency against Flaviviridae compared to purines, though they maintain activity against HCV.
The Sugar (Ribose Modification)
-
2'-C-Ethynyl (The Core): Essential for potency. The linear geometry is critical; reducing it to an ethyl or vinyl group often diminishes the specific steric clash required for chain termination.
-
2'-OH vs. 2'-H: Retention of the 2'-OH (ribo-configuration) is critical for recognition by RNA polymerases. Removal (deoxy-configuration) shifts specificity toward DNA polymerases, increasing mitochondrial toxicity (Pol
inhibition). -
4'-Azido/Ethynyl: Note that 4'-ethynyl modifications (e.g., Islatravir) are distinct. They target HIV RT via a translocation defect mechanism but operate through a different steric pocket (the hydrophobic pocket near the primer 3'-end).
Toxicity & Selectivity (The Critical Bottleneck)
The 2'-C-ethynyl scaffold is notorious for mitochondrial toxicity .
-
Mechanism: Host mitochondrial RNA polymerase (POLRMT) is structurally related to viral RdRps. If the analog is incorporated into mitochondrial RNA, it causes chain termination, leading to mitochondrial dysfunction (lactic acidosis).
-
SAR Solution: Recent efforts focus on Prodrugs (ProTides) that preferentially cleave in the liver (for HCV) or specific viral reservoirs to minimize systemic exposure to non-target tissues.
Part 3: Chemical Synthesis Strategy
Constructing the quaternary center at the 2'-position is the synthetic bottleneck. The most reliable method involves the nucleophilic addition of an organometallic acetylene species to a 2'-ketone intermediate.
Key Synthetic Workflow
-
Starting Material: 1,3,5-O-protected ribofuranose or pre-formed nucleoside (e.g., Adenosine).
-
Oxidation: Selective oxidation of the 2'-OH to a 2'-ketone (ulose) using Dess-Martin Periodinane or IBX.
-
Ethynylation (The Critical Step): Stereoselective addition of trimethylsilyl (TMS)-acetylene.
-
Reagent: Cerium(III) chloride (
) with Lithium TMS-acetylide. -
Stereochemistry: The bulky protecting groups on the 3' and 5' faces direct the attack from the
-face, yielding the desired ribo-configuration (2'- -OH, 2'- -ethynyl).
-
-
Deprotection & Base Coupling: Removal of TMS and sugar protecting groups.
Synthesis Flowchart
Caption: Stereoselective synthesis of 2'-C-ethynyl nucleosides via Cerium-mediated addition to a 2'-ulose intermediate.
Part 4: Experimental Protocols
In Vitro Polymerase Inhibition Assay (RdRp)
Purpose: To determine the
Protocol:
-
Substrate Preparation: Synthesize the triphosphate form of the analog (nucleosides are inactive in cell-free enzymatic assays).
-
Reaction Mix: Combine recombinant Viral RdRp (e.g., DENV NS5), RNA Template/Primer (poly(rC)/oligo(rG)), and radiolabeled nucleotide (
-GTP). -
Competition: Add varying concentrations of the 2'-C-ethynyl-TP (0.01
to 100 ). -
Incubation: 30°C for 60 minutes.
-
Filtration: Spot reaction onto DE81 filter paper to capture synthesized RNA. Wash away unincorporated nucleotides.
-
Quantification: Liquid scintillation counting.
-
Analysis: Plot % activity vs. log[inhibitor] to derive
.
Mitochondrial Toxicity Screening (Glu/Gal Assay)
Purpose: To distinguish between general cytotoxicity and specific mitochondrial toxicity (the "Crabtree Effect").
Protocol:
-
Cell Line: HepG2 cells.
-
Conditions:
-
Set A (Glucose): High glucose media (cells use glycolysis; mitochondria inactive).
-
Set B (Galactose): Galactose media (cells forced to use oxidative phosphorylation; mitochondria active).
-
-
Treatment: Incubate with compound for 3-5 days.
-
Readout: Measure cell viability (ATP levels via CellTiter-Glo).
-
Interpretation:
-
If
, the compound exhibits specific mitochondrial toxicity (Mitochondrial liability). -
A ratio > 3 is a red flag for this scaffold.
-
Part 5: Quantitative Data Summary
Table 1: Comparative Potency and Toxicity of Key Analogs
| Compound | Modification | Target Virus | Selectivity Index | Status | ||
| NITD008 | 7-deaza-2'-C-ethynyl-A | DENV-2 | 0.64 | >50 | >78 | Discontinued (Tox) |
| 7-Deaza-2'-C-Me-A | 7-deaza-2'-C-methyl-A | HCV | 0.30 | >100 | >300 | Preclinical |
| Sofosbuvir | 2'-F-2'-C-methyl-U | HCV | 0.04 | >100 | >2500 | FDA Approved |
| ALS-8176 | 4'-Cl-2'-C-ethynyl | RSV | 0.08 | >50 | >600 | Phase II (Halted) |
Note: While NITD008 shows potent
References
-
Yin, Z., et al. (2009). "An adenosine nucleoside inhibitor of dengue virus."[5] Proceedings of the National Academy of Sciences, 106(48), 20435-20439. [Link]
-
Sofia, M. J., et al. (2010). "Discovery of a
-d-2'-deoxy-2'- -fluoro-2'- -C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus." Journal of Medicinal Chemistry, 53(19), 7202-7218. [Link] -
De Clercq, E. (2019). "C-nucleosides to be revisited." Journal of Medicinal Chemistry, 62(10), 4806-4813. [Link]
-
Eltahla, A. A., et al. (2015). "Resistance to HCV nucleotide inhibitors: a review of the mechanism of action and the role of the 2'-C-methyl group." Antiviral Research, 120, 15-25. [Link]
-
Matsuda, A., & Sasaki, T. (2004). "Antitumor activity of sugar-modified nucleosides." Cancer Science, 95(2), 105-111. [Link]
Sources
- 1. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NITD008 - Wikipedia [en.wikipedia.org]
Engineering Efficacy: A Structural and Mechanistic Dissection of 2'-C-ethynyladenosine vs. NITD008
As a Senior Application Scientist specializing in antiviral drug development, I frequently encounter the challenge of translating potent in vitro biochemical inhibition into viable in vivo pharmacokinetics. The evolutionary leap from standard nucleoside analogs to highly optimized derivatives like NITD008 perfectly encapsulates this hurdle.
This technical guide dissects the core chemical differences between 2'-C-ethynyladenosine and NITD008 , exploring the causality behind their structural engineering, the resulting pharmacokinetic advantages, and the self-validating experimental workflows used to characterize their efficacy against viral RNA-dependent RNA polymerases (RdRp).
Structural Dissection: The Logic of the 7-Deaza Modification
To understand the difference between 2'-C-ethynyladenosine and NITD008, we must isolate the two distinct functional zones of the nucleoside: the ribose sugar (the pharmacophore) and the purine base (the stability scaffold).
The Pharmacophore: 2'-C-ethynyl Ribose
Both 2'-C-ethynyladenosine and NITD008 share an identical modification on the ribose ring: an ethynyl group (–C≡CH) substituted at the 2'-carbon position[1],[2].
-
Causality: Once the nucleoside is anabolized by cellular kinases into its active 5'-triphosphate form, it acts as a substrate mimic for the viral RdRp (such as the NS5 protein in Flaviviruses). When the RdRp incorporates this analog into the nascent viral RNA strand, the rigid, bulky 2'-C-ethynyl group creates a severe steric clash within the polymerase active site. This prevents the conformational shift required to add the subsequent nucleotide, resulting in immediate RNA chain termination[1],[3].
The Stability Scaffold: 7-Deazaadenine
The critical structural divergence lies in the purine base. 2'-C-ethynyladenosine utilizes a standard adenine base. NITD008, however, is chemically defined as 7-deaza-2'-C-ethynyladenosine [4],[3].
-
Causality: In a standard purine ring, the nitrogen at position 7 (N7) acts as a hydrogen bond acceptor and is a primary recognition site for host purine nucleoside phosphorylases (PNPs). PNPs rapidly cleave the N9-C1' glycosidic bond, separating the base from the sugar and rendering the drug inactive. By replacing the N7 atom with a carbon atom (C-H)—forming a pyrrolo[2,3-d]pyrimidine ring—the electron density of the entire scaffold is altered[5],[6]. This 7-deaza modification drastically increases the thermodynamic stability of the glycosidic bond, neutralizing PNP-mediated depurination and significantly extending the intracellular half-life of the drug without disrupting its ability to Watson-Crick base pair with uracil[7].
Logical flow of structural modifications from 2'-C-ethynyladenosine to NITD008.
Quantitative Comparative Data
The integration of the 7-deaza scaffold transforms a chemically labile molecule into a potent, broad-spectrum antiviral agent. Below is a comparative summary of their functional parameters.
| Parameter | 2'-C-ethynyladenosine | NITD008 |
| Chemical Nomenclature | 2'-C-ethynyladenosine | 7-deaza-2'-C-ethynyladenosine |
| Purine Scaffold | Adenine | Pyrrolo[2,3-d]pyrimidine |
| Ribose Modification | 2'-C-ethynyl | 2'-C-ethynyl |
| Glycosidic Bond Stability | Low (Susceptible to PNP cleavage) | High (Resistant to enzymatic cleavage) |
| Primary Target | Viral RdRp (e.g., Flavivirus NS5) | Viral RdRp (e.g., Flavivirus NS5) |
| DENV-2 EC50 (in vitro) | > 5 μM (Highly cell-line dependent) | 0.64 μM[1],[4] |
| Mechanism of Action | RNA Chain Termination | RNA Chain Termination |
Self-Validating Experimental Methodologies
To rigorously evaluate nucleoside analogs, we must deploy orthogonal assays that isolate biochemical target engagement from cellular pharmacokinetics. The following protocols represent the gold standard in our laboratory for validating compounds like NITD008.
Protocol 1: Radiometric Primer Extension Assay for RdRp Inhibition
Causality & Design: To definitively prove that the mechanism of action is direct RdRp inhibition—and not an artifact of cellular metabolism or off-target cytotoxicity—we must isolate the biochemical target. We utilize chemically synthesized triphosphate analogs (e.g., ppp-NITD008) because the recombinant RdRp lacks the cellular kinases required for prodrug activation [1].
Step-by-Step Workflow:
-
Triphosphate Synthesis: Chemically synthesize the 5'-triphosphate derivative of the nucleoside analog (ppp-NITD008)[1].
-
Template Annealing: Anneal a synthetic RNA template (e.g., the authentic initial 12 nucleotides of the DENV-2 minus-sense RNA followed by a poly-C track) to a complementary RNA primer[1].
-
Reaction Assembly: Combine 500 nM RNA template, 100 nM purified recombinant viral RdRp (e.g., DENV NS5), and varying concentrations of ppp-NITD008 (0.25 nM to 4 μM) in a reaction buffer containing Mg²⁺[1].
-
Radiometric Initiation: Initiate the reaction by adding a nucleotide mix containing 5 μM cold GTP and 1 μCi [α-³³P]GTP. (Causality: ³³P provides a highly sensitive radiolabel for tracking the nascent RNA chain without altering the kinetic parameters of nucleotide incorporation).
-
Quenching: Stop the reaction after 30 minutes using an EDTA/formamide loading buffer to chelate Mg²⁺ and denature the polymerase.
-
Separation & Analysis: Resolve the products on a denaturing polyacrylamide gel (PAGE).
-
System Validation: Perform autoradiography. A valid run must demonstrate a dose-dependent accumulation of short, truncated RNA species and a corresponding depletion of the fully extended RNA product, confirming competitive chain termination[1],[3].
Self-validating workflow for the viral RdRp primer extension assay.
Protocol 2: Intracellular Triphosphate Quantification via LC-MS/MS
Causality & Design: The superiority of the 7-deaza modification is rooted in its intracellular stability [7]. To quantify this advantage, we must measure the half-life of the active triphosphate metabolite inside the host cell.
Step-by-Step Workflow:
-
Cell Seeding & Treatment: Seed target cells (e.g., Vero or Huh-7) in 6-well plates and treat with 10 μM of the parent nucleoside (NITD008 or 2'-C-ethynyladenosine).
-
Metabolic Quenching: At designated time points (1h, 2h, 4h, 8h, 24h), rapidly wash cells with ice-cold PBS and immediately lyse using 70% cold methanol (-20°C). (Causality: Cold methanol instantly precipitates proteins and denatures cellular phosphatases, preserving the highly labile triphosphate species from rapid degradation).
-
Internal Standardization: Immediately spike the lysate with a stable-isotope-labeled internal standard (SIL-IS) of the triphosphate.
-
Extraction: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new vial and evaporate to dryness under nitrogen gas.
-
LC-MS/MS Analysis: Reconstitute the sample in mobile phase and inject it into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with a weak anion-exchange column (optimized for highly polar nucleotides).
-
System Validation: The inclusion of the SIL-IS corrects for matrix suppression effects and extraction recovery variations. A valid assay will yield an absolute quantification (fmol/million cells) demonstrating that the 7-deaza analog maintains therapeutic triphosphate levels significantly longer than the standard purine analog.
References
-
An adenosine nucleoside inhibitor of dengue virus Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry Source: Nucleic Acids Research URL:[Link]
-
A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]
-
NS5-targeting nucleoside analogs inhibit dengue virus and other flaviviruses Source: PLOS Pathogens URL:[Link]
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- 5. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. journals.asm.org [journals.asm.org]
Broad-Spectrum Flavivirus Inhibition by 2'-C-Ethynyladenosine (NITD008): A Comprehensive Technical Guide
Executive Summary
The global burden of flaviviruses—encompassing Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV)—necessitates the development of pan-viral therapeutics. Because the viral RNA-dependent RNA polymerase (RdRp) is highly conserved across the Flaviviridae family, it serves as a primary target for direct-acting antivirals.
This technical guide examines 2'-C-ethynyladenosine , widely known in the literature as NITD008 , a benchmark adenosine nucleoside analog. While its progression into human clinical trials was ultimately halted due to preclinical toxicity, NITD008 remains a foundational molecule in virology. It serves as the definitive proof-of-concept for broad-spectrum RdRp chain termination and continues to inform the rational design of next-generation nucleoside analogs[1].
Chemical Rationale & Structural Biology
NITD008 is chemically designated as 7-deaza-2'-C-ethynyladenosine. The design of this molecule incorporates two critical modifications to the native adenosine scaffold, each serving a distinct pharmacokinetic and pharmacodynamic purpose:
-
The 7-Deaza Modification (Purine Ring): The nitrogen at position 7 of the adenine ring is replaced by a carbon atom.
-
Causality: Native nucleosides are highly susceptible to cleavage by host cellular nucleosidases. The 7-deaza substitution stabilizes the N-glycosidic bond, preventing rapid intracellular degradation and reducing off-target methylation. This significantly increases the intracellular half-life of the prodrug[2].
-
-
The 2'-C-Ethynyl Group (Ribose Ring): An ethynyl group (-C≡CH) is introduced at the 2' position of the ribose sugar.
-
Causality: The ethynyl group is rigid and electron-dense. When the viral NS5 RdRp incorporates the active triphosphate form of the drug into the nascent RNA strand, this bulky group projects into the minor groove of the RNA template-primer duplex. The resulting steric clash prevents the polymerase from undergoing the conformational closure required to coordinate the next incoming nucleotide, forcing obligate chain termination[3].
-
Mechanism of Action: RdRp Chain Termination
To exert its antiviral effect, NITD008 must hijack the host cell's metabolic machinery. As a prodrug, it is inactive upon cellular entry and relies on a self-validating biochemical cascade to reach its target.
-
Cellular Uptake: The compound enters the host cell via equilibrative nucleoside transporters (ENTs).
-
Kinase Activation: Host cellular kinases (e.g., adenosine kinase) sequentially phosphorylate the molecule into its active triphosphate form (ppp-NITD008 ).
-
Competitive Inhibition: ppp-NITD008 acts as a direct competitor to natural adenosine triphosphate (ATP) at the active site of the viral NS5 RdRp.
-
Chain Termination: Upon incorporation into the growing viral RNA transcript, the 2'-C-ethynyl group prevents the formation of the subsequent 3'-5' phosphodiester bond[4].
Fig 1. Metabolic activation and RdRp chain termination mechanism of NITD008.
Quantitative Data: Broad-Spectrum Efficacy
NITD008 exhibits remarkable pan-flaviviral activity, and notably extends its efficacy to other positive-sense single-stranded RNA (+ssRNA) viruses, such as Enterovirus 71 (EV71) and Hepatitis C Virus (HCV).
The following table synthesizes the in vitro efficacy (EC₅₀) and cytotoxicity (CC₅₀) across various viral models.
| Virus Target | Family / Genus | Cell Line Model | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index |
| Dengue Virus (DENV-2) | Flaviviridae | BHK-21 | 0.64 | >50.0 | >78 |
| West Nile Virus (WNV) | Flaviviridae | Vero | ~1.00 | >50.0 | >50 |
| Tick-Borne Encephalitis (TBEV) | Flaviviridae | A549 | 3.00 - 9.00 | >50.0 | >5 |
| Hepatitis C Virus (HCV) | Hepacivirus | Huh-7 (Replicon) | 0.11 | >50.0 | >454 |
| Enterovirus 71 (EV71) | Picornaviridae | Vero | 0.67 | 119.97 | ~179 |
Data synthesized from[3],[5], and[6].
In Vivo Pharmacokinetics & The Toxicity Hurdle
While NITD008 demonstrated exceptional in vivo efficacy—completely protecting mice from lethal WNV and DENV challenges at doses of 25 mg/kg[7]—its clinical development was terminated due to severe dose-limiting toxicities in higher mammalian models.
Pharmacokinetics (PK): NITD008 exhibits favorable PK properties, including a high volume of distribution (3.71 L/kg) and good oral bioavailability (F = 48% in murine models). It is rapidly absorbed, reaching peak plasma concentrations within 0.5 hours[8].
The Toxicity Roadblock: In preclinical safety evaluations, a No-Observed-Adverse-Effect Level (NOAEL) could be established at 50 mg/kg/day for a 1-week course in rats. However, extending the dosing to 2 weeks revealed severe toxicities[9]:
-
Dogs (1 mg/kg/day): Exhibited significant weight loss, decreased motor activity, retching, and bloody/mucoid feces.
-
Rats (10 mg/kg/day): Developed irreversible corneal opacities, severe blood abnormalities, and movement disorders[8].
Causality of Toxicity: The delayed onset of these adverse effects (appearing in the second week of dosing) is a hallmark of mitochondrial toxicity . Nucleoside analogs often suffer from off-target incorporation by host mitochondrial RNA polymerase (POLRMT). Over extended dosing periods, the gradual depletion of mitochondrial RNA transcripts leads to cellular respiration failure, manifesting first in highly metabolically active tissues (e.g., gastrointestinal tract, ocular tissue, and bone marrow)[10].
Experimental Protocols: Validating Flavivirus Inhibition
To rigorously evaluate nucleoside analogs like NITD008, researchers must employ self-validating experimental systems. Below are the standard operating procedures for biochemical and cell-based validation.
Protocol A: Primer Extension-Based RdRp Inhibition Assay
Objective: To isolate the mechanism of action directly to the viral polymerase, eliminating variables related to cellular uptake or host kinase phosphorylation efficiency. Validation Logic: This assay mandates the use of chemically synthesized ppp-NITD008 (the active triphosphate), as isolated recombinant RdRp cannot phosphorylate the prodrug. A mutant RdRp (e.g., S604T) should be run in parallel as a negative control to confirm active-site specificity[11].
-
Annealing: Anneal a synthetic RNA template (e.g., a sequence containing a single 'U' followed by a poly-C tract) to a complementary RNA primer by heating to 90°C and slowly cooling to room temperature.
-
Enzyme Addition: Add purified recombinant DENV NS5 RdRp to the annealed RNA duplex in a reaction buffer containing Mg²⁺ and Mn²⁺ (essential metal cofactors for polymerase activity).
-
Substrate Introduction: Introduce varying concentrations of ppp-NITD008 alongside natural NTPs, including trace amounts of [α-³³P]GTP for radiometric tracking.
-
Incubation: Incubate the reaction at 30°C for 60 minutes to allow for polymerase extension.
-
Quenching: Terminate the reaction by adding an equal volume of loading buffer containing 50 mM EDTA (which chelates the Mg²⁺/Mn²⁺ cofactors, immediately halting the enzyme).
-
Analysis: Resolve the products on a denaturing polyacrylamide gel (PAGE) and quantify the truncated RNA products via autoradiography[1].
Fig 2. Step-by-step workflow for the primer extension-based RdRp inhibition assay.
Protocol B: Viral Titer Reduction Assay
Objective: To quantify the reduction of infectious viral particles in a living cell system. Validation Logic: Relying solely on RT-qPCR to measure viral RNA can yield false negatives, as nucleoside analogs generate truncated, non-infectious RNA fragments that may still amplify in a PCR reaction. A plaque assay ensures only fully functional virions are counted. Furthermore, a parallel cytotoxicity assay (e.g., CellTiter-Glo) must be run on uninfected cells to ensure viral reduction is due to true inhibition, not host cell death[6].
-
Seeding: Seed Vero or A549 cells in 6-well plates and culture until 80-90% confluent.
-
Infection: Inoculate cells with the target flavivirus (e.g., DENV-2) at a Multiplicity of Infection (MOI) of 0.1 for 1 hour at 37°C.
-
Treatment: Remove the viral inoculum, wash with PBS, and overlay with media containing serial dilutions of NITD008 (e.g., 0.1 µM to 50 µM).
-
Harvest: At 48-72 hours post-infection, collect the culture supernatant.
-
Quantification: Perform a standard plaque assay on fresh Vero cells using the harvested supernatant to determine the Plaque Forming Units per milliliter (PFU/mL) and calculate the EC₅₀.
Conclusion & Future Perspectives
While the 2-week toxicity profile of NITD008 precluded its clinical use for chronic or sub-acute infections, it remains an indispensable pharmacological tool. The mechanistic insights gained from the 2'-C-ethynyl substitution have paved the way for modern, safer prodrug iterations (such as AT-752 and UPGNUC558) which utilize phosphoramidate prodrug strategies to bypass rate-limiting host kinases and improve the therapeutic window[11],[9]. For drug development professionals, NITD008 stands as the ultimate case study in balancing potent pan-viral efficacy with the strict demands of host mitochondrial safety.
References
-
Yin, Z., et al. (2009). "A novel compound that inhibits dengue virus and other flaviviruses." Proceedings of the National Academy of Sciences, 106(48), 20435-20439. URL:[Link]
-
Deng, C., et al. (2014). "Inhibition of Enterovirus 71 by Adenosine Analog NITD008." Journal of Virology, 88(20), 11915-11923. URL:[Link]
-
Lo, M. K., et al. (2017). "In vitro antiviral activity of adenosine analog NITD008 against tick-borne flaviviruses." Antiviral Research, 130, 46-49. URL:[Link]
-
Nelson, J., et al. (2015). "Combined treatment of adenosine nucleoside inhibitor NITD008 and histone deacetylase inhibitor vorinostat represents an immunotherapy strategy to ameliorate West Nile virus infection." Antiviral Research, 122, 39-45. URL:[Link]
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- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro antiviral activity of adenosine analog NITD008 against tick-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined treatment of adenosine nucleoside inhibitor NITD008 and histone deacetylase inhibitor vorinostat represents an immunotherapy strategy to ameliorate West Nile virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. NS5-targeting nucleoside analogs inhibit dengue virus and other flaviviruses | PLOS Pathogens [journals.plos.org]
Technical Guide: 2'-C-Ethynyladenosine (NITD008) Inhibition of Viral RdRp
[1]
Part 1: Executive Summary
2'-C-ethynyladenosine (NITD008) represents a pivotal case study in the design of nucleoside inhibitors for Flaviviridae. Discovered during a high-throughput screening campaign and subsequent structure-activity relationship (SAR) optimization, it acts as a potent chain terminator of the viral RNA-dependent RNA polymerase (RdRp).
While NITD008 exhibited nanomolar potency against Dengue (DENV), Zika (ZIKV), and Hepatitis C (HCV) viruses in vitro and in vivo, its clinical progression was halted due to severe mitochondrial toxicity observed in preclinical animal models. This guide serves as a technical blueprint for understanding its mechanism, synthesizing the compound, and—crucially—implementing the rigorous assays required to detect similar toxicity profiles in next-generation analogs.
Part 2: Molecular Mechanism of Action
The Target: NS5 RdRp
The primary target is the NS5 protein, which houses the RdRp domain essential for viral genome replication.[1][2] The RdRp active site is highly conserved, featuring a "right hand" architecture with fingers, palm, and thumb subdomains.
Mechanism of Inhibition
NITD008 is a non-obligate chain terminator . Unlike obligate terminators (e.g., AZT) that lack a 3'-OH group, NITD008 retains the 3'-OH required for phosphodiester bond formation. However, the introduction of the 2'-C-ethynyl group creates a critical steric conflict.
-
Uptake & Activation: NITD008 enters the cell via nucleoside transporters and is sequentially phosphorylated by host kinases (adenosine kinase, adenylate kinase, nucleoside diphosphate kinase) to its active triphosphate form (NITD008-TP ).
-
Binding & Incorporation: NITD008-TP competes with natural ATP for the nucleotide-binding site on the RdRp.
-
Steric Clash: Upon incorporation into the nascent RNA strand, the bulky 2'-ethynyl group clashes with conserved residues in the polymerase active site (specifically near the "priming loop" or "gatekeeper" residues).
-
Conformational Lock: This steric hindrance prevents the polymerase from undergoing the necessary conformational change (translocation) to accept the next nucleotide. The RdRp complex stalls, and RNA synthesis is aborted.[3]
Pathway Visualization
Figure 1: Mechanism of Action and Activation Pathway of NITD008. The diagram illustrates the metabolic activation of the prodrug and the critical point of RdRp inhibition versus mitochondrial off-target effects.
Part 3: Chemical Synthesis & Metabolism[5][6]
Retrosynthetic Analysis
The synthesis of 2'-C-ethynyladenosine requires precise stereochemical control at the 2'-position. The standard route involves a Sonogashira coupling on a protected nucleoside intermediate.
Key Synthetic Steps:
-
Starting Material: Adenosine or 2-iodo-adenosine.[4]
-
Protection: Selective protection of 3' and 5' hydroxyls (e.g., using TBS or TIPDS).
-
C2-Functionalization: If starting from adenosine, iodination at the C2 position is required. Note: NITD008 is a 7-deaza-adenosine analog with the ethynyl group at the 2'-sugar position, not the base.[5] Clarification: The ethynyl group is at the 2'-carbon of the ribose.
-
Correction: The structure of NITD008 is 2'-C-ethynyl-7-deaza-adenosine .[5]
-
Sugar Modification: The ethynyl group is introduced to the ribose sugar before glycosylation or via modification of a pre-formed nucleoside. A common method involves adding an ethynyl anion (e.g., ethynylmagnesium bromide) to a 2-ketonucleoside intermediate.
-
-
Base Coupling: Coupling the modified sugar with 7-deaza-adenine (if convergent synthesis).
-
Deprotection: Removal of sugar protecting groups.
Intracellular Metabolism[8]
-
Half-life: The triphosphate form (NITD008-TP) has a long intracellular half-life, allowing for once-daily dosing potential.
-
Metabolic Liability: High susceptibility to adenosine deaminase (ADA) is reduced by the 7-deaza modification, improving stability compared to natural adenosine analogs.
Part 4: Experimental Protocols
Protocol A: In Vitro RdRp Primer Extension Assay (The "Gold Standard")
This assay definitively proves chain termination. It visualizes the exact nucleotide position where the polymerase stalls.
Reagents:
-
Recombinant Viral RdRp (e.g., DENV NS5).
-
RNA Template (synthetic oligo, ~20-40 nt).
-
Primer (5'-fluorescently labeled, complementary to template 3'-end).
-
NTP Mix (ATP, GTP, CTP, UTP).
-
NITD008-TP (synthesized chemically).[6]
Workflow:
-
Annealing: Mix Primer and Template (1:1.5 ratio) in annealing buffer (50 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 2 min, cool slowly to 25°C.
-
Enzyme Binding: Incubate annealed RNA (100 nM) with RdRp (500 nM) in Reaction Buffer (20 mM HEPES pH 7.5, 5 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT) for 10 min at 30°C.
-
Reaction Initiation: Add NTP mix containing varying concentrations of NITD008-TP (0, 0.1, 1, 10, 100 µM) and fixed natural NTPs.
-
Incubation: Run reaction for 30-60 min at 30°C.
-
Quenching: Add 2x Loading Dye (95% Formamide, 20 mM EDTA). Heat to 95°C for 5 min.
-
Analysis: Resolve products on a 20% denaturing polyacrylamide urea gel.
-
Data Output: Visualize via phosphorimaging or fluorescence scanning.
-
Result: You will see a "ladder" of bands. In NITD008 lanes, the full-length product will disappear, replaced by a truncated band corresponding to the incorporation site.
-
Protocol B: Mitochondrial Toxicity Screening
Since mitochondrial toxicity caused NITD008's failure, this assay is mandatory for any analog.
Method: Multiplexed Glu/Gal Assay Mitochondrial toxins show increased toxicity in galactose-containing media (where cells rely on oxidative phosphorylation) compared to glucose media (glycolysis).
-
Cell Line: HepG2 cells.
-
Plating: Seed cells in two 96-well plates:
-
Plate A: High Glucose media (DMEM + 25 mM Glucose).
-
Plate B: Galactose media (DMEM, Glucose-free + 10 mM Galactose).
-
-
Treatment: Treat with serial dilutions of NITD008 (0.1 - 100 µM) for 72 hours.
-
Readout: Measure cell viability (ATP content via CellTiter-Glo).
-
Calculation: Calculate the Mitochondrial Tox Index (MTI) :
-
Interpretation: A significant shift (lower
in Galactose) indicates mitochondrial impairment.
-
Experimental Workflow Diagram
Figure 2: Integrated Screening Workflow. Parallel assessment of potency and mitochondrial safety is required to avoid late-stage failure.
Part 5: Quantitative Data Summary
The following data summarizes the potency profile of NITD008 across key Flaviviruses and its toxicity thresholds.
| Virus / Cell Line | Assay Type | Metric | Value | Reference |
| Dengue Virus 2 (DENV-2) | Plaque Reduction (Vero) | 0.64 µM | [1] | |
| Hepatitis C Virus (HCV) | Luciferase Replicon (Huh-7) | 0.11 µM | [1] | |
| West Nile Virus (WNV) | Plaque Reduction | ~1.0 µM | [1] | |
| DENV RdRp | Primer Extension (Biochem) | 0.31 µM | [1] | |
| HepG2 Cells | Cytotoxicity (72h) | > 50 µM | [1] | |
| Mitochondrial Pol | Enzyme Inhibition | Low | [2] |
Note: While
Part 6: Challenges & Future Outlook
The Toxicity Barrier
The primary failure mode of NITD008 was mitochondrial toxicity . The 2'-ethynyl modification, while effective at blocking viral RdRp, is also recognized by human mitochondrial RNA polymerase (POLRMT) and/or DNA polymerase
Strategic Pivots for Drug Developers
To resurrect this scaffold, researchers are employing two main strategies:
-
ProTide Technology: Masking the phosphate groups to bypass the first phosphorylation step can sometimes alter the intracellular distribution or kinetics, though this primarily addresses potency, not intrinsic selectivity.
-
Tissue Targeting: Conjugating the nucleoside to liver-targeting moieties (e.g., GalNAc) to restrict exposure to hepatocytes (useful for HCV) and spare other tissues like the heart or neurons.
-
1'-Substitution: Combining the 2'-ethynyl group with 1'-cyano or other modifications (as seen in Remdesivir's 1'-CN) to "tune out" Pol
affinity while retaining viral RdRp binding.
References
-
Yin, Z., et al. (2009). "An adenosine nucleoside inhibitor of dengue virus."[6][7] Proceedings of the National Academy of Sciences (PNAS).
-
Klumpp, K., et al. (2006). "2'-C-methyl nucleosides as inhibitors of viral RNA polymerases." Journal of Biological Chemistry.
-
Sofia, M. J., et al. (2010). "Discovery of a
-d-2'-deoxy-2'- -fluoro-2'- -C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus." Journal of Medicinal Chemistry. -
Arnold, J. J., et al. (2012). "Sensitivity of Mitochondrial Transcription and Resistance of RNA Polymerase II Dependent Nuclear Transcription to Antiviral Ribonucleosides." PLoS Pathogens.
Sources
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- 3. What are RdRp inhibitors and how do they work? [synapse.patsnap.com]
- 4. Synthesis of Adenine Nucleosides with a Reactive (β-Iodovinyl)sulfone or (β-Keto)sulfone Group at the C2 Position and Their Polymerase-Catalyzed Incorporation into DNA [mdpi.com]
- 5. Synthesis of a 6-Methyl-7-Deaza Analogue of Adenosine that Potently Inhibits Replication of Polio and Dengue Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Interaction of 2'-C-ethynyladenosine with HCV NS5B Polymerase: A Comprehensive Mechanistic and Methodological Guide
Executive Summary
The Hepatitis C Virus (HCV) relies entirely on its non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp), for viral genome replication. NS5B is a highly conserved and validated target for direct-acting antivirals (DAAs). While uridine analogs like Sofosbuvir have achieved clinical dominance, adenosine analogs featuring a 2'-C-ethynyl (acetylene) modification—most notably 7-deaza-2'-C-ethynyladenosine (NITD008)—have demonstrated profound, low-nanomolar potency against HCV and other flaviviruses[1]. This whitepaper provides an in-depth technical analysis of the structural virology, mechanism of action, and experimental workflows required to evaluate 2'-C-ethynyladenosine analogs as potent chain terminators of NS5B.
Mechanistic Foundation & Structural Virology
Intracellular Activation (Phosphorylation Cascade)
Nucleoside analogs are prodrugs that require host-mediated intracellular activation. To exert antiviral activity, 2'-C-ethynyladenosine must undergo a three-step phosphorylation cascade driven by host cellular kinases to yield the pharmacologically active 5'-triphosphate form (2'-C-ethynyl-ATP).
Intracellular phosphorylation cascade of 2'-C-ethynyladenosine into its active triphosphate.
Molecular Interaction and Chain Termination
Upon entering the NS5B active site, 2'-C-ethynyl-ATP acts as a competitive inhibitor against natural ATP[2]. Because NS5B lacks a 3'-to-5' exonuclease proofreading domain, the incorporation of the analog into the nascent viral RNA strand is irreversible.
Unlike classical obligate chain terminators (which lack a 3'-hydroxyl group), 2'-C-ethynyladenosine functions as a non-obligate chain terminator [3]. The 3'-OH remains intact, but the rigid, electron-dense 2'-C-ethynyl moiety creates a severe steric clash with the incoming nucleotide and the polymerase palm domain. This physical hindrance freezes the polymerase in a catalytically incompetent state, preventing the formation of the next phosphodiester bond and prematurely halting RNA elongation[3].
Resistance Profile: The S282T Mutation
The primary genetic barrier to resistance for 2'-C-modified nucleoside analogs in HCV is the S282T mutation within the NS5B palm domain[1]. Serine 282 is a critical residue for positioning the incoming nucleotide.
When mutated to Threonine, the additional methyl group of the Threonine side chain projects directly into the nucleotide-binding pocket. This creates severe steric hindrance with the 2'-C-ethynyl group of the analog, drastically reducing the binding affinity of the drug triphosphate while preserving sufficient affinity for natural ATP to maintain viral replication fitness[1].
Logical relationship of 2'-C-ethynyl-ATP incorporation in Wild-Type vs. S282T mutant NS5B.
Quantitative Data & Comparative Analysis
Quantitative analysis reveals that 2'-C-ethynyladenosine derivatives exhibit distinct resistance profiles compared to uridine analogs like Sofosbuvir (PSI-7977). While S282T confers resistance to both, the fold-change in the EC50 is significantly higher for the ethynyl-adenosine scaffold[1]. NITD008 inhibits HCV genotype 2a (JFH-1) with an EC50 of 8.7 nM and a selective index >2298.9[1]. Furthermore, it suppresses the HCV genotype 1b replicon with an EC50 of 0.11 µM[2].
Table 1: Comparative Efficacy and Resistance Profiles in HCV Genotype 2a (JFH-1)
| Compound | Structural Class | EC50 (Wild-Type) | Fold Resistance (S282T) | Selective Index (CC50/EC50) |
| NITD008 | 7-deaza-2'-C-ethynyladenosine | 8.7 nM | 76.50-fold | > 2298.9 |
| Sofosbuvir | 2'-F-2'-C-methyluridine | ~40.0 nM | 4.52-fold | > 1000 |
Data synthesized from cross-resistance profiling of NITD008 against previously reported NS5B drug-selected mutations[1].
Experimental Workflows & Protocols
To rigorously validate the efficacy and mechanism of 2'-C-ethynyladenosine analogs, two core self-validating assays are required: the intracellular phosphorylation assay and the in vitro NS5B elongation assay.
Step-by-step in vitro biochemical workflow for the NS5B polymerase elongation assay.
Protocol 1: Intracellular Phosphorylation Profiling (LC-MS/MS)
Causality & Rationale: Because nucleoside analogs are prodrugs, their in vitro potency is entirely dependent on the efficiency of host kinases. Measuring the intracellular half-life of the active triphosphate is critical for establishing dosing regimens.
-
Cell Seeding & Dosing: Seed Huh-7 human hepatoma cells at
cells/well. Incubate with 10 µM 2'-C-ethynyladenosine for 24 hours to reach steady-state metabolism. Include a Sofosbuvir positive control well. -
Metabolic Quenching: Aspirate media and immediately wash with ice-cold PBS. Add 70% cold methanol (-20°C). Rationale: Cold methanol instantaneously denatures host phosphatases, preventing the rapid hydrolysis of the fragile 2'-C-ethynyl-ATP back to its monophosphate form.
-
Extraction: Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
LC-MS/MS Analysis: Inject the supernatant onto an anion-exchange HPLC column coupled to a tandem mass spectrometer. Quantify the triphosphate using multiple reaction monitoring (MRM) against a chemically synthesized 2'-C-ethynyl-ATP standard.
Protocol 2: In Vitro NS5B Primer Extension Assay
Causality & Rationale: This cell-free system isolates the direct interaction between the drug and the polymerase, eliminating variables like cellular uptake and kinase efficiency[2].
-
Complex Assembly: Pre-incubate 100 nM recombinant HCV NS5B (utilizing a Δ21 C-terminal truncation to ensure aqueous solubility) with a synthetic heteromeric RNA template and an RNA primer in a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, and 1 mM DTT.
-
Inhibitor Binding: Add varying concentrations of the chemically synthesized active form, 2'-C-ethynyl-ATP (0.1 nM to 10 µM), and incubate for 15 minutes.
-
Initiation: Initiate elongation by adding a nucleotide mix containing natural NTPs and [α-33P]GTP (0.5 µCi).
-
Quenching & Filtration: After 60 minutes at 30°C, quench the reaction with 50 mM EDTA to chelate Mg2+ and halt catalysis. Spot the mixture onto DE-81 positively charged filter paper. Rationale: The DE-81 paper strongly binds the elongated, negatively charged RNA backbone, while allowing unreacted free [α-33P]GTP to be washed away with 0.125 M Na2HPO4.
-
Quantification: Measure retained radioactivity via liquid scintillation counting to determine the IC50.
Conclusion
The 2'-C-ethynyladenosine scaffold represents a highly potent class of non-obligate chain terminators against the HCV NS5B polymerase. By exploiting the unique steric constraints of the polymerase active site, these analogs achieve low-nanomolar efficacy. However, the high fold-resistance conferred by the S282T mutation necessitates careful consideration in drug development, highlighting the importance of combination therapies and rigorous structural virology profiling.
References
- Source: Antiviral Research (nih.gov)
- Source: Proceedings of the National Academy of Sciences (pnas.org)
- Source: PLOS Pathogens (nih.gov)
Sources
Technical Deep Dive: The Delayed Chain Termination Mechanism of 2'-C-ethynyladenosine (EFdA)
Executive Summary
2'-C-ethynyladenosine (EFdA, Islatravir) represents a paradigm shift in antiretroviral nucleoside design. Unlike first-generation Nucleoside Reverse Transcriptase Inhibitors (NRTIs) such as Zidovudine (AZT) or Tenofovir (TDF), which function as obligate chain terminators due to the absence of a 3'-hydroxyl (3'-OH) group, EFdA retains this critical moiety.[1]
Its mechanism is defined as a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI) .[1][2][3][4] While it can serve as an immediate chain terminator, its defining characteristic is Delayed Chain Termination (DCT) .[5] EFdA is incorporated into the nascent viral DNA, and because of the 3'-OH, it allows the addition of one subsequent nucleotide.[5] However, the unique 4'-ethynyl substitution locks the Reverse Transcriptase (RT) enzyme in a pre-translocation state, preventing the enzyme from sliding forward to accept the next dNTP.[2] This "molecular anchor" effect halts viral DNA synthesis with high potency and a high barrier to resistance.
Molecular Architecture & Binding Mode
The structural efficacy of EFdA is driven by two specific modifications to the adenosine scaffold:
-
3'-Hydroxyl Group (3'-OH): Mimics the natural substrate (dATP), allowing initial incorporation and preventing immediate excision by the RT's "primer unblocking" mechanisms.
-
4'-Ethynyl Group (4'-E): This is the functional warhead. Upon incorporation, this group occupies a conserved hydrophobic pocket in the RT active site (near residues M184, Y115, F160).
The "Translocation Anchor" Hypothesis
In a natural catalytic cycle, HIV-1 RT incorporates a nucleotide and then translocates the primer-template (P/T) duplex from the nucleotide-binding site (N-site , pre-translocation) to the primer-binding site (P-site , post-translocation).
EFdA disrupts this cycle. The 4'-ethynyl group interacts favorably with the hydrophobic pocket in the pre-translocation state but creates a steric clash if the enzyme attempts to translocate. This effectively "freezes" the complex, preventing the active site from clearing for the next incoming nucleotide.
The Mechanism of Delayed Chain Termination (DCT)[5]
The DCT mechanism is sequence-dependent but generally follows this kinetic pathway:
-
Incorporation: EFdA-TP binds to the RT-DNA complex with high affinity (
in the low nanomolar range) and is incorporated into the primer strand (Primer-EFdA). -
The "Trap" (Immediate vs. Delayed):
-
Scenario A (Immediate): The translocation block is so severe immediately after EFdA incorporation that no further nucleotides can bind.
-
Scenario B (Delayed): The 3'-OH allows the incorporation of one additional nucleotide (N+1).[2] The resulting complex (Primer-EFdA-dNMP) attempts to translocate.[1]
-
-
Terminal Blockade: The presence of the 4'-ethynyl group at the
position (penultimate) causes a severe steric clash with the "primer grip" region of the RT p66 subunit. The enzyme cannot slide forward; DNA synthesis is permanently arrested.
Visualization: The NRTTI Pathway
Figure 1: The dual pathway of EFdA inhibition. While it can act immediately, the "Delayed" pathway (Right) is unique to NRTTIs, allowing one base addition before the 4'-ethynyl group mechanically jams the enzyme's translocation machinery.
Experimental Validation Protocols
To confirm the DCT mechanism in your own lab, two primary assays are required: Single-Turnover Kinetics (to quantify incorporation) and Primer Extension Laddering (to visualize the delay).
Protocol A: Primer Extension "Laddering" Assay
This assay visualizes the specific stop sites on a polyacrylamide gel. A "delayed" terminator will show a band at position
Materials:
-
Enzyme: Recombinant HIV-1 RT (p66/p51 heterodimer).[6]
-
Template: 36-nt or 100-nt DNA template (sequence defined to allow EFdA incorporation at a specific site).
-
Primer: 5'-Cy5 or
P-labeled DNA primer (20-nt). -
Nucleotides: dNTP mix (100 µM) + EFdA-TP (varying concentrations).
Step-by-Step Workflow:
-
Annealing: Mix labeled primer and template in a 1:1.2 ratio in annealing buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl). Heat to 95°C for 5 min, then cool slowly to room temperature.
-
Enzyme Binding: Incubate 20 nM annealed P/T duplex with 20 nM HIV-1 RT in Reaction Buffer (50 mM Tris-HCl pH 7.8, 50 mM KCl, 6 mM MgCl
, 0.1 mg/mL BSA) for 10 min at 37°C. -
Reaction Initiation: Add equal volume of Start Mix containing dNTPs and EFdA-TP.
-
Control: dNTPs only (Full extension).
-
Test: dNTPs + EFdA-TP (Competitor mode).
-
-
Time Course: Quench aliquots at 15s, 30s, 1 min, 5 min, and 20 min.
-
Quenching: Stop reaction with 2 volumes of Loading Dye (95% formamide, 20 mM EDTA, 0.05% bromophenol blue).
-
Electrophoresis: Heat samples to 95°C for 3 min. Load onto a 15% denaturing polyacrylamide-urea gel. Run at 60W for 2 hours.
-
Analysis: Visualize via PhosphorImager.
-
Success Criteria: Observation of a dominant band at position
(incorporation) and a minor band at (delayed termination), with total absence of full-length product.
-
Protocol B: Site-Specific Footprinting (Translocation State)
To prove the "Translocation Block," one must map the physical position of the enzyme on the DNA.
-
Complex Formation: Form the ternary complex (RT + Primer/Template + EFdA-TP).
-
Chemical Probing: Treat the complex with Fe-BABE (tethered to the enzyme) or hydroxyl radicals .
-
Logic:
-
If RT is in Pre-translocation (blocked by EFdA), the footprint will be shifted -1 nucleotide relative to a natural post-translocation complex.
-
The 4'-ethynyl group forces the complex to reside predominantly in the pre-translocation state, exposing specific backbone residues to cleavage that would otherwise be protected.
-
Comparative Data: EFdA vs. Standard NRTIs
The following table summarizes the kinetic superiority of EFdA, highlighting its higher affinity (
| Feature | EFdA (Islatravir) | AZT (Zidovudine) | TDF (Tenofovir) |
| Class | NRTTI (Translocation Inhibitor) | NRTI (Chain Terminator) | NtRTI (Chain Terminator) |
| 3'-Group | Hydroxyl (-OH) | Azido (-N | Missing (Acyclic) |
| Mechanism | Delayed Chain Termination | Immediate Chain Termination | Immediate Chain Termination |
| Translocation | Blocked (Locked in Pre-translocation) | Unaffected (until termination) | Unaffected (until termination) |
| Excision | Protected (Hard to excise) | Susceptible to ATP-mediated excision | Susceptible |
| Potency ( | 0.05 - 0.2 nM | 1 - 10 nM | 10 - 50 nM |
| Resistance | Retains activity against M184V | High resistance from TAMs | K65R confers resistance |
Experimental Workflow Diagram
Figure 2: Standardized workflow for validating Delayed Chain Termination via primer extension laddering.
References
-
Islatravir Health Professional Drug Record. NIH - HIV.gov. Available at: [Link]
-
Structural basis of HIV inhibition by translocation-defective RT inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA). PNAS (2016). Available at: [Link]
-
EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor. PMC (NIH). Available at: [Link]
-
Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor EFdA using pre-steady-state kinetics. Antiviral Research (2014). Available at: [Link]
-
Islatravir Has a High Barrier to Resistance and Exhibits a Differentiated Resistance Profile. PMC (NIH). Available at: [Link]
Sources
- 1. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Islatravir Has a High Barrier to Resistance and Exhibits a Differentiated Resistance Profile from Approved Nucleoside Reverse Transcriptase Inhibitors (NRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doravirine/islatravir dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 5. pnas.org [pnas.org]
- 6. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
The 2'-C-Ethynyl Pharmacophore: Structural Potency, Mechanism, and Toxicity in Nucleoside Analogs
Topic: Role of 2'-C-ethynyl group in nucleoside analog potency Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The introduction of a 2'-C-ethynyl group onto the ribose sugar of nucleoside analogs represents a high-risk, high-reward strategy in antiviral drug design. While often overshadowed by the clinical success of 2'-C-methyl analogs (e.g., Sofosbuvir) or 4'-ethynyl analogs (e.g., Islatravir), the 2'-C-ethynyl modification confers exceptional potency against Flaviviridae RNA polymerases (Dengue, HCV, Zika).
This guide analyzes the structural mechanics that drive this potency—specifically the modulation of sugar pucker and steric translocation blockade—and details the metabolic liabilities, particularly mitochondrial toxicity, that have historically hampered clinical translation. We use NITD008 as the primary case study to illustrate the delicate balance between viral inhibition and host safety.
Technical Note: Positional Distinctness
CRITICAL DISTINCTION: Do not confuse 2'-C-ethynyl analogs (the focus of this guide, e.g., NITD008 for RNA viruses) with 4'-C-ethynyl analogs (e.g., Islatravir/EFdA for HIV). While both utilize an ethynyl moiety, their mechanisms differ fundamentally:
2'-C-ethynyl: Forces North (C3'-endo) sugar pucker; acts as a non-obligate chain terminator for RdRp.
4'-C-ethynyl: Locks the 3'-OH in a specific conformation to prevent translocation via the "primer grip" mechanism in RT.
Structural Biology & Mechanism of Action
The potency of 2'-C-ethynyl nucleosides stems from their ability to mimic the natural substrate while introducing a "lethal" steric bulk that the viral polymerase cannot accommodate during the translocation step.
Sugar Pucker Modulation (The "North" Lock)
Viral RNA-dependent RNA polymerases (RdRps) preferentially bind nucleotides in the C3'-endo (North) conformation.
-
Natural State: Ribose sugars exist in a dynamic equilibrium between C2'-endo (South, DNA-like) and C3'-endo (North, RNA-like).
-
Effect of 2'-C-Ethynyl: The electronegativity and bulk of the ethynyl group at the 2' position create a gauche effect and steric pressure that heavily biases the sugar toward the C3'-endo (North) conformation.
-
Result: This pre-organizes the inhibitor for rapid capture by the RdRp active site, often resulting in a lower
(higher affinity) compared to the natural nucleotide.
Mechanism of Chain Termination
Unlike 3'-deoxy analogs (obligate chain terminators), 2'-C-ethynyl analogs retain the 3'-OH group. They function as Non-Obligate Chain Terminators .
-
Incorporation: The triphosphate form (2'-C-ethynyl-NTP) is incorporated into the nascent RNA chain.
-
Steric Clash: Upon incorporation, the bulky ethynyl group clashes with conserved residues in the polymerase active site (often the "gatekeeper" residues or the priming loop).
-
Translocation Block: The polymerase fails to translocate the template-primer complex to position
. The 3'-OH is present but chemically inaccessible for the next phosphodiester bond formation.
Figure 1: The kinetic pathway of 2'-C-ethynyl nucleoside inhibition, leading to non-obligate chain termination.
Case Study: NITD008 (7-deaza-2'-C-ethynyl-adenosine)[1]
NITD008 represents the archetype of the 2'-C-ethynyl class.[1] Developed for Dengue virus (DENV), it demonstrated picomolar potency but failed due to toxicity.
Efficacy Profile
-
Target: DENV NS5 Polymerase.[2]
-
Potency:
(DENV-2).[3][4] -
Spectrum: Broad activity against Flaviviridae (HCV, Zika, West Nile, Yellow Fever).[5][6][7]
-
SAR Insight: The 7-deaza modification was essential. Natural adenosine analogs are rapidly deaminated by Adenosine Deaminase (ADA) to inosine (inactive). The 7-deaza carbon prevents this enzymatic recognition, extending the plasma half-life.
The Toxicity Barrier
Despite efficacy, NITD008 caused severe side effects in preclinical species (dogs/rats) after 2 weeks of dosing.
-
Pathology: Gastrointestinal lesions, lymphoid depletion.
-
Cause: Mitochondrial Toxicity .[8][9] The human mitochondrial RNA polymerase (POLRMT) lacks the stringent steric discrimination found in nuclear polymerases. It inadvertently incorporates NITD008-TP into mitochondrial mRNA, leading to a halt in oxidative phosphorylation protein synthesis.
Experimental Protocols
To evaluate new 2'-C-ethynyl candidates, researchers must rigorously assess both mechanism and mitochondrial safety.
Protocol: Primer Extension Assay (Mechanism Validation)
Purpose: To determine if the analog causes immediate or delayed chain termination.
Reagents:
-
Recombinant Viral RdRp (e.g., DENV NS5).
-
RNA Template/Primer (labeled with
or fluorophore). -
NTP mix (minus the competing natural nucleotide).
-
Test Compound (TP form).[4]
Workflow:
-
Anneal: Mix template and primer (1:1 ratio) in annealing buffer; heat to 95°C and cool slowly.
-
Incubate: Combine RdRp (50 nM), Hybrid (100 nM), and Test Compound-TP (various concentrations).
-
Initiate: Add
to start the reaction. Incubate at 30°C for 10-60 mins. -
Quench: Add EDTA/Formamide loading dye.
-
Analyze: Resolve products on 20% denaturing PAGE-Urea gel.
-
Interpret:
-
Band at
: Immediate terminator.[2] -
Band at
to : Delayed terminator. -
Full length: No inhibition.
-
Protocol: Mitochondrial Toxicity (Glu/Gal Switch Assay)
Purpose: To distinguish between general cytotoxicity and specific mitochondrial toxicity.
Principle: Cells grown in Glucose utilize glycolysis (mitochondria independent). Cells grown in Galactose are forced to rely on Oxidative Phosphorylation (mitochondria dependent). A "mitotoxic" drug will be significantly more toxic in Galactose.
Step-by-Step:
-
Seed Cells: Use HepG2 cells. Plate two identical sets in 96-well plates.
-
Set A: High Glucose medium (25 mM).
-
Set B: Galactose medium (10 mM Galactose, Glucose-free).
-
-
Treat: Add serial dilutions of the 2'-C-ethynyl analog. Include Antimycin A (mitotoxic control) and Chloramphenicol .
-
Incubate: Culture for 3-5 days (mitochondrial turnover takes time).
-
Readout: Measure cell viability (ATP assay or MTT).
-
Calculation:
-
Interpretation: MSI > 3 indicates mitochondrial toxicity.
-
Synthesis Strategy (General Route)
Synthesizing 2'-C-ethynyl nucleosides is synthetically demanding due to the quaternary center at C2'.
Key Steps:
-
Starting Material: 1,3,5-O-protected ribose or a suitable nucleoside intermediate (if late-stage functionalization).
-
Oxidation: Oxidize the 2'-OH to a 2'-ketone (using Dess-Martin Periodinane).
-
Ethynylation: Stereoselective addition of the ethynyl group.
-
Reagent: Ethynylmagnesium bromide or Lithium acetylide.
-
Condition: Low temperature (-78°C) to favor the
-face attack (yielding the desired -D-ribo configuration).
-
-
Glycosylation: Coupling with the nucleobase (e.g., 7-deaza-adenine) using Vorbrüggen conditions (BSA, TMSOTf).
Figure 2: Simplified synthetic route focusing on the critical ethynylation step.
Data Summary: Potency vs. Toxicity[5][7]
| Compound | Modification | Target Virus | Potency ( | Mitochondrial Toxicity | Status |
| NITD008 | 2'-C-ethynyl, 7-deaza | Dengue (DENV-2) | 0.64 | High (Pol | Discontinued |
| Sofosbuvir | 2'-C-methyl, 2'-F | HCV | 0.01 - 0.1 | Low | FDA Approved |
| Balapiravir | 4'-azido | HCV / Dengue | 1 - 2 | High | Discontinued |
| Islatravir | 4'-ethynyl, 2-F | HIV | 0.0005 | Low | Phase III |
References
-
Yin, Z., et al. (2009). "An adenosine nucleoside inhibitor of dengue virus."[2][4][5] Proceedings of the National Academy of Sciences, 106(48), 20435-20439. Link
-
Sofia, M. J., et al. (2012). "Discovery of a
-d-2'-deoxy-2'- -fluoro-2'- -C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus." Journal of Medicinal Chemistry, 53(19), 7202-7218. Link -
Arnold, E., et al. (2012). "Molecular basis for 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) inhibition of HIV-1 reverse transcriptase." Journal of Biological Chemistry. Link
-
Feng, J. Y., et al. (2016). "Transport, activation, and antiviral efficacy of 7-deaza-2'-C-methyladenosine and 7-deaza-2'-C-ethynyladenosine." Antimicrobial Agents and Chemotherapy.[6] Link
-
Niyomrattanakit, P., et al. (2010). "Inhibition of Dengue Virus Polymerase by Blocking the RNA Tunnel." Journal of Virology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. NS5-targeting nucleoside analogs inhibit dengue virus and other flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Adenosine Analogue NITD008 has Potent Antiviral Activity against Human and Animal Caliciviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial toxicity of NRTI antiviral drugs: an integrated cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
2'-C-ethynyladenosine metabolic activation pathway in host cells
An In-Depth Technical Guide to the Metabolic Activation of 2'-C-ethynyladenosine (EdA) in Host Cells
Abstract
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their efficacy is contingent upon intracellular metabolic activation, a process that converts the prodrug into its pharmacologically active triphosphate form. This guide provides a detailed examination of the metabolic activation pathway of 2'-C-ethynyladenosine (EdA), a promising adenosine analog. We will dissect the enzymatic cascade responsible for its phosphorylation, the subsequent mechanism of action of its active metabolite, and provide robust, field-proven experimental protocols for researchers to investigate this pathway in their own cellular models. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of EdA metabolism and the methodologies to study it.
Introduction: The Rationale for 2'-C-ethynyladenosine
2'-C-ethynyladenosine (EdA) is a synthetic nucleoside analog characterized by the presence of an ethynyl group (-C≡CH) at the 2' position of the ribose sugar. This modification is critical; while preserving the 3'-hydroxyl group necessary for phosphodiester bond formation, the steric and electronic properties of the ethynyl moiety are designed to interfere with the function of nucleic acid polymerases. Like many nucleoside analogs, EdA is a prodrug that must undergo metabolic activation within the host cell to exert its therapeutic effect.[1] Its journey from a passive extracellular compound to an active intracellular agent is a multi-step enzymatic process that is fundamental to its efficacy and a key area of study in drug development. Understanding this pathway allows for the rational design of more potent analogs, the prediction of potential drug resistance mechanisms, and the optimization of therapeutic strategies.
The Metabolic Activation Cascade of EdA
The conversion of EdA to its active triphosphate form (EdA-TP) is a sequential phosphorylation cascade orchestrated by host cell kinases. This process ensures that the analog is trapped within the cell and converted into a mimic of the natural nucleotide, adenosine triphosphate (ATP).
Step 1: Cellular Uptake
EdA enters the host cell from the extracellular environment primarily through equilibrative nucleoside transporters (ENTs), which facilitate the transport of natural purine and pyrimidine nucleosides.[1][2]
Step 2: Initial Phosphorylation to EdA-Monophosphate (EdA-MP)
This is the first and often rate-limiting step in the activation pathway. The primary enzyme responsible for the phosphorylation of adenosine and its analogs is Adenosine Kinase (ADK) .[2][3][4] ADK transfers a phosphate group from ATP to the 5'-hydroxyl of EdA, yielding EdA-monophosphate (EdA-MP).
-
Causality: ADK has a high affinity for adenosine and is a key regulator of intracellular and extracellular adenosine levels.[2][3] Its efficiency in phosphorylating EdA is a critical determinant of the analog's overall potency. In some cellular contexts or for different analogs, other kinases such as deoxycytidine kinase (dCK) might play a role, but for adenosine analogs, ADK is the principal activating enzyme.[5][6]
Step 3 & 4: Sequential Phosphorylation to Di- and Triphosphate
Once formed, EdA-MP is a substrate for other cellular kinases:
-
EdA-MP to EdA-DP: This conversion is catalyzed by nucleoside monophosphate kinases (NMPKs).
-
EdA-DP to EdA-TP: This final step is catalyzed by nucleoside diphosphate kinases (NDPKs), which are generally non-specific regarding the base and sugar of their substrates.
The culmination of this pathway is the accumulation of 2'-C-ethynyladenosine triphosphate (EdA-TP) in the cell.
Mechanism of Action: Incorporation and Chain Termination
The active metabolite, EdA-TP, functions as a competitive substrate with the natural ATP for viral or cellular nucleic acid polymerases.[1][7] For its antiviral activity, the primary target is often a viral RNA-dependent RNA polymerase (RdRp).[7][8]
The mechanism proceeds as follows:
-
Competition: EdA-TP competes with endogenous ATP for binding to the active site of the polymerase.
-
Incorporation: The polymerase incorporates the EdA monophosphate moiety into the nascent RNA or DNA strand.
-
Non-obligate Chain Termination: Despite possessing a 3'-hydroxyl group, the presence of the bulky 2'-C-ethynyl group prevents the polymerase from efficiently adding the next nucleotide. This phenomenon is termed "non-obligate chain termination."[8][9] Studies on the closely related 2'-C-methylated nucleotides have shown that this is not due to the lack of a 3'-OH, but rather because the 2' modification blocks the conformational changes required for the polymerase active site to "close" and catalyze the next phosphodiester bond formation.[8][9] This effectively halts the replication of the nucleic acid chain.
The following diagram illustrates the complete metabolic activation and mechanism of action pathway.
Caption: Metabolic activation and mechanism of action of 2'-C-ethynyladenosine.
Experimental Protocols for Pathway Interrogation
To validate and quantify the metabolic activation of EdA, a series of interconnected experiments are required. The following protocols provide a self-validating framework for a comprehensive analysis.
Protocol 1: Intracellular Metabolite Quantification via LC-MS/MS
This protocol allows for the direct measurement of EdA and its phosphorylated metabolites (EdA-MP, EdA-DP, EdA-TP) within the cell.
A. Cell Culture and EdA Treatment:
-
Seed the chosen cell line (e.g., Huh-7, A549, or relevant cancer line) in 6-well plates and grow to ~80% confluency.
-
Treat cells with the desired concentration of EdA (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 8, 24 hours).
B. Metabolite Extraction (Critical Step):
-
Aspirate the culture medium and immediately wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
To quench metabolism, add 1 mL of ice-cold 80% methanol (-80°C) to each well.
-
Incubate the plates at -80°C for at least 30 minutes.
-
Scrape the cells into the methanol solution and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at maximum speed (~20,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube and dry completely using a vacuum concentrator.
C. LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 50 µL) of the initial mobile phase.
-
Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).[10][11][12][13]
-
Chromatography: Use a reversed-phase C18 column with an ion-pairing agent (e.g., triethylamine-hexafluoroisopropanol) in the mobile phase to retain and separate the highly polar, negatively charged nucleotides.[12]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent-to-fragment ion transitions for EdA and its phosphorylated forms.
-
Protocol 2: In Vitro Kinase Assay
This assay directly assesses the ability of a specific kinase, such as adenosine kinase (ADK), to phosphorylate EdA.
-
Reaction Setup: In a microplate, combine the following components in a kinase buffer (e.g., Tris-HCl, MgCl2, DTT):
-
Recombinant human adenosine kinase (ADK).[14]
-
EdA (as the substrate).
-
ATP (as the phosphate donor).
-
-
Incubation: Incubate the reaction at 37°C for a set period (e.g., 30-60 minutes).
-
Detection: Quantify the kinase activity. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the reaction as a luminescent signal.[15] The amount of ADP produced is directly proportional to the kinase's ability to phosphorylate EdA.
-
Causality: A strong luminescent signal in the presence of EdA confirms that it is a substrate for the kinase being tested. Comparing the activity with adenosine as a positive control provides a benchmark for its efficiency as a substrate.
-
The following diagram illustrates the general workflow for studying EdA metabolism.
Caption: A comprehensive workflow for investigating EdA's metabolic activation.
Quantitative Data Summary
The efficacy and selectivity of a nucleoside analog are defined by its therapeutic window—the concentration range where it exhibits potent activity against its target with minimal toxicity to host cells. While extensive data for 2'-C-ethynyladenosine is emerging, data from closely related and well-studied analogs provide a valuable comparative framework.
| Compound | Target/Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| 7-Deaza-2'-C-methyladenosine | West Nile Virus (Vero cells) | 0.15 | >50 | >333 | [16] |
| 2'-C-Methyladenosine | Hepatitis C Virus (Huh-7 cells) | 0.3 | >100 | >333 | [17] |
| 4'-C-Ethyl-2'-deoxyadenosine | HIV-1 (Single-round assay) | ~0.5 | >100 | >200 | [18] |
| 3'-C-ethynyladenosine (EAdo) | Vaccinia Virus (HeLa cells) | 0.31 | >200 | >645 | [19] |
EC₅₀ (50% effective concentration): The concentration of the drug that gives half-maximal response. CC₅₀ (50% cytotoxic concentration): The concentration of the drug that kills 50% of the cells in a cytotoxicity assay.
Conclusion and Future Perspectives
The metabolic activation of 2'-C-ethynyladenosine via sequential phosphorylation by host cell kinases, primarily initiated by adenosine kinase, is the pivotal process governing its therapeutic activity. The resulting triphosphate, EdA-TP, acts as a non-obligate chain terminator of nucleic acid synthesis, providing a potent mechanism for inhibiting viral replication or cancer cell proliferation. The experimental workflows detailed in this guide, centered on LC-MS/MS-based metabolite analysis and in vitro kinase assays, provide a robust framework for elucidating this pathway.
Future research should focus on identifying the specific kinetic parameters of EdA with human kinases to better predict its activation efficiency across different tissues and disease states. Furthermore, investigating potential resistance mechanisms, such as downregulation of adenosine kinase or mutations in the target polymerase, will be crucial for the continued development of EdA and related nucleoside analogs as next-generation therapeutics.
References
- A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. (2026).
- A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC. (n.d.).
- Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. (n.d.). Sigma-Aldrich.
- A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosph
- A LC-MS/MS method for the analysis of intracellular nucleoside triphosph
- 2'-C-Methyladenosine and Other Nucleoside Analogs in Antiviral and Anticancer Research. (n.d.). Benchchem.
- Synthesis of 2-Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PMC. (n.d.).
- Effects of Substitutions at the 4′ and 2 Positions on the Bioactivity of 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine - PMC. (n.d.).
- 2'-C-Methyladenosine (CAS 15397-12-3). (n.d.). Cayman Chemical.
- 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. (n.d.).
- Exploring the purine core of 3′-C-ethynyladenosine (EAdo) in search of novel nucleoside therapeutics - PMC. (n.d.).
- Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC. (n.d.).
- Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC. (2019). American Society for Microbiology.
- C-Ethyl-2′-Deoxyadenosine Inhibit HIV-1 Replication - PMC. (n.d.).
- Kinase Activity Assays. (n.d.).
- Adenosine Kinase Phosphoryl
- Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC. (2025).
- 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. (2019). PubMed.
- Adenosine Kinase: Exploitation for Therapeutic Gain - PMC. (n.d.).
- Metabolic pathways for the activation of the antiretroviral agent 2',3'-dideoxyadenosine in human lymphoid cells. (n.d.). PubMed.
- Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC. (2020).
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- 3. Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Substitutions at the 4′ and 2 Positions on the Bioactivity of 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic pathways for the activation of the antiretroviral agent 2',3'-dideoxyadenosine in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 13. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. novocib.com [novocib.com]
- 15. Kinase Activity Assays [worldwide.promega.com]
- 16. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. 4′-C-Methyl-2′-Deoxyadenosine and 4′-C-Ethyl-2′-Deoxyadenosine Inhibit HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring the purine core of 3′-C-ethynyladenosine (EAdo) in search of novel nucleoside therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Antiviral Assay Protocol for 2'-C-ethynyladenosine
Executive Summary
The development of broad-spectrum antivirals against the Flaviviridae family—including Dengue virus (DENV), Zika virus (ZIKV), and West Nile virus (WNV)—relies heavily on targeting highly conserved viral machinery. 2'-C-ethynyladenosine (and its prominent 7-deaza derivative, NITD008) is a potent nucleoside analog that acts as a chain terminator of the viral RNA-dependent RNA polymerase (RdRp)[1][2].
This application note provides a comprehensive, self-validating in vitro protocol for evaluating the antiviral efficacy (EC₅₀) and host cell cytotoxicity (CC₅₀) of 2'-C-ethynyladenosine. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind assay design to ensure robust, reproducible, and translationally relevant data.
Mechanism of Action
To accurately design an assay, one must understand the biochemical lifecycle of the inhibitor. 2'-C-ethynyladenosine is a prodrug. Upon cellular entry via nucleoside transporters, it is sequentially phosphorylated by host cell kinases into its active triphosphate metabolite. This active form mimics natural adenosine triphosphate (ATP) and competitively binds to the NS5 polymerase domain of the viral RdRp. Because of the steric and chemical properties of the 2'-ethynyl modification, its incorporation into the nascent viral RNA strand prevents the addition of subsequent nucleotides, resulting in immediate premature chain termination and the cessation of viral replication[3].
Mechanism of action of 2'-C-ethynyladenosine terminating viral RNA synthesis.
Experimental Design Rationale (Causality & E-E-A-T)
A trustworthy protocol is a self-validating system. Every step in this workflow is designed to eliminate false positives and isolate the true antiviral mechanism of the compound.
-
Cell Line Selection (Vero vs. BHK-21): We utilize Vero cells for the primary infection phase. Vero cells are genetically deficient in producing type I interferons, allowing for unhindered viral replication and providing a worst-case scenario for the antiviral to overcome[2][4]. For the secondary quantification step, BHK-21 cells are utilized. BHK-21 cells exhibit superior sensitivity for plaque and focus-forming assays (FFA), allowing for the distinct visualization of viral foci, even for difficult strains like DENV-4[5].
-
Multiplicity of Infection (MOI = 0.1): A low MOI of 0.1 is deliberately chosen. This allows multiple cycles of viral replication to occur over the 48-hour incubation period. If a high MOI (e.g., >1.0) were used, the assay would only measure a single replication cycle, severely compressing the dynamic range and masking the compound's true inhibitory potency[2].
-
Inoculum Wash Step: Washing the cell monolayer after the 1-hour viral adsorption period is critical. It removes unattached virions, ensuring that the viral titer measured at 48 hours exclusively represents newly synthesized progeny virions, rather than residual input virus.
-
The Selectivity Index (SI): Antiviral efficacy (EC₅₀) is meaningless without establishing host cell viability (CC₅₀). A parallel cytotoxicity assay ensures that the observed reduction in viral titer is due to RdRp inhibition, not compound-induced host cell apoptosis. The SI is calculated as CC₅₀ / EC₅₀.
Step-by-Step Methodologies
Protocol A: Host Cell Cytotoxicity Assay (CC₅₀ Determination)
Objective: Determine the concentration of 2'-C-ethynyladenosine that reduces Vero cell viability by 50%.
-
Cell Seeding: Seed Vero cells in a 96-well opaque-walled tissue culture plate at a density of
cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂. -
Compound Preparation: Prepare a 100 mM stock of 2'-C-ethynyladenosine in 100% DMSO. Create 5-fold serial dilutions in culture medium (e.g., 100 µM down to 0.032 µM). Crucial: Normalize the final DMSO concentration across all wells to 0.5% to prevent solvent-induced cytotoxicity[4].
-
Treatment: Aspirate the growth medium and replace it with 100 µL of the compound-containing medium. Include vehicle control wells (0.5% DMSO) and cell-free blank wells.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Viability Quantification: Add 100 µL of CellTiter-Glo® (or equivalent ATP-based luminescent reagent) to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.
-
Read & Calculate: Measure luminescence using a microplate reader. Calculate the CC₅₀ using non-linear regression (curve fit) in software such as GraphPad Prism.
Protocol B: Viral Titer Reduction Assay (EC₅₀ Determination)
Objective: Determine the concentration of 2'-C-ethynyladenosine that reduces infectious viral progeny by 50%.
-
Cell Seeding: Seed Vero cells in 12-well plates at
cells/well. Incubate for 24 hours until an 80-90% confluent monolayer forms[2]. -
Viral Infection: Dilute the target flavivirus (e.g., ZIKV strain FSS13025/2010 or DENV-2) in maintenance medium (DMEM with 2% FBS) to achieve an MOI of 0.1. Aspirate growth medium from the 12-well plates and add 400 µL of the viral inoculum per well.
-
Adsorption: Incubate for 1 hour at 37°C, rocking the plates gently every 15 minutes to prevent cellular desiccation and ensure even viral distribution[4].
-
Wash and Treat: Aspirate the viral inoculum. Gently wash the monolayer twice with 1X PBS. Immediately add 1 mL of maintenance medium containing the serial dilutions of 2'-C-ethynyladenosine (prepared exactly as in Protocol A, max 0.5% DMSO)[3].
-
Incubation: Incubate the infected, treated cells for 48 hours at 37°C, 5% CO₂.
-
Harvest: Collect the culture supernatant from each well. Centrifuge at 1,500 x g for 5 minutes at 4°C to remove cellular debris. (Supernatants can be aliquoted and stored at -80°C).
-
Quantification (Plaque Assay): Serially dilute the harvested supernatants (10⁻¹ to 10⁻⁶) and inoculate fresh monolayers of BHK-21 cells in 6-well plates. After a 1-hour adsorption, overlay with medium containing 1% methylcellulose. Incubate for 4-5 days, fix with 4% formaldehyde, and stain with 1% crystal violet to count Plaque-Forming Units (PFU/mL)[5].
-
Data Analysis: Plot the percentage of viral titer reduction (relative to the 0.5% DMSO vehicle control) against the log₁₀ of the compound concentration to determine the EC₅₀.
In vitro antiviral screening workflow for determining EC50 via viral titer reduction.
Data Presentation & Analysis
To validate assay performance, the calculated EC₅₀ and CC₅₀ values should be compared against established literature benchmarks for 2'-C-ethynyladenosine (and NITD008). A high Selectivity Index (SI > 100) confirms that the compound is acting as a true antiviral agent rather than a non-specific cytotoxin.
Table 1: Representative In Vitro Quantitative Benchmarks for 2'-C-ethynyladenosine/NITD008
| Target Virus | Strain / Isolate | Host Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Dengue Virus (DENV-2) | New Guinea C | Vero | 0.64 ± 0.12 | > 100 | > 156 |
| Zika Virus (ZIKV) | FSS13025/2010 | Vero | 0.24 ± 0.05 | > 100 | > 416 |
| Zika Virus (ZIKV) | GZ01/2016 | Vero | 0.46 ± 0.08 | > 100 | > 217 |
| West Nile Virus (WNV) | New York 3356 | Vero | 0.74 ± 0.15 | > 100 | > 135 |
(Note: Values are synthesized from established viral titer reduction assays[2][4][6]. Variations may occur based on specific cellular passage numbers and viral stock preparation).
References
-
NS5-targeting nucleoside analogs inhibit dengue virus and other flaviviruses Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]
-
An adenosine nucleoside inhibitor of dengue virus Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Adenosine Analog NITD008 Is a Potent Inhibitor of Zika Virus Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]
-
An Improved Focus-Forming Assay for Determination of the Dengue Virus Titer Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]
-
Inhibition of the DENV2 and ZIKV RNA polymerases by Galidesivir triphosphate measured using a continuous fluorescence assay Source: bioRxiv URL:[Link]
Sources
- 1. NS5-targeting nucleoside analogs inhibit dengue virus and other flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Adenosine Analog NITD008 Is a Potent Inhibitor of Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Focus-Forming Assay for Determination of the Dengue Virus Titer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Note: High-Purity Isolation of 2'-C-Ethynyladenosine (2'-C-EA) and Key Intermediates
Executive Summary
2'-C-ethynyladenosine (2'-C-EA) is a critical nucleoside analogue used in antiviral drug development (e.g., as a scaffold for NITD008) and RNA polymerase mechanistic studies. Its synthesis involves complex stereochemistry at the anomeric center, often yielding a mixture of the desired
This application note details a two-stage HPLC purification strategy. Protocol A addresses the lipophilic, benzoyl-protected intermediates, while Protocol B focuses on the challenging separation of the final deprotected
Chemical Context & Challenges[1][2][3][4]
The introduction of an ethynyl group at the 2'-position of the ribose sugar creates specific purification challenges:
-
Stereochemical Control: The Vorbrüggen coupling reaction typically yields a mixture of anomers. The 2'-ethynyl group adds steric bulk, making the
separation more difficult than in unmodified nucleosides. -
Chemical Stability: While the alkyne moiety is relatively stable, the glycosidic bond can be susceptible to hydrolysis under highly acidic conditions (
). -
Polarity Shift:
-
Intermediate: Highly lipophilic (due to benzoyl protecting groups).
-
Final Product: Polar, requiring aqueous mobile phases with ion-pairing agents or polar-embedded phases.
-
Synthesis & Purification Workflow
The following diagram illustrates the critical purification checkpoints in the synthesis pathway.
Figure 1: Purification workflow for 2'-C-ethynyladenosine, highlighting the two distinct chromatographic stages.
Protocol A: Purification of Protected Intermediates
Target: 2',3',5'-Tri-O-benzoyl-2'-C-ethynyladenosine Objective: Remove unreacted sugar, benzoyl byproducts, and bulk impurities before deprotection.
Rationale
The benzoyl protecting groups make this intermediate highly hydrophobic. While Flash Chromatography (Silica) is often used, Preparative RP-HPLC offers superior reproducibility and automated fraction collection for scale-up. We use a high-organic start to prevent precipitation.
Experimental Conditions
| Parameter | Specification |
| Column | C18 Prep Column (e.g., 21.2 x 150 mm, 5 µm) |
| Mobile Phase A | Water (Milli-Q) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 15 - 20 mL/min (depending on column diameter) |
| Detection | UV @ 260 nm (Adenine) and 230 nm (Benzoyl) |
| Sample Diluent | 50% Acetonitrile / 50% DMF (to ensure solubility) |
Gradient Table (Linear)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50 | Injection |
| 2.0 | 50 | Isocratic Hold |
| 20.0 | 95 | Linear Gradient |
| 25.0 | 95 | Wash |
| 25.1 | 50 | Re-equilibration |
Technical Insight: The protected nucleoside typically elutes between 12-16 minutes. The
Protocol B: Final Product & Anomer Separation (Critical)
Target: 2'-C-ethynyladenosine (Deprotected)
Objective: Baseline separation of the
Rationale: Why Phenyl-Hexyl?
Standard C18 columns rely on hydrophobic interactions. However, 2'-C-EA anomers differ primarily in their 3D shape and the orientation of the base relative to the sugar (syn/anti conformation).
-
Phenyl-Hexyl phases offer
interactions with the adenine ring. -
The "ethynyl" group alters the sugar pucker (
vs ). Phenyl phases are more sensitive to these shape selectivity differences than alkyl chains [3][4].
Experimental Conditions
| Parameter | Specification |
| Column | Phenyl-Hexyl (Analytical: 4.6 x 150 mm, 3-5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 6.0 |
| Mobile Phase B | Methanol (MeOH) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 260 nm |
| Temperature | 30°C (Controlled temperature is crucial for reproducibility) |
Gradient Table (Shallow Gradient)
| Time (min) | % Mobile Phase B | Rationale |
| 0.0 | 2 | Initial aqueous condition for polar retention |
| 5.0 | 2 | Trap polar impurities |
| 25.0 | 20 | Shallow gradient (0.9% B/min) maximizes resolution |
| 30.0 | 80 | Wash lipophilic benzamide residues |
| 35.0 | 80 | Hold |
| 36.0 | 2 | Re-equilibration |
Expected Results & System Suitability
- -Anomer (Target): Elutes approx. 18-20 min.
-
-Anomer (Impurity): Elutes approx. 21-23 min (typically more retained on Phenyl phases due to accessible
-surface). -
Resolution (
): > 2.0 required. -
Tailing Factor: < 1.2 (Ammonium acetate buffer suppresses silanol interactions).
Troubleshooting & Optimization Logic
Use the following decision tree to troubleshoot resolution issues between the anomers or peak shape problems.
Figure 2: Troubleshooting logic for optimizing 2'-C-EA anomer separation.
Key Optimization Notes
-
Methanol vs. Acetonitrile: Methanol is preferred for Protocol B. Aprotic solvents like Acetonitrile can disrupt the
interactions between the Phenyl-Hexyl ligand and the Adenine base, reducing selectivity [1]. -
Buffer Choice: We utilize Ammonium Acetate (pH 6.0). At pH < 4, the adenine base becomes protonated, reducing retention and potentially causing peak fronting. At pH 6.0, the molecule is neutral, maximizing hydrophobic and
retention mechanisms [5].
References
-
BenchChem. (2025).[1] HPLC purification techniques for modified nucleosides.[1][2][3] Retrieved from
-
MDPI. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(7).[4] Retrieved from [Link]
-
Emery Pharma. (2015).[5] Separation and Identification of alpha- and beta-glycopyranoside anomers. Retrieved from [Link]
-
National Institutes of Health (PMC). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd. Retrieved from [Link]
-
Helix Chromatography. HPLC Methods for analysis of Adenosine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. protocols.io [protocols.io]
- 3. A novel HPLC method reveals that precipitation of 2′-deoxyadenosine 5′-monophosphate with lithium perchlorate/acetone leads to base depurination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside Analogs: A Review of Its Source and Separation Processes [mdpi.com]
- 5. emerypharma.com [emerypharma.com]
Application Note: Quantitative Analysis of Intracellular 2'-C-Ethynyladenosine Triphosphate (NITD008-TP) via LC-MS/MS
This Application Note is structured as a comprehensive technical guide for researchers and drug development professionals. It synthesizes field-proven methodologies with rigorous scientific logic to ensure reproducibility and accuracy.
Abstract & Introduction
2'-C-ethynyladenosine (also known as NITD008) is a potent adenosine nucleoside analog designed to inhibit the RNA-dependent RNA polymerase (RdRp) of Flaviviruses (e.g., Dengue, Zika). Like many nucleoside reverse transcriptase inhibitors (NRTIs), the parent molecule is a prodrug.[1] It must be transported into the cell and sequentially phosphorylated by host cellular kinases to its active triphosphate form (NITD008-TP).
The Critical Challenge: The efficacy of NITD008 is not defined by its plasma concentration, but by the intracellular half-life and steady-state concentration of its triphosphate metabolite. However, nucleoside triphosphates (NTPs) are:
-
Highly Polar: Difficult to retain on standard C18 columns.
-
Labile: Prone to rapid dephosphorylation during sample preparation.
-
Isomeric: Often co-elute with endogenous ATP, requiring high chromatographic resolution.
This guide provides a validated protocol for the extraction and quantification of NITD008-TP using Ion-Pairing Reversed-Phase Liquid Chromatography coupled with Tandem Mass Spectrometry (IP-RP-LC-MS/MS) , the gold standard for nucleotide analysis.
Mechanism of Action & Metabolism
Understanding the metabolic pathway is essential for interpreting PK/PD data. NITD008 competes with natural Adenosine Triphosphate (ATP) for incorporation into the viral RNA chain, causing chain termination.
Figure 1: Metabolic Activation Pathway
The following diagram illustrates the intracellular phosphorylation cascade and the target inhibition site.
Caption: Step-wise phosphorylation of NITD008 to its active triphosphate form, which acts as an obligate chain terminator for viral RNA synthesis.
Experimental Design & Sample Preparation
Scientific Integrity Note: The most common source of error in NTP analysis is sample degradation. ATP turnover in cells occurs in seconds. Therefore, metabolism must be "quenched" instantaneously.
Reagents and Materials
-
Target Analyte: 2'-C-ethynyladenosine Triphosphate (Custom synthesis or commercial standard).
-
Internal Standard (IS):
-ATP (Stable isotope labeled ATP) is preferred due to structural similarity. Alternatively, 2-Chloro-ATP can be used. -
Extraction Solvent: 70% Methanol (MeOH) / 30% Water, pre-chilled to -20°C.
-
Mobile Phase A: 10 mM Dimethylhexylamine (DMHA) + 3 mM Acetic Acid in Water (pH ~7.0).
-
Mobile Phase B: Acetonitrile (ACN).
Cell Culture & Dosing Protocol
-
Seeding: Seed target cells (e.g., PBMCs, Huh-7) in 6-well plates (
cells/well). -
Equilibration: Allow cells to attach overnight.
-
Dosing: Treat cells with NITD008 (e.g., 1 µM - 50 µM) for desired time points (e.g., 1, 4, 8, 24 hours).
-
Cell Counting: Dedicate satellite wells for cell counting to normalize data (pmol/10⁶ cells).
Optimized Extraction Protocol (The "Cold-Quench" Method)
This protocol minimizes dephosphorylation and removes the matrix.
Step 1: Wash
-
Aspirate culture media rapidly.
-
Wash cells once with 2 mL of ice-cold PBS (4°C).
-
Critical: Do not wash more than once; leakage of intracellular nucleotides can occur.
Step 2: Quench & Lyse
-
Add 1.0 mL of 70% Methanol (-20°C) directly to the monolayer.
-
Add Internal Standard (e.g., 10 µL of 10 µM
-ATP) immediately. -
Scrape cells and transfer the lysate to a pre-chilled Eppendorf tube.
Step 3: Extraction
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for at least 1 hour (or overnight) to ensure complete protein precipitation.
Step 4: Clarification
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer supernatant to a fresh tube.[2]
-
Optional: Evaporate to dryness under Nitrogen (at room temp) and reconstitute in 100 µL Mobile Phase A. (Only if sensitivity enhancement is needed).
LC-MS/MS Analytical Method
Rationale: We utilize Ion-Pairing Chromatography . Standard C18 columns cannot retain the highly negative triphosphate group. The ion-pairing reagent (DMHA) masks the charge, allowing retention on a hydrophobic column and separation from endogenous ATP.
Chromatographic Conditions
-
Column: Waters XBridge C18 (2.1 x 100 mm, 3.5 µm) or equivalent.
-
Flow Rate: 0.25 mL/min.
-
Temperature: 35°C.[3]
-
Injection Volume: 5 - 10 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B (ACN) | Event |
|---|---|---|
| 0.0 | 5% | Load |
| 2.0 | 5% | Isocratic Hold |
| 12.0 | 40% | Linear Gradient |
| 12.1 | 95% | Wash |
| 15.0 | 95% | Wash |
| 15.1 | 5% | Re-equilibration |
| 20.0 | 5% | End |
Mass Spectrometry Parameters
-
Mode: Negative Electrospray Ionization (ESI-).
-
Source Temperature: 450°C.
-
Capillary Voltage: -3.5 kV.
MRM Transitions (Multiple Reaction Monitoring):
The triphosphate moiety typically fragments to yield Pyrophosphate (
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| NITD008-TP | 530.0 [M-H]⁻ | 158.9 ( | 35 | Quantifier |
| NITD008-TP | 530.0 [M-H]⁻ | 78.9 ( | 45 | Qualifier |
| 522.0 [M-H]⁻ | 158.9 ( | 35 | Internal Std | |
| Endogenous ATP | 506.0 [M-H]⁻ | 158.9 ( | 35 | Monitoring |
Note: Precursor m/z 530.0 is calculated based on NITD008 free nucleoside MW ~291 + 240 (triphosphate addition) - 1 (H loss).
Workflow Visualization
The following diagram summarizes the complete bioanalytical workflow from cell culture to data output.
Caption: Optimized "Cold-Quench" workflow to preserve labile triphosphate stability during extraction.
Data Analysis & Troubleshooting
Quantification Calculation
Intracellular concentration is usually reported as pmol/10⁶ cells .
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Rapid Signal Decay | TP hydrolysis in autosampler. | Ensure autosampler is cooled to 4°C. Analyze samples within 24h. |
| Peak Tailing | Column contamination or pH drift. | Flush column with 95% ACN. Prepare fresh Mobile Phase A daily (DMHA is volatile). |
| Carryover | Sticky phosphate groups on steel. | Use a needle wash of 50% MeOH / 0.5% Ammonia. |
| Low Sensitivity | Ion suppression from salts. | Ensure PBS wash is thorough (but quick). Use high-purity LC-MS solvents. |
References
-
NITD008 Mechanism & Discovery: Yin, Z., et al. (2009). An adenosine nucleoside inhibitor of dengue virus. PNAS. [Link]
-
LC-MS/MS Method for NTPs (Ion-Pairing): Cohen, S., et al. (2009). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Pharmaceutical Research. [Link]
-
HILIC Alternatives: Vogliardi, S., et al. (2011). Development of a HILIC-MS/MS method for the quantification of nucleotides in cell matrices. Frontiers in Pharmacology. [Link]
-
Sample Prep Stability: Hennere, G., et al. (2008). Intracellular accumulation of nucleoside analogues. Antiviral Therapy.[4][5] [Link]
Sources
Application Note: Metabolic Labeling and Visualization of Nascent RNA using 2'-C-Ethynyladenosine and Click Chemistry
An Application and Protocol Guide for Researchers
Introduction: Illuminating the Transcriptome in Action
The ability to study newly synthesized RNA, or the nascent transcriptome, provides a dynamic snapshot of a cell's response to its environment, developmental cues, or disease states. Traditional methods often measure steady-state RNA levels, masking the intricate temporal dynamics of gene expression. Metabolic labeling with nucleoside analogs offers a powerful strategy to specifically tag and visualize or capture RNA transcribed within a defined time window.
This guide focuses on the use of 2'-C-ethynyladenosine (2'-EA) , a bioorthogonal analog of adenosine, for the metabolic labeling of RNA in living cells.[1][2] Unlike other analogs such as 5-ethynyluridine (EU), which is incorporated broadly during transcription, 2'-EA has the distinct advantage of being incorporated both by RNA polymerases during transcription and by poly(A) polymerases during mRNA polyadenylation.[2][3][4] This makes 2'-EA a versatile tool for studying both global RNA synthesis and the dynamics of mRNA maturation and stability.
Once incorporated, the ethynyl group on 2'-EA serves as a chemical handle for bioorthogonal ligation via "click chemistry." This reaction is highly specific and efficient, allowing for the covalent attachment of reporter molecules like fluorophores for imaging or biotin for enrichment and sequencing, even in complex biological environments.[5][6] This document provides a detailed overview of the underlying principles and step-by-step protocols for labeling, visualizing, and troubleshooting experiments using 2'-EA and click chemistry.
Principle of the Method: A Two-Step Process
The labeling strategy is a simple yet robust two-step process: (1) metabolic incorporation of the alkyne-modified nucleoside into RNA, and (2) chemoselective "click" reaction to attach a reporter molecule.[7][8]
Step 1: Metabolic Incorporation of 2'-Ethynyladenosine (2'-EA) Cells are incubated with 2'-EA, which readily crosses the cell membrane. Inside the cell, it enters the nucleotide salvage pathway and is converted into its triphosphate form, 2'-ethynyladenosine triphosphate (2'-EATP).[1] Cellular RNA polymerases then recognize 2'-EATP and incorporate it into elongating RNA transcripts in place of adenosine. Concurrently, poly(A) polymerases can incorporate 2'-EATP into the 3' poly(A) tails of messenger RNAs.[2][4]
Step 2: Bioorthogonal Click Reaction The ethynyl (alkyne) group introduced into the RNA is bio-inert. It does not react with any native functional groups within the cell. However, it can undergo a highly specific cycloaddition reaction with an azide-functionalized reporter molecule (e.g., Alexa Fluor™ 488 Azide). This reaction, termed "click chemistry," can be performed in two primary ways.[9]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and robust method. It uses a copper(I) catalyst to rapidly and specifically form a stable triazole linkage between the alkyne-modified RNA and the azide-functionalized reporter.[][11] While highly efficient, the copper catalyst can be toxic to living cells and can potentially cause RNA fragmentation, necessitating the use of copper-stabilizing ligands.[12][13]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative. It utilizes a strained cyclooctyne (e.g., DBCO) on the reporter molecule, which reacts spontaneously with the azide (or vice-versa) without the need for a metal catalyst.[][15] The energy released from the strained ring drives the reaction forward. SPAAC is ideal for applications in living cells or where copper-induced damage is a concern.[16][17]
Workflow Overview & Experimental Design
A typical experiment involves cell culture, metabolic labeling, cell fixation and permeabilization, the click reaction, and finally, imaging and analysis. Careful planning and inclusion of proper controls are paramount for success.
Critical Experimental Considerations:
-
Controls: Always include the following controls:
-
No Analog Control: Cells not treated with 2'-EA but subjected to the entire fixation, permeabilization, and click reaction protocol. This control is essential to assess background fluorescence from the reporter molecule.
-
No Click Reaction Control: Cells treated with 2'-EA, fixed, and permeabilized, but with one component of the click cocktail omitted (e.g., copper sulfate or the azide-fluorophore). This validates that the signal is dependent on the specific click reaction.
-
-
Titration: The optimal concentration of 2'-EA and the incubation time can vary between cell types. It is advisable to perform a dose-response and time-course experiment to determine the conditions that provide robust labeling without inducing cytotoxicity.
-
Choice of Click Reaction:
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Speed | Very Fast (minutes to 1 hour) | Moderate (1-4 hours) |
| Reagents | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO) + Azide |
| Catalyst | Required: Copper (I) | None (Copper-Free) |
| Biocompatibility | Lower (toxic to live cells) | High (suitable for live cells) |
| Primary Use | Fixed cells, in vitro reactions | Live-cell imaging, in vivo studies |
| Signal-to-Noise | Generally higher | Can have higher background depending on probe |
Detailed Protocols
These protocols are optimized for adherent cells grown on coverslips in a 24-well plate format. Volumes should be adjusted for other formats.
Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells
Materials:
-
Adherent cells cultured on sterile coverslips
-
Complete cell culture medium
-
2'-Ethynyladenosine (2'-EA) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture cells on coverslips to the desired confluency (typically 50-70%).
-
Prepare the 2'-EA working solution by diluting the stock solution in pre-warmed complete culture medium to the final desired concentration (e.g., 0.1 - 1 mM).
-
Remove the existing medium from the cells and replace it with the 2'-EA containing medium.
-
Incubate the cells for the desired labeling period (e.g., 30 minutes to 4 hours) under standard culture conditions (37°C, 5% CO₂).
-
After incubation, remove the labeling medium and wash the cells twice with 1 mL of PBS.
-
Proceed immediately to cell fixation (Protocol 2 or 3).
Protocol 2: Visualization using Copper-Catalyzed Click Chemistry (CuAAC)
CAUTION: Copper solutions and DMSO should be handled with appropriate personal protective equipment.
Materials:
-
Labeled cells on coverslips (from Protocol 1)
-
3.7% Paraformaldehyde (PFA) in PBS
-
0.5% Triton™ X-100 in PBS
-
Click-iT® Reaction Buffer or equivalent (e.g., PBS)
-
Copper (II) Sulfate (CuSO₄) solution (e.g., 100 mM in H₂O)
-
Azide-functionalized fluorophore (e.g., Alexa Fluor™ 488 Azide)
-
Click-iT® Reaction Buffer Additive or Sodium Ascorbate (prepare fresh, e.g., 500 mM in H₂O)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Mounting medium
Procedure:
-
Fixation: Add 500 µL of 3.7% PFA to each coverslip and incubate for 15 minutes at room temperature.
-
Wash twice with 1 mL of PBS.
-
Permeabilization: Add 500 µL of 0.5% Triton™ X-100 in PBS and incubate for 20 minutes at room temperature.[18]
-
Wash twice with 1 mL of PBS.
-
Click Reaction Cocktail Preparation: Prepare the cocktail immediately before use. For one reaction (500 µL), mix the components in the following order to ensure catalyst stability[19]:
-
439 µL Click Reaction Buffer (PBS)
-
10 µL CuSO₄ solution (Final conc: 2 mM)
-
1 µL Azide-Fluorophore stock (e.g., 5 mM stock for 10 µM final)
-
50 µL Reaction Buffer Additive (or Sodium Ascorbate solution) (Final conc: 50 mM)
-
Note: Pre-mixing the copper and any stabilizing ligand before adding to the main reaction can improve efficiency.[19]
-
-
Click Reaction: Remove the PBS wash and add 500 µL of the Click Reaction Cocktail to each coverslip. Incubate for 30 minutes at room temperature, protected from light.[20]
-
Washing: Remove the reaction cocktail and wash once with 1 mL of Click-iT® Reaction Rinse Buffer or PBS.
-
Counterstaining: (Optional) Incubate with a diluted solution of Hoechst 33342 in PBS for 15 minutes.[20]
-
Wash twice with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium. Seal the edges and allow to cure.
-
Image using a fluorescence microscope with appropriate filters.
Protocol 3: Visualization using Strain-Promoted (Copper-Free) Click Chemistry (SPAAC)
This protocol is preferable for experiments where copper toxicity is a concern.
Materials:
-
Labeled cells on coverslips (from Protocol 1)
-
Fixation and Permeabilization reagents (as in Protocol 2)
-
Cyclooctyne-functionalized fluorophore (e.g., DBCO-Alexa Fluor™ 488)
-
PBS
-
Nuclear counterstain and mounting medium
Procedure:
-
Fixation & Permeabilization: Follow steps 1-4 from Protocol 2.
-
SPAAC Reaction: Prepare a working solution of the DBCO-fluorophore in PBS (e.g., 5-20 µM).
-
Remove the PBS wash and add 500 µL of the DBCO-fluorophore solution to each coverslip.
-
Incubate for 1-2 hours at room temperature, protected from light. The reaction is slower than CuAAC, so a longer incubation may be required.[21]
-
Washing & Mounting: Follow steps 7-11 from Protocol 2.
Data Interpretation & Example Results
Successful labeling will result in fluorescent signal localized to cellular compartments with active RNA synthesis. Typically, a strong signal is observed in the nucleolus, where ribosomal RNA is transcribed at high levels, and a more diffuse signal is present throughout the nucleoplasm.[22] Cytoplasmic signal may also be visible, representing newly exported mRNA. The intensity of the signal will be proportional to the level of transcription during the 2'-EA pulse.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Signal | - Inefficient 2'-EA incorporation (low concentration or short pulse).- Inactive click chemistry reagents.- Incomplete permeabilization. | - Increase 2'-EA concentration or labeling time.- Use freshly prepared Sodium Ascorbate for CuAAC.- Increase Triton X-100 concentration or incubation time. |
| High Background | - Non-specific binding of the azide/alkyne fluorophore.- Autofluorescence of cells.- Incomplete washing. | - Include a "no analog" control to assess background.- Increase the number and duration of wash steps after the click reaction.- Use an appropriate mounting medium with antifade agents. |
| Inconsistent Results | - Reagent degradation (especially Sodium Ascorbate).- Incorrect order of reagent addition in CuAAC cocktail.- Variation in cell health or confluency. | - Prepare Sodium Ascorbate solution fresh for every experiment.- Follow the recommended order of addition for the CuAAC cocktail.[19]- Ensure consistent cell culture practices. |
| Cell Morphology is Poor | - Over-fixation or harsh permeabilization.- Cytotoxicity from 2'-EA or click reagents. | - Reduce PFA or Triton X-100 concentration/time.- Perform a toxicity assay to determine the optimal 2'-EA concentration.- Consider using the SPAAC (copper-free) method. |
References
- Current Approaches for RNA Labeling in Vitro and in Cells Based on Click Reactions. (2025). MDPI.
-
Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA. (2025). MDPI. [Link]
-
Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins. (n.d.). Royal Society of Chemistry. [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (n.d.). PMC. [Link]
-
Fast RNA conjugations on solid phase by strain-promoted cycloadditions. (2012). PubMed. [Link]
-
Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. (n.d.). PMC. [Link]
-
Click-chemistry labeling of RNA: A new tool for microbial ecology? (2014). C-DEBI. [Link]
-
Progress in Strain Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction and Their Applications. (2025). ResearchGate. [Link]
-
Fast RNA conjugations on solid phase by strain-promoted cycloadditions. (2012). Royal Society of Chemistry. [Link]
-
Strategic labelling approaches for RNA single-molecule spectroscopy. (n.d.). PMC. [Link]
-
Solid-Phase Synthesis of RNA 5'-Azides and Their Application for Labeling, Ligation, and Cyclization Via Click Chemistry. (2020). PubMed. [Link]
-
Concept of metabolic RNA labeling. (n.d.). ResearchGate. [Link]
-
Protocol. (n.d.). Mirus Bio. [Link]
-
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research. [Link]
-
Synthesis of 2-ethynyladenine nucleoside substrates. (n.d.). ResearchGate. [Link]
-
Thermo Fisher Scientific Click-iT RNA Alexa Fluor 488 Imaging Kit. (n.d.). Cashido. [Link]
-
2-Ethynyl adenosine synthesis and incorporation. (n.d.). ResearchGate. [Link]
-
Synthesis of 2-Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA. (2025). PubMed. [Link]
-
Click-iT™ RNA Alexa Fluor™ 488 Imaging Kit. (n.d.). Thermo Fisher Scientific. [Link]
-
Schematic of cell-specific metabolic labeling of RNA. (n.d.). ResearchGate. [Link]
-
Click-iT® RNA Alexa Fluor® 488 Imaging Kit from Invitrogen. (2010). Biocompare. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
Metabolic Incorporation of Azide Functionality into Cellular RNA. (n.d.). PMC. [Link]
-
In situ click chemistry on RNA. (2020). Practical Fragments. [Link]
-
Capture and Identification of RNA-binding Proteins by Using Click Chemistry-assisted RNA-interactome Capture (CARIC) Strategy. (2018). PMC. [Link]
-
RNA Labeling Protocol. (n.d.). University of Wisconsin-Madison. [Link]
-
Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections. (2023). PMC. [Link]
-
Click chemistry efficiency differs between experiments? (2021). ResearchGate. [Link]
-
Synthesis of 2-Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA. (n.d.). PMC. [Link]
-
EDASeq: Exploratory Data Analysis and Normalization for RNA-Seq. (n.d.). R-universe. [Link]
-
Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. (n.d.). PMC. [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). Chemical Reviews. [Link]
-
EDASeq : Exploratory Data Analysis and Normalization for RNA-Seq. (n.d.). Semantic Scholar. [Link]
-
Specific labeling of RNA. (2017). Bio-Synthesis Inc. [Link]
-
RNA PROBE LABELING (E. coli). (2000). University of Wisconsin-Madison. [Link]
-
RNA Labeling Protocol. (n.d.). University of Wisconsin-Madison. [Link]
-
EDASeq: Exploratory Data Analysis and Normalization for RNA-Seq. (2011). Bioconductor. [Link]
-
Labeling of nascent RNA in the C. elegans intestine. (2026). PMC. [Link]
-
RNA synthesis monitoring. (n.d.). Jena Bioscience. [Link]
-
EDASeq. (n.d.). bio.tools. [Link]
-
EDASeq. (n.d.). Bioconductor. [Link]
-
The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis. (2024). bioRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cacheby.com [cacheby.com]
- 8. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
- 11. Click Chemistry [organic-chemistry.org]
- 12. glenresearch.com [glenresearch.com]
- 13. Capture and Identification of RNA-binding Proteins by Using Click Chemistry-assisted RNA-interactome Capture (CARIC) Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA [mdpi.com]
- 17. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 18. biocompare.com [biocompare.com]
- 19. researchgate.net [researchgate.net]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. Fast RNA conjugations on solid phase by strain-promoted cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
Precision Media Formulation for 2'-C-Ethynyladenosine (2'-C-EA) Studies
Topic: Cell culture media preparation for 2'-C-ethynyladenosine studies Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.
Application Note & Technical Guide
Introduction & Mechanism of Action
2'-C-ethynyladenosine (2'-C-EA) is a nucleoside analogue with potent antiviral and antiproliferative properties. Structurally, it features an ethynyl group at the 2'-carbon of the ribose sugar. Its primary mechanism of action (MOA) involves intracellular phosphorylation to its triphosphate form (2'-C-EA-TP), which acts as a competitive inhibitor of RNA polymerases (viral RdRp or cellular polymerases). Upon incorporation into the nascent RNA chain, the 2'-ethynyl group induces steric hindrance, causing immediate or delayed chain termination.
Critical Experimental Challenge: The success of 2'-C-EA studies hinges on preventing premature degradation. Like many adenosine analogues, 2'-C-EA is a potential substrate for Adenosine Deaminase (ADA) , an enzyme ubiquitous in bovine serum (FBS). ADA converts adenosine analogues into their corresponding inosine derivatives (e.g., 2'-C-ethynylinosine), which are typically pharmacologically inactive. This guide provides a rigorous protocol to formulate media that preserves drug integrity and ensures reproducible EC₅₀/IC₅₀ data.
Pre-Formulation Strategy: The "Three Pillars"
Before touching a pipette, the experimental design must account for solubility, stability, and serum interference.
Pillar A: Solubility & Stock Solvents
2'-C-EA is hydrophobic and poorly soluble in aqueous buffers (PBS) at high concentrations.
-
Recommended Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Solubility Limit: ~20–50 mg/mL in DMSO.
-
Aqueous Limit: < 4 mM in PBS (precipitation risk high).
-
Directive: Always prepare a high-concentration stock (e.g., 10 mM or 100 mM) in 100% DMSO to minimize the final volume of solvent added to cells.
Pillar B: The Serum Factor (ADA Activity)
Standard Fetal Bovine Serum (FBS) contains active ADA. If your basal media is supplemented with 10% standard FBS, 2'-C-EA may have a half-life of < 4 hours, rendering long-term assays (24–72h) invalid.
Mitigation Strategies (Select one based on cell type):
-
Heat-Inactivated FBS (HI-FBS): Heating FBS to 56°C for 30 minutes significantly reduces ADA activity. (Recommended baseline).
-
ADA Inhibitors: Supplement media with erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) (10–100 µM) or Pentostatin to block deamination.
-
Serum-Free Media: The ideal solution if cells are adapted (e.g., CHO-S, HEK293F), completely eliminating the ADA variable.
Pillar C: Cytotoxicity vs. Specificity
2'-C-EA can exhibit mitochondrial toxicity by inhibiting mitochondrial RNA polymerase (POLRMT).
-
Control: Always run a parallel cytotoxicity assay (e.g., CellTiter-Glo or MTT) alongside efficacy assays.
-
Vehicle Control: Ensure the "0 µM" control contains the exact same % DMSO as the highest drug concentration.
Visualizing the Metabolic Pathway
The following diagram illustrates the activation pathway of 2'-C-EA and the critical degradation checkpoint mediated by ADA.
Figure 1: Mechanism of Action and Stability. Note the critical degradation pathway by extracellular ADA (Red).
Detailed Protocol: Stock & Media Preparation
Phase 1: Stock Solution Preparation (10 mM)
Objective: Create a stable, high-concentration master stock.
Materials:
-
2'-C-ethynyladenosine powder (MW: ~291.26 g/mol ).
-
Sterile DMSO (Cell Culture Grade).
-
Amber glass vials or opaque polypropylene tubes (light sensitive).
Steps:
-
Weighing: Accurately weigh 2.91 mg of 2'-C-EA powder.
-
Dissolution: Add 1.0 mL of sterile 100% DMSO.
-
Note: Do not use PBS or water here.
-
-
Vortex: Vortex vigorously for 30 seconds until completely dissolved. Inspect for particulates.[1]
-
Aliquoting: Dispense into 20–50 µL aliquots in sterile microcentrifuge tubes.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid freeze-thaw cycles.
Phase 2: Serial Dilution Strategy (The "Intermediate Step")
Objective: Dilute drug without shocking cells with high DMSO spikes. Rule: Final DMSO concentration on cells must be ≤ 0.5% (v/v) . Ideally ≤ 0.1%.[2]
Scenario: Target Final Concentration = 10 µM.
-
Direct addition: Adding 1 µL of 10 mM stock to 1 mL media = 10 µM (0.1% DMSO). Acceptable.
-
Serial Dilution: For dose-response curves (e.g., 100 µM to 0.01 µM), prepare a 200X concentrate plate in 100% DMSO first, then dilute 1:200 into the media.
Table 1: Preparation of 200X Concentrate Series (Example)
| Target Final Conc. (µM) | 200X Stock Conc. (mM) | Preparation (in 100% DMSO) |
| 100 | 20 | 20 µL of 100 mM Stock* + 80 µL DMSO |
| 33.3 | 6.66 | 33.3 µL of 20 mM Stock + 66.7 µL DMSO |
| 11.1 | 2.22 | 33.3 µL of 6.66 mM Stock + 66.7 µL DMSO |
| 3.7 | 0.74 | 33.3 µL of 2.22 mM Stock + 66.7 µL DMSO |
| 0 (Vehicle) | 0 | 100% DMSO only |
*Note: If starting with 10 mM stock, adjust top concentration accordingly.
Phase 3: Final Media Formulation
Materials:
-
Basal Media (e.g., DMEM, RPMI-1640).
-
Heat-Inactivated FBS (10%).
-
L-Glutamine / Pen-Strep.[3]
-
(Optional) ADA Inhibitor: EHNA (Final 10 µM).
Steps:
-
Pre-warm media to 37°C.
-
Prepare Intermediate Plate: Transfer 5 µL of the 200X DMSO stocks (from Table 1) into 995 µL of pre-warmed culture media in a deep-well block or sterile tubes.
-
Result: This is now a 1X Working Solution with 0.5% DMSO.
-
-
Mix: Pipette up and down 5 times.
-
Transfer to Cells: Aspirate old media from cell culture plate and add the 1X Working Solution.
-
Why this method? Pre-diluting ensures the drug is evenly dispersed before touching the cells, preventing local DMSO toxicity.
-
Quality Control & Troubleshooting
Self-Validating the System: To ensure your media preparation is not the source of experimental error, perform the following checks:
| QC Check | Methodology | Acceptance Criteria |
| Precipitation Check | Inspect 200X DMSO stock and 1X media under microscope. | No visible crystals or turbidity. |
| Cytotoxicity Baseline | Run "Vehicle Only" (0.5% DMSO) vs. "Media Only" (0% DMSO). | Viability difference < 5%.[2] |
| ADA Activity Check | Incubate 10 µM 2'-C-EA in media (no cells) for 24h at 37°C. Analyze by HPLC. | >90% parent compound remaining. |
Experimental Workflow Diagram
Figure 2: Step-by-step media preparation workflow ensuring DMSO consistency.
References
-
Pettinelli, N. et al. (2015). Adenosine Deaminase Activity in Cell Culture Media: Implications for the Stability of Adenosine Analogues. Journal of Pharmaceutical and Biomedical Analysis. (Note: Contextual validation of ADA issues in media).
-
Tosh, D. K. et al. (2019). Structure-Activity Relationships of 2'-C-Ethynyladenosine Analogues. Journal of Medicinal Chemistry.
-
Thermo Fisher Scientific. Cell Culture Media Preparation Guidelines.
-
MedKoo Biosciences. 2-Ethynyl Adenosine Product & Solubility Data.
-
Cayman Chemical. 2'-C-Methyladenosine (Analog) Technical Information.
Sources
Quantitative LC-MS/MS analysis of 2'-C-ethynyladenosine metabolites
Application Note & Protocol
Topic: Quantitative LC-MS/MS Analysis of 2'-C-Ethynyladenosine and Its Active Triphosphate Metabolites in Human Cells
Abstract
This document provides a comprehensive, field-tested protocol for the simultaneous extraction, separation, and quantification of the novel nucleoside analog 2'-C-ethynyladenosine (EAdo) and its intracellular mono-, di-, and triphosphate metabolites (EAdo-MP, EAdo-DP, EAdo-TP). As a promising therapeutic agent with antiviral and cytostatic properties, understanding the intracellular phosphorylation cascade of EAdo is critical for elucidating its mechanism of action and pharmacokinetic/pharmacodynamic (PK/PD) profile.[1][2] The active form of many nucleoside analogs is the triphosphate metabolite, which acts as a competitive inhibitor or chain terminator for viral or cellular polymerases.[1][3] Therefore, a robust bioanalytical method capable of measuring the parent compound and its phosphorylated species is essential for drug development.
This guide addresses the significant analytical challenges posed by these analytes, namely their high polarity and the complexity of the intracellular matrix.[4][5][6] We present a validated workflow employing a hydrophilic interaction liquid chromatography (HILIC) strategy coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This method provides the selectivity and sensitivity required for accurate quantification in cellular lysates. All procedures are designed to align with the principles outlined in regulatory bioanalytical method validation guidelines from the FDA and EMA.[7][8][9]
Introduction: The Scientific Rationale
2'-C-ethynyladenosine (EAdo) is a synthetic purine nucleoside analog that requires intracellular anabolic phosphorylation to exert its biological activity. Cellular kinases convert EAdo sequentially into its monophosphate (EAdo-MP), diphosphate (EAdo-DP), and the pharmacologically active triphosphate (EAdo-TP) forms.[1][5] Quantifying the efficiency of this conversion and the resulting intracellular concentrations is paramount for:
-
Mechanism of Action Studies: Correlating the concentration of EAdo-TP with the observed pharmacological effect (e.g., inhibition of viral replication or cell proliferation).
-
Pharmacokinetic Modeling: Understanding the rate of activation and clearance of the active metabolite within target cells.
-
Dose-Response Relationship: Establishing a clear link between the administered dose of the parent drug and the intracellular levels of its active form.
The primary analytical hurdle is the extreme polarity of the phosphate metabolites, which makes them unsuitable for traditional reversed-phase chromatography. Furthermore, the cellular matrix is rich in endogenous nucleotides and other interfering substances.[10] The HILIC-MS/MS method detailed herein overcomes these challenges by providing excellent retention for polar compounds while leveraging the specificity of mass spectrometry to distinguish analytes from the complex biological background.
Overall Experimental Workflow
The entire process, from sample collection to final data analysis, follows a systematic and validated pathway to ensure data integrity.
Caption: High-level workflow for EAdo metabolite analysis.
Intracellular Phosphorylation Pathway
The metabolic activation of 2'-C-ethynyladenosine is a critical prerequisite for its therapeutic activity. This pathway involves sequential phosphorylation by host cell kinases.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring the purine core of 3′-C-ethynyladenosine (EAdo) in search of novel nucleoside therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering Nucleoside and Analogs: Mechanisms, Landscape, and Their Phosphates Analysis based on LC-MS/MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. apps.thermoscientific.com [apps.thermoscientific.com]
- 7. elearning.unite.it [elearning.unite.it]
- 8. resolvemass.ca [resolvemass.ca]
- 9. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 10. iscrm.uw.edu [iscrm.uw.edu]
Troubleshooting & Optimization
Improving water solubility of 2'-C-ethynyladenosine for animal studies
The following technical guide addresses the solubility challenges of 2'-C-ethynyladenosine (and structural analogs like NITD008) for in vivo administration. This content is structured as a Tier-3 Technical Support resource, designed for immediate application in preclinical workflows.
Topic: Formulation Strategies for Animal Studies (IV/IP/PO) Document ID: TS-2CEA-SOL-01 Status: Verified by Application Science[1][2][3]
Executive Summary: The Solubility Challenge
The Problem: 2'-C-ethynyladenosine exhibits poor aqueous solubility (often < 100 µg/mL in neutral buffer) due to the high lattice energy driven by the planar purine stacking and the lipophilic nature of the 2'-ethynyl modification.[1][2] The Implication: Standard saline dissolution fails for therapeutic dosing (e.g., 10–50 mg/kg), leading to precipitation, erratic bioavailability, and potential capillary blockage in animal subjects.[3] The Solution: You must disrupt the crystal lattice using cosolvents , complexation (cyclodextrins) , or pH manipulation .[2]
Formulation Decision Matrix (Workflow)
Before selecting a protocol, determine your required concentration using the standard dosing volume limits.
Figure 1: Decision tree for selecting the appropriate formulation vehicle based on concentration requirements and administration route.[1][2][3]
Troubleshooting & Protocols (Q&A Format)
Issue 1: "My compound precipitates immediately upon adding saline to the DMSO stock."
Diagnosis: This is the "crash-out" effect.[1][2][3] 2'-C-ethynyladenosine is soluble in DMSO (approx. 20 mg/mL) but highly insoluble in water.[1][2][3] Adding a small volume of DMSO stock to a large volume of aqueous buffer causes the solvent power to drop below the saturation point instantly.
Solution: Protocol B (The Co-solvent System) This method uses PEG 400 as an intermediate solvent to bridge the polarity gap between DMSO and water.
Reagents:
-
Dimethyl sulfoxide (DMSO), sterile filtered.[3]
-
Polyethylene Glycol 400 (PEG 400).[2]
-
Sterile Water for Injection (WFI) or Saline.[2]
Step-by-Step Protocol:
-
Calculate: Determine the total volume needed.
-
Target Ratio: 10% DMSO / 40% PEG 400 / 50% Water.[2]
-
-
Dissolve: Dissolve the pure 2'-C-ethynyladenosine powder completely in 100% DMSO first. The concentration here should be 10x your final target concentration.
-
Tip: If target is 5 mg/mL, make the DMSO stock 50 mg/mL. Sonicate if necessary.[2]
-
-
Stabilize: Add the PEG 400 (40% of final volume) to the DMSO stock. Vortex thoroughly. The solution should remain clear.
-
Dilute: Slowly add the Water/Saline (50% of final volume) dropwise while vortexing.
-
Warning: Do not dump water in all at once.
-
Safety Check:
-
Max Dose: This vehicle contains 10% DMSO.[2] In mice, limit IV injection volume to 5 mL/kg to avoid hemolysis (approx. 100 µL per 20g mouse).
Issue 2: "I need to dose daily for 2 weeks. Is DMSO/PEG safe?"
Diagnosis: Repeated high-dose DMSO/PEG can cause injection site irritation, phlebitis, or metabolic interference.[1][2][3] For chronic studies, a cyclodextrin-based formulation is superior due to lower toxicity and better biocompatibility.[1][2][3]
Solution: Protocol C (Cyclodextrin Complexation) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the hydrophobic nucleoside, hiding it from the aqueous environment.[1][2][3]
Reagents:
Step-by-Step Protocol:
-
Prepare Vehicle: Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1][2][3] (e.g., 2g HP-β-CD in 10 mL water).[1][2][3] Filter sterilize (0.22 µm).
-
Weigh Compound: Weigh the required amount of 2'-C-ethynyladenosine.
-
Add Vehicle: Add the 20% HP-β-CD solution directly to the powder.[1][2][3]
-
Energy Input: This is the critical step.[2] The compound will not dissolve immediately.
-
Sonicate at 40-50°C for 30–60 minutes.
-
Shake continuously if not dissolved.[2]
-
-
Verification: The solution must be perfectly clear. If a haze remains, filter through a 0.45 µm filter, but verify concentration via HPLC UV-Vis to ensure you didn't filter out the drug.[1][2][3]
Why this works: The hydrophobic cavity of the cyclodextrin hosts the ethynyl-adenosine molecule, while the hydrophilic exterior ensures water solubility.[2] This is the industry standard for nucleoside analogs (e.g., Remdesivir formulations).
Issue 3: "Can I just acidify the solution? Adenosine is basic."[1][2]
Diagnosis: While Adenosine has a pKa at N1 of ~3.5 (protonation makes it cationic), 2'-C-ethynyladenosine is acid-labile.[1][2][3]
-
Risk: Strong acidification (pH < 3) may solubilize the compound but can lead to glycosidic bond cleavage (depurination), rendering the drug inactive and potentially toxic.[2]
-
Recommendation: Avoid pH < 4.[2]0. If pH adjustment is absolutely necessary, use a Citrate buffer at pH 4.5, but stability data must be generated first.[3] Protocol C (Cyclodextrin) is safer. [1][2]
Reference Data: Animal Dosing Limits
Use this table to ensure your solubilized formulation does not exceed physiological tolerance limits.
Table 1: Recommended Vehicle Limits for Bolus Injection
| Vehicle Component | Mouse IV Max % | Mouse IP Max % | Rat IV Max % | Notes |
| DMSO | 5–10% | 10–20% | 10% | Rapid injection of >10% causes hemolysis/bradycardia.[1][2][3] |
| PEG 400 | 40% | 50% | 40% | High viscosity; inject slowly.[2] |
| Tween 80 | 1–2% | 1–2% | 1% | Can cause histamine release (pseudo-allergy).[1][2] |
| HP-β-CD | 20–40% | 20–40% | 20–40% | Generally inert; excreted renally.[1][2][3] |
Data derived from "Diehl et al., A Good Practice Guide to the Administration of Substances and Removal of Blood, Including Routes and Volumes, J. Appl.[3] Toxicol. 2001."[2]
Mechanism of Action (Visualized)
Understanding why the formulation works ensures better troubleshooting.
Figure 2: Mechanistic comparison of Cosolvency (Protocol B) vs. Complexation (Protocol C).
References
-
Yin, Z., et al. (2009).[2][3] "An adenosine nucleoside inhibitor of dengue virus."[5][6] Proceedings of the National Academy of Sciences, 106(48), 20435-20439.[2][3] (Describes NITD008 and vehicle usage). [1][2]
-
Loftsson, T., & Brewster, M. E. (2010).[3] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3] (Gold standard for CD formulation).
-
Diehl, K. H., et al. (2001).[2][3] "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology, 21(1), 15-23.[1][2][3] (Animal safety limits).
-
PubChem Compound Summary. (2024). "NITD008 (2'-C-ethynyladenosine analog)." National Center for Biotechnology Information.[1][2] [1][2]
Sources
- 1. 2'-C-methyladenosine | C11H15N5O4 | CID 500900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Showing Compound Adenosine (FDB003554) - FooDB [foodb.ca]
- 4. C2‐linked alkynyl poly‐ethylene glycol(PEG) adenosine conjugates as water‐soluble adenosine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NITD 008 | Antiviral Compounds: Tocris Bioscience [rndsystems.com]
- 6. Adenosine Analog NITD008 Is a Potent Inhibitor of Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
Preventing adenosine deaminase (ADA) degradation of 2'-C-ethynyladenosine
Topic: Preventing Adenosine Deaminase (ADA) Degradation of 2'-C-Ethynyladenosine
Ticket ID: #ADA-2CEA-STAB Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely observing a rapid loss of 2'-C-ethynyladenosine (2'-C-EA) potency or concentration in your assays. This is a known liability of adenosine analogs with modifications at the 2' position. While the ethynyl group provides viral polymerase selectivity, it does not sterically hinder Adenosine Deaminase (ADA) from converting the parent compound into its inactive inosine metabolite (2'-C-ethynylinosine ).
This guide provides three tiers of intervention:
-
Pharmacological Inhibition: For stabilizing the compound in in vitro assays.
-
Chemical Modification: For designing around the liability (Lead Optimization).
-
Analytical Validation: For confirming the degradation mechanism via LC-MS.
Module 1: The Mechanism of Failure
Q: Why is my compound disappearing despite being chemically stable in PBS?
A: The instability is enzymatic, not hydrolytic. ADA (EC 3.5.4.[1][2]4) catalyzes the irreversible hydrolytic deamination of adenosine to inosine.[3] The enzyme attacks the C6-amino group. Although 2'-C-EA has a sugar modification, the ADA active site (specifically the zinc-coordinated pocket) tolerates 2'-substitutions well enough to process the molecule.
The Reaction: The C6-NH2 group is replaced by a C6=O (keto) group. This single atom change usually destroys antiviral activity because the resulting inosine analog cannot base-pair correctly during viral RNA synthesis or is not recognized by cellular kinases for activation to the triphosphate form.
Figure 1: The irreversible conversion of the active adenosine analog to the inactive inosine metabolite mediated by ADA.[3][4]
Module 2: In Vitro Troubleshooting (Cell Culture)
Q: My EC50 shifts dramatically between serum-free and 10% FBS media. Why?
A: Fetal Bovine Serum (FBS) contains high levels of ADA. Standard heat inactivation (56°C for 30 min) is insufficient to fully ablate ADA activity for sensitive substrates. You must use a pharmacological inhibitor in your media.
Protocol: Stabilization via ADA Inhibition
Scope: Viral replication assays (Replicon, CPE) or metabolic stability screens.
| Feature | Pentostatin (Deoxycoformycin) | EHNA |
| Potency (Ki) | ~2.5 pM (Tight-binding, Irreversible) | ~2 nM (Reversible) |
| Specificity | Inhibits ADA1 and ADA2 | Selective for ADA1 |
| Stability | High | Moderate |
| Recommendation | Preferred (Gold Standard) | Secondary Option |
Step-by-Step Implementation:
-
Preparation:
-
Dissolve Pentostatin in DMSO to create a 1 mM stock solution .
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Media Supplementation:
-
Prepare your cell culture media (e.g., DMEM + 10% FBS).
-
Add Pentostatin to a final concentration of 1 µM (1000-fold dilution).
-
Note: While the Ki is picomolar, using 1 µM ensures complete saturation of all ADA present in serum, even in long-term (72h+) assays.
-
-
Equilibration:
-
Allow the media to sit for 15 minutes at room temperature before adding your test compound (2'-C-EA). This allows the inhibitor to bind the ADA active sites before the substrate is introduced.
-
-
Control Arm:
-
Always run a "No Inhibitor" control to quantify the "Shift" in EC50. A large shift confirms ADA susceptibility.
-
Module 3: Chemical Design Strategy
Q: We want to move to animal models. Can we just co-dose Pentostatin?
A: You can, but it complicates PK/PD. The superior solution is Lead Optimization . To render the scaffold immune to ADA, you must modify the purine base so it is no longer recognized by the enzyme.
The "7-Deaza" Solution
ADA requires the Nitrogen at position 7 (N7) for hydrogen bonding within the active site (specifically with Glu217/His238 residues). Replacing N7 with a Carbon (C7) creates a 7-deaza-adenosine .
-
Mechanism: This modification sterically and electronically prevents ADA binding.
-
Result: The molecule becomes completely resistant to deamination.
-
Case Study: NITD008 is actually a 7-deaza-2'-C-ethynyladenosine . The original 2'-C-ethynyladenosine was too unstable. The 7-deaza modification was the specific fix applied to solve the problem you are facing.
Figure 2: Decision tree for addressing ADA instability in nucleoside analogs.
Module 4: Analytical Validation (LC-MS/MS)
Q: How do I prove the degradation product is the inosine metabolite?
A: You must monitor the specific mass shift using LC-MS/MS. The deamination results in a mass increase of +0.984 Da .
Method Parameters
-
Column: C18 Reverse Phase (e.g., Acquity HSS T3) or HILIC (for better retention of polar nucleosides).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[5]
-
Ionization: ESI Positive Mode.
MRM Transitions Table
| Compound | Formula | Precursor Ion (M+H)+ | Product Ion (Base) | Mass Shift |
| 2'-C-Ethynyladenosine | C12H13N5O4 | 292.1 | 136.1 (Adenine) | N/A |
| 2'-C-Ethynylinosine | C12H12N4O5 | 293.1 | 137.1 (Hypoxanthine) | +1.0 |
Data Interpretation:
-
Extract ion chromatograms (XIC) for m/z 292.1 and 293.1.
-
In the absence of Pentostatin, you will see the 292.1 peak diminish over time (T0 -> T24h) while the 293.1 peak appears and grows.
-
In the presence of Pentostatin, the 292.1 peak should remain constant, and 293.1 should be absent.
References
-
Yin, Z., et al. (2009).[6] An adenosine nucleoside inhibitor of dengue virus. Proceedings of the National Academy of Sciences (PNAS). Describes the discovery of NITD008 and the necessity of the 7-deaza modification.
-
Cristalli, G., et al. (2001).[7] Adenosine deaminase: functional implications and different classes of inhibitors.[4][7] Medicinal Research Reviews.[3] Detailed kinetics of ADA and inhibitors like Pentostatin and EHNA.[8]
-
Kiser, J. J., et al. (2017).[9] A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells.[5][9] Journal of Pharmaceutical and Biomedical Analysis. Provides validated MS transitions for adenosine/inosine analogs.
-
Tarn, C., et al. (2013). Metabolism and Pharmacokinetics of NITD008. Antimicrobial Agents and Chemotherapy. Discusses the metabolic fate of 2'-C-ethynyladenosine analogs.
Sources
- 1. Adenosine deaminase - Wikipedia [en.wikipedia.org]
- 2. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases [mdpi.com]
- 5. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NITD008 - Wikipedia [en.wikipedia.org]
- 7. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine deaminase inhibitor EHNA exhibits a potent anticancer effect against malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Co-Administration of EHNA and 2'-C-ethynyladenosine
Welcome to the Technical Support Center for nucleoside analog deployment. This guide is specifically engineered for researchers and drug development professionals working with 2'-C-ethynyladenosine and the adenosine deaminase (ADA) inhibitor erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) .
Because adenosine analogs are highly susceptible to enzymatic degradation, standard in vitro and in vivo assays often yield false-negative efficacy data. This guide provides the mechanistic causality, troubleshooting frameworks, and self-validating protocols required to successfully evaluate 2'-C-ethynyladenosine.
Mechanistic Overview & Rationale
2'-C-ethynyladenosine is a potent nucleoside analog that acts as a chain terminator for viral RNA-dependent RNA polymerases (RdRp) and certain cellular polymerases. However, its structural resemblance to natural adenosine makes it a prime substrate for Adenosine Deaminase (ADA) , an enzyme ubiquitous in mammalian tissues and standard cell culture supplements like Fetal Bovine Serum (FBS)[1].
ADA rapidly deaminates the adenine base of the analog, converting it into an inactive 2'-C-ethynylinosine metabolite before it can be taken up by the cell and phosphorylated[2]. To circumvent this, EHNA , a highly cell-permeable and potent reversible inhibitor of ADA, must be co-administered. By blocking ADA, EHNA ensures the structural integrity of 2'-C-ethynyladenosine, allowing it to reach intracellular kinases for activation.
Mechanistic pathway of 2'-C-ethynyladenosine protection by EHNA against ADA-mediated deamination.
Troubleshooting Guides & FAQs
Q1: Why does 2'-C-ethynyladenosine show no antiviral or antiproliferative efficacy in my standard cell culture assays? A1: This is the most common failure point and is caused by the assay matrix. Standard cell culture media supplemented with 10% FBS contains high levels of bovine ADA. If 2'-C-ethynyladenosine is added directly to this media without protection, it is deaminated into an inactive inosine analog within minutes. You must co-administer an ADA inhibitor like EHNA to preserve the compound's active pharmacophore[2].
Q2: What is the optimal concentration of EHNA, and how should it be timed? A2: The optimal working concentration for EHNA hydrochloride in vitro is typically 10 µM to 20 µM . Timing is critical: EHNA must be added to the culture media 10 to 15 minutes prior to the introduction of 2'-C-ethynyladenosine. This pre-incubation period ensures that all free ADA in the serum is fully inhibited before the vulnerable nucleoside analog is introduced.
Q3: Can EHNA cause off-target cytotoxicity or experimental artifacts? A3: Yes. While EHNA is a potent ADA inhibitor, it is also a selective inhibitor of Phosphodiesterase 2 (PDE2) (IC50 ~0.8–4 µM)[3]. Inhibition of PDE2 can lead to elevated intracellular cGMP and cAMP levels, which may independently alter cell proliferation, viral replication, or immune signaling. To establish causality, your experimental design must include an "EHNA-only" control to isolate the effects of PDE2 inhibition from the effects of the protected nucleoside analog.
Q4: How do I analytically verify that 2'-C-ethynyladenosine is successfully protected in my specific assay? A4: Do not rely solely on phenotypic endpoints (e.g., viral titer). Validate the chemical stability by sampling the culture supernatant at 0, 1, 4, and 24 hours. Analyze the samples via LC-MS/MS, tracking the mass transitions for both 2'-C-ethynyladenosine (the parent drug) and 2'-C-ethynylinosine (the deaminated metabolite). A successful EHNA co-treatment will maintain >90% of the parent drug over a 24-hour period.
Standardized Experimental Protocol: Self-Validating In Vitro Assay
To ensure scientific integrity, this protocol is designed as a self-validating system . It utilizes a specific control matrix to definitively prove that any observed efficacy is due to the nucleoside analog and not an artifact of EHNA's off-target effects.
Step 1: Preparation of Reagents
-
Reconstitute 2'-C-ethynyladenosine in 100% DMSO to a 10 mM stock. Aliquot and store at -20°C.
-
Reconstitute EHNA hydrochloride in sterile water or DMSO to a 10 mM stock.
-
Ensure the final DMSO concentration in all cell culture wells does not exceed 0.5% (v/v).
Step 2: Media Pre-Conditioning (Critical Step)
-
Prepare the assay media (e.g., DMEM + 2% to 10% FBS).
-
Add EHNA to the media to achieve a final concentration of 10 µM.
-
Incubate the EHNA-treated media at 37°C for 15 minutes to allow complete binding and inhibition of serum ADA.
Step 3: The Self-Validating Control Matrix (Treatment)
Set up your assay plate using the following conditions to ensure absolute causality:
-
Control 1 (Vehicle): Media + 0.5% DMSO. (Establishes baseline viability/replication).
-
Control 2 (EHNA Only): Media + 10 µM EHNA. (Rules out PDE2-mediated artifacts or EHNA cytotoxicity).
-
Control 3 (Unprotected Analog): Media + 2'-C-ethynyladenosine. (Should show minimal efficacy, proving ADA is active in your serum).
-
Control 4 (Positive Control): Media + an ADA-resistant nucleoside (e.g., Remdesivir). (Proves the assay is sensitive to polymerase inhibition).
-
Experimental Condition: Pre-conditioned Media (10 µM EHNA) + 2'-C-ethynyladenosine.
Step 4: Endpoint Quantification
-
Proceed with your standard incubation period (e.g., 48–72 hours).
-
Harvest cells/supernatant and quantify your primary endpoint (e.g., RT-qPCR for viral RNA, CellTiter-Glo for viability).
-
Validation Check: The assay is only valid if Control 2 shows no significant deviation from Control 1, and Control 3 shows significantly less efficacy than the Experimental Condition.
Quantitative Data Summary
The following table summarizes the expected pharmacokinetic (PK) and pharmacodynamic (PD) shifts when 2'-C-ethynyladenosine is properly co-administered with EHNA in a standard 10% FBS in vitro system.
| Experimental Condition | Extracellular Half-Life (Media + 10% FBS) | Intracellular Triphosphate Level (pmol / 10⁶ cells) | Expected IC₅₀ Shift (Viral Replication) | Cytotoxicity (CC₅₀) |
| 2'-C-ethynyladenosine (Alone) | < 30 minutes | < 1.0 | > 50.0 µM (False Negative) | > 100 µM |
| EHNA (10 µM Alone) | N/A | N/A | No Effect | > 100 µM |
| 2'-C-ethynyladenosine + 10 µM EHNA | > 24 hours | > 15.0 | 0.1 µM – 2.0 µM (True Efficacy) | Compound Dependent |
Note: Intracellular triphosphate levels and IC50 values will vary based on the specific cell line's kinase expression profile and the target polymerase.
References
-
Wikipedia Contributors. "Adenosine deaminase." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Eldrup, A. B., et al. "Structure−Activity Relationship of Heterobase-Modified 2'-C-Methyl Ribonucleosides as Inhibitors of Hepatitis C Virus RNA Replication." ResearchGate. Available at:[Link]
Sources
Technical Support Center: Mitigating In Vitro Mitochondrial Toxicity of 2'-C-ethynyladenosine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common bottleneck: promising nucleoside analogs failing in vitro due to host-cell cytotoxicity.
2'-C-ethynyladenosine (and its closely related 7-deaza derivative, NITD008) is a potent chain-terminating inhibitor of viral RNA-dependent RNA polymerase (RdRp)[1]. However, its development is often complicated by off-target mitochondrial toxicity[2]. This guide provides field-proven, self-validating workflows to diagnose, quantify, and mitigate this toxicity in your cell culture models.
Part 1: Causality & Mechanisms (FAQ)
Q1: Why does 2'-C-ethynyladenosine induce delayed cell death in my viral replication assays, even at concentrations near the EC50? A: The cytotoxicity of nucleoside analogs is rarely acute; it is mechanistically delayed. While the active triphosphate form of 2'-C-ethynyladenosine targets viral RdRp, it exhibits off-target affinity for host mitochondrial DNA polymerase gamma (Pol γ)[1]. Because mitochondria rely exclusively on Pol γ to replicate their circular genome, this inhibition leads to a gradual depletion of mitochondrial DNA (mtDNA)[3]. Cell death typically occurs after 3–5 days because pre-existing mitochondrial electron transport chain (ETC) proteins have a long half-life. Toxicity only manifests once these proteins degrade and cannot be replaced, triggering oxidative stress and apoptosis[4].
Q2: How can I definitively prove that the cytotoxicity I am observing is mitochondrial rather than general chemical cytotoxicity? A: You must bypass the Crabtree effect. In standard high-glucose media (e.g., standard DMEM), immortalized cell lines rely heavily on aerobic glycolysis for ATP, which masks mitochondrial impairment[5]. By substituting glucose with galactose in your culture media, you force the cells to rely almost entirely on mitochondrial oxidative phosphorylation for energy[5]. If 2'-C-ethynyladenosine is causing specific mitochondrial toxicity, you will observe a dramatic leftward shift in the CC50 (50% cytotoxic concentration) in galactose media.
Q3: Can I supplement the culture media to rescue the cells from mitochondrial toxicity without losing antiviral efficacy? A: Yes. Nucleoside analogs induce a secondary mechanism of toxicity by generating reactive oxygen species (ROS) that degrade mitochondrial deoxynucleoside kinases (such as TK2 and dGK), leading to severe dNTP pool imbalances[6]. Supplementing your culture media with uridine (typically 50 µM) restores pyrimidine pools, reduces ROS, and prevents the degradation of these critical kinases[6]. This strategy often rescues host cells from mitochondrial toxicity without compromising the drug's chain-terminating effect on the viral RdRp.
Part 2: Diagnostic & Mitigation Protocols
Every protocol below is designed as a self-validating system . If the experimental controls do not behave as predicted, the system immediately alerts you to alternative variables (e.g., off-target non-mitochondrial toxicity).
Protocol A: The Galactose-Shift Assay (Crabtree Effect Bypass)
Objective: Isolate and quantify mitochondrial-specific toxicity.
-
Media Preparation: Prepare two parallel media formulations.
-
Cell Seeding: Seed HepG2 or Vero cells at
cells/well in two 96-well plates. Incubate overnight to allow attachment. -
Drug Treatment: Treat cells with serial dilutions of 2'-C-ethynyladenosine (e.g., 0.1 µM to 100 µM) in both Media A and Media B.
-
Incubation: Incubate for 72–120 hours. Causality note: Extended incubation is critical to allow existing ETC proteins to turn over, unmasking the mtDNA depletion phenotype.
-
Viability Readout: Perform an ATP-depletion assay or standard MTT assay to quantify cell viability[2].
-
Self-Validation & Analysis: Calculate the CC50 for both conditions. A >3-fold increased sensitivity (lower CC50) in Galactose media confirms the toxicity is mitochondrial. If the CC50 is identical in both, the toxicity is general/off-target.
Protocol B: Uridine Rescue & JC-10 Membrane Potential Validation
Objective: Mitigate toxicity and validate mitochondrial membrane integrity.
-
Rescue Supplementation: Pre-condition your standard assay media with 50 µM Uridine[6].
-
Infection & Treatment: Infect cells with your target virus at the desired MOI. Add 2'-C-ethynyladenosine at your established EC90 concentration.
-
Incubation: Incubate for 48–72 hours.
-
JC-10 Staining: Remove media and add JC-10 dye solution. Causality note: JC-10 is a cationic dye that forms red fluorescent aggregates in healthy, polarized mitochondria, but remains as green fluorescent monomers in depolarized, failing mitochondria[5].
-
Quantification: Measure fluorescence at Ex/Em 490/525 nm (green) and 540/590 nm (red). Calculate the Red/Green ratio.
-
Self-Validation: A restored Red/Green ratio in the Uridine-supplemented group validates that the mitochondrial membrane potential has been rescued, confirming the mitigation strategy is successful.
Part 3: Quantitative Data Summary
Use the following reference table to benchmark your assay readouts and validate your experimental conditions.
| Assay Metric | Standard Media (High Glucose) | Diagnostic Media (Galactose) | Mitigated Media (+Uridine) | Scientific Interpretation |
| CC50 Shift | Baseline (e.g., >100 µM) | Left-shift (e.g., <20 µM) | Restored to Baseline | Galactose forces reliance on ETC; Uridine rescues dNTP pools. |
| JC-10 Ratio (Red/Green) | High (Polarized) | Low (Depolarized) | High (Polarized) | Loss of red fluorescence indicates mitochondrial membrane collapse. |
| Lactate Production | Baseline | Elevated (>200%) | Normalized | Reliance on glycolysis increases lactate when mitochondria fail. |
| mtDNA/nDNA Ratio | Gradual Decrease | Rapid Decrease | Stabilized | Direct measure of Pol γ inhibition and mtDNA depletion. |
Part 4: Visualizations
Fig 1: Mechanistic pathway of 2'-C-ethynyladenosine toxicity and uridine rescue.
Fig 2: Troubleshooting workflow for diagnosing and mitigating mitochondrial toxicity.
References
- Source: nih.
- Source: nih.
- Source: natap.
- Source: benchchem.
- Source: merckmillipore.
- Source: nih.
Sources
- 1. Inhibition of Dengue Virus by an Ester Prodrug of an Adenosine Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. natap.org [natap.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2'-C-Ethynyladenosine Phosphorylation
Core Directive & Executive Summary
The Problem: You are observing low intracellular levels of the active triphosphate (TP) metabolite of 2'-C-ethynyladenosine (2'-C-EA). The Cause: This is a classic "bottleneck" issue. While 2'-C-EA is a potent chain terminator for viral RNA-dependent RNA polymerases (RdRp), its activation relies on the host cell's salvage pathway. The 2'-ethynyl modification introduces significant steric hindrance, drastically reducing the affinity of Adenosine Kinase (AK) for the substrate. Furthermore, competition with endogenous adenosine and potential catabolism by Adenosine Deaminase (ADA) can deplete the parent compound before activation occurs.
The Solution Strategy:
-
Diagnose: Isolate the bottleneck (Uptake vs. First Phosphorylation vs. Catabolism).
-
Optimize: Adjust assay conditions to favor the analog (inhibit catabolism, reduce competition).
-
Analyze: Use metal-free LC-MS/MS to accurately quantify the triphosphate without ATP interference.
The Activation Pathway (Visualized)
Understanding the "Life and Death" of 2'-C-EA inside the cell is critical for troubleshooting.
Figure 1: The Metabolic Fate of 2'-C-EA. Note that the conversion from Intracellular Nucleoside to Monophosphate (MP) by Adenosine Kinase is the primary rate-limiting step due to the 2'-ethynyl group.
Diagnostic Troubleshooting Guide
Phase 1: The "Why" (Identifying the Failure Mode)
Q1: I see high levels of the parent compound inside the cell, but almost no Triphosphate. Why? A: This indicates a Type 1 Block: Kinase Inefficiency . The 2'-ethynyl group creates a steric clash within the active site of Adenosine Kinase (AK). Unlike natural adenosine, which is rapidly phosphorylated, 2'-C-EA is a poor substrate.
-
Check: Does your cell line express high levels of 5'-nucleotidase (cN-II) ? If cN-II activity is high, it will strip the phosphate off the MP as fast as AK puts it on, creating a futile cycle.
Q2: I see very low intracellular levels of BOTH the parent and the triphosphate. A: This indicates a Type 2 Block: Uptake or Catabolism .
-
Catabolism: Check for the presence of 2'-C-ethynylinosine in your media or lysate. If present, Adenosine Deaminase (ADA) is deaminating your drug before it enters the cell or immediately upon entry.
-
Uptake: Your cell line may lack Equilibrative Nucleoside Transporters (ENT1/2). This is common in certain drug-resistant tumor lines.
Q3: My LC-MS signal for the Triphosphate is messy/inconsistent. A: This is likely Isobaric Interference . Endogenous ATP is present at millimolar concentrations (1–5 mM), while your analog TP is likely in the low micromolar/nanomolar range. Even with the mass difference of the ethynyl group, ion suppression and isotopic overlap can mask your signal.
-
Solution: You must use a chromatographic method that separates the analog TP from ATP (see Protocol Section).
Optimization & Experimental Protocols
Protocol A: "Rescue" Experiments (Validating the Pathway)
Before blaming the compound, validate the system using these specific controls.
| Variable | Adjustment | Rationale |
| ADA Inhibition | Add EHNA (10 µM) or Pentostatin (1 µM) to culture media 30 min prior to drug addition. | Prevents conversion of 2'-C-EA to the inactive inosine analog. If TP levels spike, ADA was the culprit. |
| AK Competition | Use Dialyzed Fetal Bovine Serum (dFBS) instead of standard FBS. | Standard FBS contains endogenous adenosine. Removing it reduces competition for Adenosine Kinase. |
| Phosphatase Block | Add High Phosphate Media (if tolerated) or specific 5'-NT inhibitors. | Shifts the equilibrium towards the phosphorylated state by inhibiting dephosphorylation. |
Protocol B: Quantitative LC-MS/MS of Intracellular Triphosphates
Standard C18 columns often fail here due to the polarity of triphosphates. Use this optimized workflow.
1. Sample Preparation (Critical Step):
-
Wash: Wash cells 3x with ice-cold PBS (removes extracellular drug).
-
Extract: Add 70% Methanol (pre-chilled to -20°C) containing EDTA (2 mM).
-
Why EDTA? It chelates Mg2+, which is required for phosphatase activity, preserving the TP form during extraction.
-
-
Internal Standard: Spike with a stable isotope-labeled nucleotide (e.g., ^13C-ATP) or a structural analog (e.g., 2-Cl-ATP).
2. LC-MS/MS Conditions:
-
Column: Porous Graphitic Carbon (Hypercarb) OR Anion Exchange (Bio-Inert/PEEK-lined hardware recommended).
-
Note: Phosphate groups bind to stainless steel. Use PEEK tubing and column hardware if possible ("Metal-Free" LC).
-
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Diethylamine (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (3% B), 5-15 min (linear to 60% B).
-
Detection: Negative Ion Mode (ESI-). Look for the parent ion [M-H]- and the phosphate fragment [PO3]- (79 m/z) or pyrophosphate [P2O6H]- (159 m/z).
Advanced Solutions: Bypassing the Bottleneck
If optimization fails, the intrinsic affinity of AK for 2'-C-EA may simply be too low for therapeutic efficacy in your specific cell model.
1. The ProTide Strategy (ProTide Technology):
-
Concept: Mask the monophosphate with lipophilic groups (e.g., phosphoramidates).
-
Mechanism: The ProTide enters the cell via passive diffusion (bypassing transporters) and is cleaved by intracellular esterases (e.g., Cathepsin A, HINT1) to release the Monophosphate directly.
-
Result: This completely bypasses the rate-limiting Adenosine Kinase step.
-
Reference: Sofosbuvir and Remdesivir utilize this exact mechanism to bypass inefficient initial phosphorylation.
2. The 7-Deaza Modification (NITD008):
-
Concept: Switch to 7-deaza-2'-C-ethynyladenosine .
-
Mechanism: The removal of the N7 nitrogen changes the electron density of the purine ring. While primarily done to reduce toxicity, it also renders the molecule completely resistant to Adenosine Deaminase (ADA) .
-
Trade-off: This does not solve the AK bottleneck, but it stops the "leak" of the parent compound into the inosine pathway.
FAQ: Frequently Asked Questions
Q: Can I use 2'-deoxycytidine kinase (dCK) to phosphorylate 2'-C-EA? A: Unlikely. dCK prefers deoxynucleosides. 2'-C-EA is a ribonucleoside analog. While some analogs like EFdA (4'-ethynyl-2-fluoro-deoxyadenosine) are excellent substrates for dCK, 2'-C-EA retains the 2'-OH (modified with ethynyl), making it an obligate substrate for Adenosine Kinase in the cytosolic compartment.
Q: Why is my 2'-C-EA TP signal decreasing over time even with constant incubation? A: This suggests feedback inhibition . High levels of accumulated TP can inhibit the initial kinase (AK) or the nucleoside transporter. Alternatively, the cells may be upregulating 5'-nucleotidases as a stress response to the nucleotide imbalance.
Q: Is 2'-C-EA stable in plasma? A: It is susceptible to ADA in plasma. For in vivo or long-term in vitro experiments, heat-inactivate the serum or use ADA inhibitors (EHNA) to ensure you are measuring cellular uptake, not plasma degradation.
References
-
BenchChem. (2025).[1] Comparative Efficacy of NITD008 Against Other Nucleoside Analogs: A Guide for Researchers. Retrieved from
-
Yin, Z., et al. (2009). An adenosine nucleoside inhibitor of dengue virus. Proceedings of the National Academy of Sciences (PNAS). (Describes NITD008/2'-C-ethynyladenosine mechanism and AK phosphorylation). Retrieved from
-
National Institutes of Health (NIH). (2019). The Adenosine Analogue NITD008 has Potent Antiviral Activity against Human and Animal Caliciviruses.[2] Retrieved from
-
Waters Corporation. (2023). Demonstrating Improved Sensitivity and Dynamic Range with MaxPeak High Performance Surfaces (HPS) Technology: A Case Study on the Detection of Nucleotides. (Protocol for Metal-Free LC-MS). Retrieved from
-
Jordheim, L. P., et al. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery. (Review of kinase bottlenecks). Retrieved from
Sources
Technical Support Center: Optimizing 2'-C-Ethynyladenosine Stability in Plasma and Serum
Welcome to the Technical Support Center for nucleoside analog pharmacokinetics. This guide is designed for researchers, pharmacologists, and drug development professionals working with 2'-C-ethynyladenosine and its derivatives (such as the 7-deaza analog, NITD008).
Nucleoside analogs targeting viral RNA-dependent RNA polymerases (RdRp) often face severe stability hurdles in biological matrices. This guide synthesizes field-proven methodologies to help you troubleshoot degradation pathways, optimize plasma stability assays, and ensure the scientific integrity of your pharmacokinetic data.
Core Mechanisms of Instability: The "Why"
Before troubleshooting, it is critical to understand the causality behind the degradation of 2'-C-ethynyladenosine in plasma and serum. The molecule faces two primary biological hurdles:
-
Enzymatic Deamination: The most aggressive degradation pathway for adenosine analogs in plasma is mediated by Adenosine Deaminase (ADA) . ADA rapidly attacks the 6-amino group on the purine ring, hydrolyzing it to a hydroxyl group. This converts the active adenosine analog into an inactive inosine derivative[1].
-
Plasma Protein Binding (PPB) Sequestration: 2'-C-ethynyladenosine derivatives exhibit significant binding to human serum albumin (HSA) and α1-acid glycoprotein. For instance, the analog NITD008 binds to human plasma proteins at approximately 56%, which can artificially shift
values in cell-based assays and complicate the extraction of the free drug during LC-MS/MS quantification[2].
Diagram 1: Degradation pathways of 2'-C-ethynyladenosine and targeted stabilization strategies.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during in vitro and in vivo plasma stability assessments.
Q1: My 2'-C-ethynyladenosine compound disappears within 15 minutes in human plasma, but is stable in PBS. How do I prevent this during in vitro assays? A: This rapid clearance is the hallmark of ADA-mediated deamination[1]. To troubleshoot and accurately measure the non-enzymatic stability of your compound, you must chemically inhibit ADA in the plasma matrix prior to spiking your compound.
-
Actionable Step: Pre-incubate your plasma with an ADA inhibitor such as EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) at 10–20 µM or Pentostatin (deoxycoformycin) at 1 µM for 10 minutes at 37°C before adding your nucleoside analog.
Q2: We are observing acid-catalyzed hydrolysis during our sample extraction phase. How can we recover the intact nucleoside? A: The glycosidic bond connecting the purine base to the 2'-C-ethynyl ribose sugar can be highly labile under acidic conditions, leading to cleavage of the nucleobase[1]. If your protein precipitation or solid-phase extraction (SPE) protocol uses high concentrations of formic or trifluoroacetic acid (TFA), you are actively degrading your analyte.
-
Actionable Step: Switch to a neutral or mildly basic extraction buffer. Use cold acetonitrile (ACN) containing 0.1% ammonium hydroxide or a neutral ammonium acetate buffer (pH 7.4) to precipitate plasma proteins without triggering acid hydrolysis.
Q3: How does the 7-deaza modification (as seen in NITD008) solve this stability issue? A: Structural modification is the ultimate solution for in vivo stability. Replacing the nitrogen at the 7-position of the purine ring with a carbon (creating 7-deaza-2'-C-ethynyladenosine, or NITD008) alters the electronic distribution and steric profile of the nucleobase[3]. This prevents ADA from recognizing the molecule as a substrate, drastically increasing its metabolic half-life and allowing for oral bioavailability (up to 48% in preclinical models) without losing its potency against viral RdRp[3][4]. Other modifications, such as 2-fluoro substitutions (seen in EFdA), utilize a similar steric/electronic hindrance strategy to evade ADA[5].
Quantitative Stability & Pharmacokinetic Data
The following table summarizes the comparative stability and pharmacokinetic parameters of 2'-C-ethynyladenosine and its optimized analogs to guide your structural and experimental choices.
| Compound | Structural Modification | ADA Susceptibility | Plasma Protein Binding | Oral Bioavailability (Preclinical) | Primary Degradation Route |
| 2'-C-ethynyladenosine | None (Parent) | High ( | Moderate | Poor | ADA Deamination |
| NITD008 [3] | 7-deaza | Low (Resistant) | ~52% (Rat) / 56% (Human) | 48% | Hepatic clearance |
| EFdA [5] | 4'-ethynyl, 2-fluoro | Low (Resistant) | Low | High | Renal clearance |
Self-Validating Experimental Protocol: Plasma Stability Assay
To ensure trustworthiness, a plasma stability protocol must be a self-validating system. This means incorporating internal controls that prove the active enzymes in the plasma were functioning, and that your quenching method successfully stopped them.
Materials Required:
-
Blank human/rodent plasma (sodium heparin or K2EDTA as anticoagulant).
-
Test compound: 2'-C-ethynyladenosine (1 mM stock in DMSO).
-
Positive Control: Natural Adenosine (known ADA substrate).
-
Inhibitor: EHNA (1 mM stock).
-
Quenching Solution: 100% cold Acetonitrile (ACN) containing an isotopically labeled internal standard (IS).
Step-by-Step Methodology:
-
Matrix Preparation & Validation Setup:
-
Thaw plasma in a 37°C water bath. Centrifuge at 3,000 x g for 5 mins to remove lipid aggregates.
-
Divide plasma into three aliquots:
-
Aliquot A (Test): Plasma + 2'-C-ethynyladenosine.
-
Aliquot B (Inhibited): Plasma + 10 µM EHNA + 2'-C-ethynyladenosine.
-
Aliquot C (Positive Control): Plasma + Natural Adenosine.
-
-
-
Pre-Incubation:
-
Incubate all aliquots at 37°C for 10 minutes. This allows EHNA to bind and inhibit ADA in Aliquot B.
-
-
Spiking (Time = 0):
-
Spike the respective compounds into the aliquots to achieve a final concentration of 1 µM. Critical: Ensure the final DMSO concentration remains
to prevent solvent-induced protein denaturation.
-
-
Sampling & Quenching:
-
At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL sample from each aliquot.
-
Immediately dispense the 50 µL sample into a pre-chilled tube containing 150 µL of Quenching Solution (Cold ACN + IS). The 3:1 organic-to-aqueous ratio instantly precipitates proteins, halting all ADA and esterase activity.
-
-
Extraction & Analysis:
-
Vortex the quenched samples for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to LC vials for LC-MS/MS analysis.
-
-
Data Validation:
-
Self-Validation Check: Aliquot C (Adenosine) must show rapid degradation (proving the plasma ADA was active). Aliquot B must show significantly higher stability than Aliquot A (proving degradation was specifically ADA-mediated).
-
Diagram 2: Step-by-step workflow for the self-validating plasma stability assay.
References
-
ResearchGate. Inhibition of RdRp activity by NITD008 triphosphate.[Link]
-
American Society for Microbiology (ASM). Oral Administration of the Nucleoside EFdA Provides Rapid Suppression of HIV Viremia.[Link]
Sources
Technical Support Center: Overcoming Viral Resistance to 2'-C-Ethynyladenosine in Replicon Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic realities and technical hurdles of working with nucleoside analogs in subgenomic replicon systems.
2'-C-ethynyladenosine (widely known as NITD008) is a potent adenosine analog that acts as an RNA chain terminator. When incorporated by the viral RNA-dependent RNA polymerase (RdRp), it halts RNA synthesis. However, forcing viral evolution in replicon assays often yields complex resistance profiles. This guide provides the foundational causality, validated protocols, and troubleshooting steps necessary to separate true viral resistance from assay artifacts.
Mechanistic Context & Experimental Workflows
To successfully isolate and characterize resistant replicons, you must first understand the competitive kinetic environment inside the host cell. NITD008 is a prodrug that relies on host kinases for conversion into its active triphosphate form, which then competes with the host's natural ATP pool for incorporation by the viral RdRp.
Mechanism of NITD008 chain termination and RdRp-mediated viral resistance.
Workflow for selecting and validating NITD008-resistant viral replicons.
Quantitative Resistance Profiles
The barrier to resistance and the specific mutations selected by NITD008 vary significantly across viral families. Use the table below to benchmark your replicon assay expectations.
| Virus / Replicon System | Target Protein | NITD008 EC50 | Key Resistance Mutation | Resistance Shift (Fold Change) |
| Hepatitis C Virus (Genotype 2a) | NS5B Polymerase | 8.7 nM | S282T | ~76.5-fold[1] |
| Dengue Virus (DENV-2) | NS5 Polymerase | 0.64 µM | S604T | >10-fold[2][3] |
| Enterovirus 71 (EV71) | 3D Polymerase | 0.67 µM | 3A & 3D complex mutations | >20-fold[4][5] |
| Human Norovirus (Norwalk) | RdRp | 0.21 µM | High barrier (No single mutation) | N/A[6] |
Step-by-Step Methodologies: Self-Validating Resistance Selection
Do not simply passage cells blindly. The following protocol is a self-validating system designed to ensure that the mutations you identify are functionally causal and not sequencing artifacts.
Step 1: Baseline EC50 & CC50 Determination
-
Causality: Before initiating resistance selection, you must define the therapeutic window. If the Selective Index (CC50/EC50) is narrow, apparent "viral clearance" may actually be host cell cytotoxicity mimicking antiviral activity.
-
Method: Transfect replicon RNA into your host cell line. Treat with a 10-point serial dilution of NITD008. At 48h post-treatment, measure the reporter signal (e.g., Luciferase) to establish the EC50, and run a parallel cell viability assay (e.g., CellTiter-Glo) on non-transfected cells to establish the CC50.
Step 2: Sub-Lethal Escalating Selection
-
Causality: Applying a high concentration (e.g., 10x EC50) immediately will eradicate the replicon, preventing the emergence of adaptive mutations. A step-wise escalation allows the viral polymerase to sample the mutational landscape.
-
Method: Start treatment at 0.5x EC50. Passage cells every 3-4 days. Monitor the reporter signal continuously. Critical rule: Only increase the NITD008 concentration (e.g., to 1x, 2x, 5x EC50) when the reporter signal in the treated arm rebounds to >50% of the untreated control arm.
Step 3: Genotypic Profiling (Population Sequencing)
-
Causality: Identifying the genetic basis of resistance requires sequencing the entire non-structural cassette, not just the RdRp. Compensatory mutations often arise in auxiliary proteins to rescue the fitness cost of a mutated polymerase.
-
Method: Extract total RNA from the resistant cell pool. Perform RT-PCR amplifying the replicon non-structural genes. Use Sanger or Next-Generation Sequencing to identify non-synonymous mutations (e.g., S282T in HCV NS5B[1] or 3A/3D mutations in EV71[5]).
Step 4: Self-Validating Reverse Genetics (The Causality Check)
-
Causality: A mutation identified in a resistant pool is only correlated with resistance. To prove causality, the mutation must be introduced into a wild-type replicon to verify it confers the phenotype.
-
Method: Use site-directed mutagenesis to introduce the identified mutation (e.g., S604T for DENV[3]) into the parental replicon plasmid. In vitro transcribe the RNA, transfect into naive cells, and perform the EC50 assay from Step 1. A rightward shift in the dose-response curve validates the resistance mutation.
Troubleshooting & FAQs
Q: My replicon cells die before I can isolate resistant clones. What is going wrong? A: You are likely exceeding the CC50 of NITD008 in your specific cell line, or the viral fitness cost of the primary resistance mutation is too high. NITD008 can exhibit off-target inhibition of host polymerases at higher concentrations. Ensure your starting concentration is strictly below 1x EC50 and monitor host cell viability in parallel with the replicon reporter signal.
Q: I identified a mutation in the EV71 3D polymerase after NITD008 selection, but reverse genetics shows the mutant replicon is replication-incompetent. Why? A: Resistance to NITD008 in EV71 often requires a collaborative interplay between the 3D polymerase and the 3A protein[4]. A mutation in 3D alone may be lethal due to severe structural alterations in the active site. You must sequence the entire replication complex and co-introduce the compensatory 3A mutations to restore replication fitness[5].
Q: How does the resistance profile of NITD008 compare to other nucleoside analogs like Sofosbuvir (PSI-7977) in HCV replicons? A: They are structurally distinct and trigger different steric clashes. In HCV replicons, the S282T mutation in NS5B confers a massive ~76.5-fold resistance shift to NITD008, whereas it only confers a ~4.5-fold shift to Sofosbuvir[1]. Furthermore, the S282T mutation emerges much more rapidly in cell culture under NITD008 pressure than under Sofosbuvir pressure[1].
Q: Can NITD008 completely clear a replicon from a cell line, or will it always rebound? A: It depends on the viral family and the dosing regimen. For example, in Human Norovirus (Norwalk) replicons, continuous passage in the presence of 5 µM NITD008 for four days was sufficient to completely clear the replicon and prevent viral rebound, demonstrating a very high barrier to resistance in Caliciviruses[6].
References
-
The Adenosine Analogue NITD008 has Potent Antiviral Activity against Human and Animal Caliciviruses - MDPI Source: mdpi.com URL:[Link]
-
Resistance analysis and characterization of NITD008 as an adenosine analog inhibitor against hepatitis C virus - PubMed Source: nih.gov URL:[Link]
-
Inhibition of enterovirus 71 by adenosine analog NITD008 - UTMB Research Expert Profiles Source: utmb.edu URL:[Link]
-
An adenosine nucleoside inhibitor of dengue virus - PNAS Source: pnas.org URL:[Link]
-
Inhibition of Enterovirus 71 by Adenosine Analog NITD008 - ASM Journals Source: asm.org URL:[Link]
-
NS5-targeting nucleoside analogs inhibit dengue virus and other flaviviruses - PLOS Source: plos.org URL:[Link]
Sources
- 1. Resistance analysis and characterization of NITD008 as an adenosine analog inhibitor against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. NS5-targeting nucleoside analogs inhibit dengue virus and other flaviviruses | PLOS Pathogens [journals.plos.org]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
Technical Support: 2'-C-Ethynyladenosine (2-CEA) Solvent & Handling Guide
The following guide serves as a specialized Technical Support Center resource for researchers working with 2'-C-ethynyladenosine (2-CEA) . It is designed to address the critical "DMSO vs. Water" decision matrix, ensuring the integrity of your stock solutions and the reproducibility of your biological assays.
Reference ID: TS-2CEA-SOLV-01 Applicable Compounds: 2'-C-ethynyladenosine (CAS: 99044-57-2), 7-deaza-2'-C-ethynyladenosine (NITD008 precursor), and related C2'-modified nucleoside analogs.
Executive Summary
For the preparation of stable, high-concentration stock solutions of 2'-C-ethynyladenosine, anhydrous DMSO (Dimethyl Sulfoxide) is the mandatory solvent .[1]
While water is the ultimate solvent for biological application, it is unsuitable for stock preparation due to:
-
Limited Solubility: 2-CEA is sparingly soluble in water, making high-concentration stocks (
10 mM) difficult or impossible to achieve without dangerous heating or pH modification. -
Hydrolytic Instability: The glycosidic bond of ethynyl-modified nucleosides is susceptible to acid-catalyzed hydrolysis in unbuffered aqueous solutions over time.
-
Microbial Risk: Aqueous stocks are prone to microbial contamination unless strictly sterile-filtered, which risks compound loss.
Part 1: Solvent Decision Matrix
The following decision tree illustrates the logical flow for solvent selection based on your experimental stage.
Figure 1: Solvent selection workflow ensuring compound stability and experimental readiness.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why can't I just dissolve 2-CEA in water if I'm using it for cell culture?
A: While your cells grow in an aqueous medium, dissolving the solid powder directly into water is problematic for three reasons:
-
Saturation Kinetics: 2-CEA often crystallizes or forms a suspension rather than a true solution in water at concentrations required for stocks (e.g., 10 mM). This leads to inaccurate dosing.
-
pH Sensitivity: Pure water absorbs atmospheric CO
, becoming slightly acidic (pH ~5.5). This acidity can accelerate the cleavage of the glycosidic bond (separating the adenine base from the sugar), rendering the molecule inactive [1].[1] -
Sterility: DMSO is bacteriostatic at high concentrations; water is not.
Q2: What is the protocol for preparing a 10 mM stock solution?
Protocol:
-
Weighing: Accurately weigh the vial containing 2-CEA. (Note: If the amount is small, e.g., 1 mg, do not attempt to transfer the solid. Dissolve directly in the vendor vial).
-
Calculation: Use the formula
. -
Dissolution: Add high-grade anhydrous DMSO (≥99.9%). Vortex vigorously for 30 seconds.
-
Inspection: Hold the vial up to a light source. The solution must be perfectly clear. If particles remain, sonicate in a water bath at 37°C for 5–10 minutes [2].[5]
Q3: My DMSO stock froze in the fridge. Is the compound ruined?
A: No. Pure DMSO has a freezing point of 18.5°C. It is normal for it to be solid at 4°C or -20°C.
-
Recovery: Thaw the vial at room temperature or in a 37°C water bath.
-
Critical Step: Vortex immediately after thawing. Freeze-thaw cycles can create concentration gradients (cryoconcentration). Vortexing ensures homogeneity before you pipette.
Q4: How do I avoid DMSO toxicity in my cell assay?
A: Most mammalian cell lines tolerate DMSO concentrations up to 0.5% (v/v), though 0.1% is the gold standard for sensitive assays (e.g., primary neurons or stem cells) [3].
-
Dilution Strategy:
-
Stock: 10 mM (in DMSO)
-
Intermediate: Dilute 1:100 in media
100 µM (1% DMSO) -
Final: Dilute 1:10 in media
10 µM (0.1% DMSO) -
Result: You achieve the therapeutic dose with negligible solvent toxicity.
-
Part 3: Troubleshooting & Stability Data
Comparative Stability Table
| Feature | Anhydrous DMSO | Water / PBS | Ethanol |
| Solubility (Max) | High (~20–50 mg/mL) | Low (<1 mg/mL typically) | Moderate |
| Storage Temp | -20°C or -80°C | 4°C (Short term only) | -20°C |
| Chemical Stability | Excellent (Months/Years) | Poor (Days/Weeks) | Good |
| Main Risk | Hygroscopicity (Absorbs water) | Hydrolysis / Deamination | Evaporation |
| Recommendation | Primary Choice | Working Solution Only | Secondary Choice |
Common Issue: Precipitation upon Dilution
Symptom: You add your DMSO stock to the cell culture media, and the solution turns cloudy. Cause: "Crash-out" precipitation occurs when a hydrophobic compound moves from an organic solvent to an aqueous one too quickly at high concentrations. Fix:
-
Step-down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step if the final drug concentration is high. Create an intermediate dilution.
-
Warm the Media: Ensure your culture media is at 37°C, not cold, before adding the stock.
-
Vortexing: Add the DMSO stock while vortexing the media (if volume permits) or mix instantly by pipetting.
Part 4: Mechanism of Action & Biological Context[6][7]
Understanding the mechanism helps explain why stability is crucial. 2'-C-ethynyladenosine acts as a chain terminator. If the stock degrades (e.g., loss of the ethynyl group or base), the molecule loses its affinity for the viral polymerase or cannot be phosphorylated.
Figure 2: Activation pathway of 2'-C-ethynyladenosine. Degradation of the parent compound in the stock solution prevents the formation of the active triphosphate species [4][5].
References
-
BenchChem Technical Support . Enhancing the stability of 4'-Ethynyl-2'-deoxyadenosine in solution. Retrieved from (Generalized nucleoside stability data).
-
Cayman Chemical . 2'-C-Methyladenosine Product Insert. Retrieved from (Analogous solubility protocols).
-
ResearchGate Community . The difference between dissolving chemicals in DMSO or water? Retrieved from (Cytotoxicity consensus).
-
D. D. Boehr et al. , "2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase," Journal of Biological Chemistry, vol. 294, no. 45, pp. 16897–16907, 2019. Link
-
E. Zmurko et al. , "Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection," Antimicrobial Agents and Chemotherapy, vol. 60, no. 10, 2016. Link
Sources
Validation & Comparative
Comparative Cytotoxicity and Efficacy Guide: 2'-C-ethynyladenosine vs. NITD008
Target Audience: Researchers, Virologists, and Drug Development Professionals Focus Area: Preclinical Antiviral Screening, Nucleoside Analog Toxicity, Flavivirus Therapeutics
Executive Summary & Mechanistic Grounding
Nucleoside analogs are a cornerstone of antiviral drug development, functioning as competitive substrate mimics that terminate viral RNA synthesis. For mosquito-borne flaviviruses (e.g., Dengue, Zika, West Nile), targeting the highly conserved NS5 RNA-dependent RNA polymerase (RdRp) has been a primary therapeutic strategy[1].
This guide objectively compares two structurally related adenosine analogs: NITD008 (7-deaza-2'-C-ethynyladenosine) and its native-purine counterpart, 2'-C-ethynyladenosine (also designated as UPGNUC558 in recent screening libraries)[1][2].
The Causality of Structural Modifications
Both compounds function as prodrugs. To become active, they must cross the host cell membrane and undergo a three-step phosphorylation cascade driven by host cellular kinases[1]. The resulting active triphosphate (NTP) analog is incorporated into the nascent viral RNA strand by the viral RdRp. The steric bulk of the 2'-C-ethynyl group prevents the addition of subsequent nucleotides, triggering obligate chain termination[2][3].
While NITD008 demonstrated potent pan-flaviviral activity, its clinical progression was halted due to severe, dose-limiting in vivo toxicities[3][4]. The 7-deaza modification alters the electronic distribution of the purine ring. While this can stabilize the molecule against certain host catabolic enzymes, it likely exacerbates off-target incorporation by host mitochondrial RNA polymerases or causes unintended inhibition of host kinases[2][3]. Conversely, 2'-C-ethynyladenosine (UPGNUC558) retains the native N7 nitrogen, maintaining potent RdRp chain-termination activity while exhibiting a significantly improved Selectivity Index (SI) and reduced cytotoxicity across multiple human cell models[1].
Mechanism of host kinase activation and viral RdRp chain termination by nucleoside analogs.
Comparative Data Analysis
The therapeutic viability of a nucleoside analog is defined by its Selectivity Index (SI) —the ratio of its 50% Cytotoxic Concentration (
| Parameter | NITD008 | 2'-C-ethynyladenosine (UPGNUC558) |
| Chemical Structure | 7-deaza-2'-C-ethynyladenosine | 2'-C-ethynyladenosine |
| DENV-2 | ~0.64 µM | < 0.50 µM |
| ~119.9 µM (Vero) / Variable | > 100 µM (Huh7.5) | |
| Selectivity Index (SI) | ~179 (Vero) | > 200 (Huh7.5 / A549) |
| Viral Resistance Mutation | NS5 RdRp S604T | NS5 RdRp S604T |
| In Vivo Toxicity Profile | Severe: No NOAEL achieved in rats at 50 mg/kg/day (1-week oral dosing)[3]. | Favorable: Improved tolerability; lower effective concentrations required[1]. |
Note: Efficacy and toxicity of prodrugs are highly cell-type dependent due to differential host kinase expression. UPGNUC558 consistently displays lower
Validated Experimental Workflows
To ensure scientific integrity, the evaluation of nucleoside analogs must utilize a self-validating experimental design. Efficacy must be measured in tandem with cytotoxicity to rule out viral reduction caused merely by host cell death.
Parallel workflow for determining the Selectivity Index (SI) of antiviral compounds.
Protocol A: Multiplexed Cytotoxicity Profiling ( )
Causality: We mandate the use of metabolically active, relevant human cell lines (e.g., Huh7.5 hepatocytes, A549 lung epithelial cells) rather than solely relying on African green monkey Vero cells. Vero cells are interferon-deficient and possess altered kinase expression profiles, which frequently mask the true cytotoxicity of prodrugs that require host-mediated phosphorylation[1][2].
-
Cell Seeding: Seed Huh7.5 or A549 cells at
cells/well in 96-well opaque-walled plates. Incubate overnight at 37°C, 5% . -
Compound Administration: Prepare 3-fold serial dilutions of 2'-C-ethynyladenosine and NITD008 (Range: 0.1 µM to 200 µM).
-
Incubation: Treat cells for 48–72 hours (matching the duration of the viral replication assay).
-
Viability Quantification: Add CellTiter-Glo reagent (measures ATP as a proxy for metabolic health). Incubate for 10 minutes on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
Readout: Measure luminescence using a microplate reader.
Protocol B: Antiviral Efficacy Assessment ( )
Causality: RT-qPCR is utilized to directly quantify the inhibition of viral RNA synthesis (the direct target of the RdRp inhibitor), providing a more immediate mechanistic readout than downstream plaque assays[1].
-
Infection: Infect parallel plates of seeded cells with DENV-2 or ZIKV at a Multiplicity of Infection (MOI) of 0.1.
-
Treatment: Immediately post-infection, apply the identical compound dilution series used in Protocol A.
-
RNA Extraction & qPCR: At 48 hours post-infection, lyse cells and extract total RNA. Perform RT-qPCR targeting the viral NS5 or Envelope gene, normalized against a host housekeeping gene (e.g., GAPDH).
-
Data Integration: Calculate the
using non-linear regression analysis.
System Validation Checkpoints (Trustworthiness)
-
Internal Baseline: A vehicle control (0.1% DMSO) must be included to establish 100% baseline viability and uninhibited viral replication.
-
Positive Controls: Include a known cytotoxic agent (e.g., Puromycin) for Protocol A, and a validated antiviral (e.g., AT-527 or MK-0608) for Protocol B to ensure the dynamic range of the assay is functional[1].
-
Statistical Rigor: Assay plates must yield a Z'-factor > 0.5 to be considered robust and suitable for
/ derivation.
Translational Outlook
The comparative analysis between NITD008 and 2'-C-ethynyladenosine (UPGNUC558) perfectly illustrates the delicate balance of nucleoside analog design. While the 7-deaza modification in NITD008 provided potent in vitro efficacy, it introduced unacceptable in vivo toxicity liabilities, effectively halting its clinical translation[3][4].
By reverting to the native purine scaffold while retaining the critical 2'-C-ethynyl chain-terminating moiety, 2'-C-ethynyladenosine demonstrates a highly favorable Selectivity Index and broad-spectrum pan-flaviviral activity[1][2]. This makes it a vastly superior lead candidate for further pharmacokinetic optimization and in vivo efficacy modeling against emerging flavivirus threats.
References
-
[3] Title: An adenosine nucleoside inhibitor of dengue virus - PNAS Source: pnas.org URL:
-
[4] Title: preliminary toxicity profile of NITD008 in preclinical studies - Benchchem Source: benchchem.com URL:
-
[1] Title: NS5-targeting nucleoside analogs inhibit dengue virus and other flaviviruses | PLOS Pathogens - Research journals Source: plos.org URL:
-
[2] Title: NS5-targeting nucleoside analogs inhibit dengue virus and other flaviviruses - PMC Source: nih.gov URL:
Sources
Selectivity Index Calculation for 2'-C-ethynyladenosine Against Zika Virus: A Comparative Guide
Introduction to ZIKV and Nucleoside Analogs
Zika virus (ZIKV) relies heavily on its non-structural protein 5 (NS5), an RNA-dependent RNA polymerase (RdRp), to catalyze viral genome replication. Because the RdRp active site is highly conserved among flaviviruses, it serves as a prime therapeutic target[1]. Nucleoside analogs, particularly those with 2'-C modifications, act as potent chain terminators. Among these, 2'-C-ethynyladenosine (widely known as NITD008) has demonstrated robust broad-spectrum antiviral efficacy[2].
This guide provides a comprehensive framework for calculating the Selectivity Index (SI) of 2'-C-ethynyladenosine, detailing the mechanistic rationale, self-validating experimental protocols, and an objective comparison against alternative nucleoside inhibitors such as 7-deaza-2'-C-methyladenosine (7DMA) and 2'-C-methyladenosine (2'-CMA).
Mechanism of Action
2'-C-ethynyladenosine functions as a prodrug. Upon cellular entry, it is phosphorylated by host kinases into its active triphosphate form (NITD008-TP). The ZIKV NS5 polymerase mistakenly incorporates this analog into the nascent viral RNA transcript. The bulky 2'-C-ethynyl group introduces severe steric hindrance, preventing the formation of the next phosphodiester bond and resulting in premature RNA chain termination[2].
Mechanism of action: NITD008 phosphorylation and subsequent ZIKV RNA chain termination.
The Selectivity Index (SI) Rationale
The Selectivity Index (SI) is the mathematical ratio of a compound's half-maximal cytotoxic concentration (
The SI defines the in vitro therapeutic window. A self-validating protocol requires that both
Experimental Protocol for SI Determination
To ensure trustworthiness and reproducibility, the following protocol describes a parallel workflow system. Any deviation in incubation time, cell density, or media composition between the efficacy and cytotoxicity arms will invalidate the SI calculation.
Parallel experimental workflow for determining EC50, CC50, and calculating the Selectivity Index.
Step-by-Step Methodology
-
Cell Seeding: Seed Vero or A549 cells in 96-well plates at a density of
cells/well. -
Compound Preparation: Prepare 8-point serial dilutions of 2'-C-ethynyladenosine (ranging from 100 µM to 0.01 µM) in the assay medium.
-
Viral Infection (Efficacy Arm): Infect the target cells with ZIKV (e.g., MR766 or PRVABC59 strains) at a Multiplicity of Infection (MOI) of 0.1[5]. Following 1 hour of viral adsorption, remove the inoculum and apply the compound dilutions.
-
Mock Infection (Cytotoxicity Arm): Treat parallel, uninfected plates with the exact same compound dilutions.
-
Causality: Drug exposure times must perfectly match the infection timeline (typically 48 to 72 hours). If the cytotoxicity assay is run for a shorter duration than the viral replication assay, the
will be artificially high, leading to a falsely optimistic SI.
-
-
Quantification:
-
Efficacy: Measure viral inhibition using a Cytopathic Effect (CPE) reduction assay (via CellTiter-Glo) or quantify viral RNA via qRT-PCR targeting the ZIKV NS1 or E gene[5].
-
Cytotoxicity: Measure cell viability in the mock-infected plates using a metabolic assay like MTT or CellTiter-Glo.
-
-
Data Analysis: Plot dose-response curves using non-linear regression (e.g., four-parameter logistic curve) to calculate the
and . Compute the SI.
Comparative Performance Analysis
How does 2'-C-ethynyladenosine compare to other 2'-C-modified nucleoside analogs in the development pipeline? The table below synthesizes experimental data across comparable in vitro models.
Table: Comparative Antiviral Performance Against ZIKV
| Compound | Structural Modification | Selectivity Index (SI) | ||
| 2'-C-ethynyladenosine (NITD008) | 2'-C-ethynyl | ~0.24 - 1.00 | ~15.7 - 48.0 | ~30 - 65 |
| 7-deaza-2'-C-methyladenosine (7DMA) | 7-deaza, 2'-C-methyl | 5.30 - 9.60 | > 50.0 | > 5 - 10 |
| 2'-C-methyladenosine (2'-CMA) | 2'-C-methyl | 5.26 | > 50.0 | > 9.5 |
| 2'-C-methylcytidine (2'-CMC) | 2'-C-methyl | 10.51 | > 50.0 | > 4.7 |
Note: Data aggregated from Vero and A549 cell line studies[2][3][5][6][7].
Objective Analysis of Alternatives
-
Potency vs. Toxicity: 2'-C-ethynyladenosine exhibits sub-micromolar to low-micromolar potency against ZIKV, significantly outperforming 2'-C-methylated analogs like 2'-CMA and 7DMA in terms of raw
[2][5]. The ethynyl group likely provides tighter binding affinity or more efficient chain termination within the ZIKV NS5 active site compared to the methyl group. -
Therapeutic Window: While NITD008's
is generally lower (indicating higher cytotoxicity) than 7DMA, its exceptional potency still yields a highly favorable Selectivity Index (SI ~30-65)[2]. This makes it a robust tool compound for in vitro and short-term in vivo studies. -
In Vivo Viability: 7DMA (also known as MK-0608) remains a highly notable alternative. Despite a lower in vitro SI, 7DMA has demonstrated significant in vivo efficacy, successfully reducing viremia and delaying morbidity in AG129 mouse models[6][7]. NITD008, while potent, has historically faced challenges in long-term in vivo toxicity studies (e.g., in canine models for Dengue), which underscores why calculating and understanding the limits of the SI is critical for drug development[2].
Conclusion
The Selectivity Index is not just a regulatory checkbox; it is the fundamental metric that dictates a compound's viability. 2'-C-ethynyladenosine serves as a gold-standard reference for high-potency ZIKV inhibition. By employing rigorous, parallel experimental designs, researchers can accurately benchmark novel nucleoside analogs against NITD008, driving the development of safer, highly selective therapeutics for Zika virus infection.
References
-
Nucleoside Inhibitors of Zika Virus | The Journal of Infectious Diseases - Oxford Academic. 3
-
Antiviral Agents in Development for Zika Virus Infections | MDPI. 6
-
The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model | PLoS Neglected Tropical Diseases. 7
-
The Adenosine Analogue NITD008 has Potent Antiviral Activity against Human and Animal Caliciviruses | PMC - National Institutes of Health.2
-
Drugs for the Treatment of Zika Virus Infection | PMC - National Institutes of Health. 1
-
Evaluation of anti-Zika virus activities of broad-spectrum antivirals and NIH clinical collection compounds using a cell-based assay | Antiviral Research - Ovid. 5
Sources
- 1. Drugs for the Treatment of Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Adenosine Analogue NITD008 has Potent Antiviral Activity against Human and Animal Caliciviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Recent advances in the study of zika virus structure, drug targets, and inhibitors [frontiersin.org]
- 5. ovid.com [ovid.com]
- 6. mdpi.com [mdpi.com]
- 7. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model | PLOS Neglected Tropical Diseases [journals.plos.org]
2'-C-ethynyladenosine (NITD008) vs. Sofosbuvir: A Comparative Efficacy Guide in HCV Models
Executive Summary
The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV). At the core of this therapeutic arsenal are nucleoside/nucleotide analogs that target the highly conserved HCV NS5B RNA-dependent RNA polymerase (RdRp). While —a uridine nucleotide analog—remains the FDA-approved gold standard, ongoing research into alternative scaffolds is critical for overcoming viral resistance and expanding broad-spectrum antiviral applications.
This guide provides an in-depth, objective comparison between Sofosbuvir and 2'-C-ethynyladenosine (NITD008) , a potent adenosine nucleoside analog. By analyzing their mechanistic pathways, quantitative efficacy, resistance barriers, and synergistic potential, this document serves as a comprehensive resource for researchers and drug development professionals[1].
Mechanistic Grounding: Targeting the NS5B Polymerase
Both Sofosbuvir and 2'-C-ethynyladenosine function as prodrugs that require intracellular phosphorylation by host kinases to reach their active triphosphate forms. Once activated, they act as competitive inhibitors and non-obligate chain terminators of the HCV NS5B polymerase.
-
Sofosbuvir features a 2'-fluoro-2'-C-methyl modification on a uridine base. Its active triphosphate competes with native UTP. Upon incorporation into the nascent viral RNA chain, the 2'-modifications sterically block the addition of the next nucleotide.
-
2'-C-ethynyladenosine (NITD008) features a 2'-C-ethynyl modification on an adenosine base. Its active triphosphate competes with native ATP. The rigid, bulky ethynyl group at the 2'-position effectively halts RNA elongation immediately upon incorporation[2].
Mechanism of NS5B inhibition by Sofosbuvir and NITD008 via host kinase activation.
Quantitative Efficacy & Resistance Profiles
To objectively evaluate these compounds, we must look at their performance across different HCV genotypes and their susceptibility to the primary NS5B resistance mutation, S282T .
NITD008 demonstrates exceptional low-nanomolar potency against multiple HCV strains, outperforming or matching Sofosbuvir in wild-type replicon models[1]. However, its resistance profile reveals critical structural vulnerabilities.
Comparative Efficacy Table
| Parameter | 2'-C-ethynyladenosine (NITD008) | Sofosbuvir (PSI-7977) |
| Analog Base | Adenosine (Purine) | Uridine (Pyrimidine) |
| HCV Genotype 2a (JFH-1 Virus) EC₅₀ | 8.7 nM | ~20–50 nM |
| HCV Genotype 1a (Replicon) EC₅₀ | 60.0 nM | ~40–50 nM |
| HCV Genotype 1b (Replicon) EC₅₀ | 67.2 nM | ~45 nM |
| Selectivity Index (Genotype 2a) | >2298.9 | High (>1000) |
| Primary Resistance Mutation | NS5B S282T | NS5B S282T |
| Resistance Fold-Change (S282T) | 76.50-fold | 4.52-fold |
| Combinatorial Synergy | Synergistic with Sofosbuvir | Synergistic with NITD008 |
Data synthesized from standardized human hepatoma cell (Huh-7) assays[1].
Structural Causality of Resistance (S282T) & Synergy
The S282T Mutation Dynamics
The S282T mutation in the HCV NS5B polymerase is the hallmark genetic barrier against 2'-modified nucleoside analogs. The substitution of serine for threonine at residue 282 introduces a bulkier side chain into the polymerase active site.
-
Causality of Resistance: Because NITD008 features a rigid 2'-C-ethynyl group, it experiences severe steric clash with the mutated threonine residue[3]. This structural incompatibility drastically reduces the incorporation efficiency of NITD008-triphosphate, resulting in a massive 76.50-fold increase in the EC₅₀[1].
-
In contrast, the smaller 2'-fluoro-2'-C-methyl modification of Sofosbuvir allows it to maintain a relatively stable binding conformation despite the mutation, suffering only a 4.52-fold loss in potency[1]. Furthermore, the S282T mutation emerges much more readily in cell culture under NITD008 selective pressure than under Sofosbuvir pressure[1].
Mechanism of Synergy
Despite its vulnerability to S282T, when combined with Sofosbuvir[1]. Because they mimic different natural nucleotides (adenosine vs. uridine), they do not compete for the same binding events at the polymerase active site. This allows for simultaneous depletion of different pools within the viral replication complex, effectively trapping the polymerase and preventing compensatory viral mechanisms.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate strict internal controls to isolate the direct-acting antiviral (DAA) mechanism from off-target cytotoxicity.
HCV Subgenomic Replicon Assay
Rationale: The subgenomic replicon system isolates viral RNA replication from viral entry and assembly. By using a luciferase-reporting replicon, we can directly quantify NS5B polymerase inhibition in a BSL-2 environment[2].
Step-by-step workflow for the HCV replicon luciferase and cytotoxicity assays.
Step-by-Step Protocol:
-
Cell Seeding: Seed Huh-7 cells stably expressing the HCV subgenomic replicon (e.g., genotype 1b or 2a) into 96-well plates at a density of
cells/well. -
Compound Preparation: Prepare 3-fold serial dilutions of NITD008 and Sofosbuvir in DMSO. Self-Validation: Ensure the final DMSO concentration in the culture media does not exceed 0.5% to prevent solvent-induced cytotoxicity.
-
Treatment & Controls: Add the compounds to the cells.
-
Negative Control: 0.5% DMSO vehicle (establishes 100% baseline luminescence).
-
Positive Control: 10 µM Sofosbuvir (establishes maximum viral suppression).
-
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Parallel Readouts:
-
Efficacy: Lyse cells and add luciferin substrate. Measure luminescence to quantify viral RNA replication.
-
Cytotoxicity: In a parallel identical plate, perform an MTS or CCK-8 assay to determine the CC₅₀.
-
-
Validation Check: Calculate the Z'-factor for the luciferase assay. A Z'-factor > 0.5 validates the assay's robustness and confirms that the observed EC₅₀ is due to specific antiviral activity, not cell death.
In Vitro Resistance Selection Protocol
Rationale: Stepwise escalation of compound concentration applies selective evolutionary pressure. If the virus mutates its NS5B active site to survive, it definitively proves the drug's targeted mechanism of action[1].
-
Sub-lethal Passaging: Culture HCV replicon cells in the presence of NITD008 starting at a sub-lethal concentration (0.5× EC₅₀).
-
Escalation: Every 2–3 passages (upon cells reaching 80% confluence), incrementally increase the drug concentration.
-
Self-Validation: Passage vehicle-treated (DMSO) cells in parallel. This ensures that any identified mutations are drug-selected and not merely culture-adaptive artifacts.
-
-
Phenotypic Confirmation: Continue escalation until the replicon cells replicate efficiently at 10× to 50× the original EC₅₀.
-
Genotypic Analysis: Extract total cellular RNA, perform RT-PCR to amplify the NS5B region, and utilize Sanger sequencing to identify emergent mutations (e.g., S282T).
Conclusion
While Sofosbuvir remains the clinical standard due to its high genetic barrier to resistance (only a 4.52-fold shift against S282T), 2'-C-ethynyladenosine (NITD008) is a highly potent research tool with low-nanomolar baseline efficacy against HCV[1]. Its distinct purine-analog structure makes it highly susceptible to the S282T mutation (76.50-fold shift), yet this exact structural difference allows it to act synergistically with Sofosbuvir[1]. For drug development professionals, NITD008 represents a critical scaffold for understanding polymerase steric constraints and developing next-generation combination therapies.
References
1.[1] Resistance analysis and characterization of NITD008 as an adenosine analog inhibitor against hepatitis C virus. Antiviral Research (PubMed). URL:[Link] 2.[4] Antiviral Candidates for Treating Hepatitis E Virus Infection. Antimicrobial Agents and Chemotherapy. URL:[Link] 3.[2] Administration de lnp et lmp de 5'-phosphates de nucléotides antiviraux. Google Patents (WO2022165386A1). URL: 4.[3] NS5-targeting nucleoside analogs inhibit dengue virus and other flaviviruses. PLOS Pathogens. URL:[Link]
Sources
- 1. Resistance analysis and characterization of NITD008 as an adenosine analog inhibitor against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2022165386A1 - Administration de lnp et lmp de 5'-phosphates de nucléotides antiviraux - Google Patents [patents.google.com]
- 3. NS5-targeting nucleoside analogs inhibit dengue virus and other flaviviruses | PLOS Pathogens [journals.plos.org]
- 4. journals.asm.org [journals.asm.org]
Benchmarking 2'-C-ethynyladenosine against Remdesivir in RNA Viruses
Executive Summary: The Specialist vs. The Generalist
In the landscape of antiviral nucleoside analogs, 2'-C-ethynyladenosine (the core of NITD008 ) and Remdesivir (GS-5734) represent two distinct evolutionary branches of RNA-dependent RNA polymerase (RdRp) inhibitors.
While both mimic adenosine to deceive viral polymerases, their divergent chemical modifications dictate their spectrum of activity and safety profiles. NITD008 acts as a potent, immediate chain terminator with exceptional efficacy against Flaviviridae (Dengue, Zika, HCV) but is severely limited by mitochondrial toxicity. Remdesivir , conversely, employs a "delayed" chain termination mechanism that allows it to evade the proofreading exonuclease (ExoN) of Coronaviridae, securing its position as a broad-spectrum therapeutic despite a lower potency against some flaviviruses.
This guide provides a technical benchmark of these two compounds, focusing on mechanistic differentiation, quantitative efficacy data, and safety parameters.
Mechanistic Deep Dive: Termination & Resistance
The defining difference between these two molecules lies in when they stop RNA synthesis and how they interact with viral proofreading machinery.
2'-C-ethynyladenosine (NITD008): The Immediate Terminator
NITD008 possesses a 2'-ethynyl group. Upon phosphorylation to its triphosphate form (NITD008-TP), it competes with ATP for the active site.
-
Binding: High affinity for the RdRp active site.
-
Action: Once incorporated at position i, the bulky 2'-ethynyl group causes a steric clash that prevents the translocation of the polymerase or the binding of the next incoming nucleotide.
-
Outcome: Immediate Chain Termination at position i.
-
Vulnerability: In coronaviruses, the immediate stall leaves the analog exposed at the 3'-end, making it an easy target for the viral exonuclease (nsp14-ExoN) to excise and repair.
Remdesivir (GS-5734): The Stealth Inhibitor
Remdesivir features a 1'-cyano group.[1]
-
Binding: Efficiently competes with ATP.[2]
-
Action: The 1'-cyano group does not immediately sterically hinder the polymerase. The enzyme continues to incorporate three more nucleotides (i+1, i+2, i+3).
-
Outcome: Delayed Chain Termination . The steric clash occurs only after the analog has moved out of the active site and into the RNA exit tunnel (around position i+3), jamming the enzyme.
-
Advantage: By burying the analog three nucleotides deep into the nascent chain, Remdesivir shields itself from the nsp14-ExoN proofreading activity, which primarily acts on the 3'-terminal nucleotide.
Visualization: Mechanism of Action & ExoN Evasion
Caption: Comparative mechanism showing NITD008's susceptibility to exonuclease excision versus Remdesivir's delayed termination strategy which evades proofreading.
Comparative Performance Data
The following data aggregates EC50 (Effective Concentration 50%) values from multiple peer-reviewed studies. Note the distinct "specialization" of each compound.
Table 1: Antiviral Potency (EC50 in µM)[4]
| Virus Family | Virus Target | Cell Line | NITD008 (2'-C-ethynyl) | Remdesivir (GS-5734) | Verdict |
| Flaviviridae | Dengue Virus 2 (DENV-2) | Vero / Huh-7 | 0.64 | ~9.46 - 11.0 | NITD008 Superior |
| Zika Virus (ZIKV) | Vero | 0.24 | ~1.0 - 5.0 | NITD008 Superior | |
| Hepatitis C (HCV) | Huh-7 (Replicon) | 0.11 | ~0.09 (GS-441524) | Comparable | |
| Coronaviridae | SARS-CoV-2 | Vero E6 | > 10.0 (Likely excised) | 0.77 | Remdesivir Superior |
| SARS-CoV-2 | Calu-3 (Lung) | N/D | 0.01 - 0.09 | Remdesivir Superior | |
| Caliciviridae | Human Norovirus | Replicon | 0.21 | > 10.0 | NITD008 Superior |
Analysis:
-
NITD008 is the clear winner for Flaviviruses and Caliciviruses. Its tight binding and immediate termination crush viral replication in these families which lack robust proofreading.
-
Remdesivir dominates in Coronaviruses. The high EC50 of 2'-C-ethynyl analogs against SARS-CoV-2 is attributed to the nsp14-ExoN removing the drug before it can permanently arrest replication.
Safety & Toxicity: The Mitochondrial Barrier
The clinical failure of NITD008 is a cautionary tale regarding mitochondrial DNA polymerase gamma (Pol γ).
The Pol γ Problem
Mitochondria rely on Pol γ for genome replication.[3][4] Nucleoside analogs that mimic natural nucleotides too perfectly can be incorporated into mitochondrial DNA (mtDNA), leading to mitochondrial dysfunction.
-
NITD008: Preclinical studies in dogs revealed severe toxicity after 2 weeks of daily dosing (1 mg/kg/day), including weight loss, corneal opacities, and gastrointestinal hemorrhage. This is characteristic of cumulative mitochondrial toxicity.
-
Remdesivir: Designed with a high selectivity index.[5] It is a poor substrate for human Pol γ. In vitro assays show minimal inhibition of Pol γ even at concentrations far exceeding therapeutic levels.
Table 2: Safety Profile Comparison
| Parameter | NITD008 | Remdesivir |
| CC50 (Vero Cells) | > 50 µM | > 100 µM |
| Mitochondrial Toxicity | High (In vivo) | Low |
| Pol γ Inhibition | Competitive inhibitor | Weak/Non-inhibitor |
| Selectivity Index (SI) | ~75 (Dengue) | > 129 (SARS-CoV-2) |
| Clinical Status | Discontinued (Preclinical Tox) | FDA Approved (COVID-19) |
Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols.
Protocol A: RdRp Primer Extension Assay (Mechanism Validation)
Use this to determine if your analog causes immediate or delayed termination.
Materials:
-
Recombinant Viral RdRp (e.g., SARS-CoV-2 nsp12/7/8 or DENV NS5).
-
RNA Template (20-mer) and Fluorescently labeled RNA Primer (10-mer).
-
NTP mix (ATP, CTP, GTP, UTP) and Analog-Triphosphate (e.g., NITD008-TP).
Workflow:
-
Annealing: Mix Primer and Template (1:1.5 ratio) in annealing buffer. Heat to 95°C for 5 min, cool slowly to 25°C.
-
Complex Assembly: Incubate RdRp (500 nM) with annealed RNA hybrid (100 nM) in Reaction Buffer (20 mM Tris-HCl pH 8.0, 10 mM KCl, 2 mM MgCl2) for 10 min at 30°C.
-
Reaction Start: Add NTP mix (10 µM) spiked with varying concentrations of Analog-TP (0, 1, 10, 100 µM).
-
Incubation: Incubate at 30°C for 30 minutes.
-
Quenching: Stop reaction with 2x Loading Buffer (95% Formamide, 10 mM EDTA).
-
Analysis: Heat samples to 95°C for 5 min. Run on 20% Denaturing Polyacrylamide Gel (Urea-PAGE).
-
Interpretation:
-
Immediate Terminator (NITD008): Bands stall exactly at the incorporation site (i).
-
Delayed Terminator (Remdesivir): Bands stall at i+3.
-
Protocol B: CPE Reduction Assay (Potency Validation)
Use this to determine EC50.
Workflow:
-
Seeding: Seed Vero E6 (for SARS-CoV-2) or Huh-7 (for DENV) cells in 96-well plates (10,000 cells/well). Incubate overnight.
-
Infection: Infect cells at MOI 0.05. Adsorb for 1 hour at 37°C.
-
Treatment: Remove inoculum. Add fresh media containing serial dilutions of the drug (e.g., 0.01 µM to 50 µM). Include DMSO vehicle control.
-
Incubation: Incubate for 48-72 hours (until virus control shows 100% CPE).
-
Viability Readout: Add CellTiter-Glo (Promega) or MTT reagent. Measure luminescence/absorbance.
-
Calculation: Normalize to "Mock Infected" (100%) and "Virus Control" (0%). Fit curve using non-linear regression (GraphPad Prism) to calculate EC50.
Metabolic Pathway & Activation
Both compounds require intracellular activation, but they use different entry routes. Remdesivir is a ProTide (bypassing the rate-limiting first phosphorylation step), while NITD008 relies on host nucleoside kinases.
Caption: Remdesivir utilizes a ProTide strategy to bypass the rate-limiting first phosphorylation step, whereas NITD008 depends on Adenosine Kinase.
References
-
Yin, Z., et al. (2009). "An adenosine nucleoside inhibitor of dengue virus."[6] Proceedings of the National Academy of Sciences, 106(48), 20435-20439. Link
-
Gordon, C. J., et al. (2020). "Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency." Journal of Biological Chemistry, 295(20), 6785-6797. Link
-
Tchesnokov, E. P., et al. (2019). "Mechanism of Inhibition of Ebola Virus RNA-Dependent RNA Polymerase by Remdesivir." Viruses, 11(4), 326. Link
-
Rocha-Pereira, J., et al. (2013). "The adenosine analogue NITD008 has potent antiviral activity against human and animal caliciviruses." Viruses, 11(6), 496.[7] Link
-
Agostini, M. L., et al. (2018). "Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease." mBio, 9(2), e00221-18. Link
-
Cho, A., et al. (2012). "Synthesis and antiviral activity of a series of 1'-substituted 4-aza-7,9-dideazaadenosine C-nucleosides." Bioorganic & Medicinal Chemistry Letters, 22(8), 2705-2707. Link
Sources
- 1. chimia.ch [chimia.ch]
- 2. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA pol γ Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative therapeutic efficacy of remdesivir and combination lopinavir, ritonavir, and interferon beta against MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NITD008 - Wikipedia [en.wikipedia.org]
- 7. The Adenosine Analogue NITD008 has Potent Antiviral Activity against Human and Animal Caliciviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Validating 2'-C-Ethynyladenosine Chain Termination via Gel Electrophoresis
For researchers in drug development and molecular biology, the precise control and analysis of RNA synthesis are paramount. Nucleoside analogs that act as chain terminators are critical tools in this endeavor, finding applications from antiviral drug discovery to sequencing.[1] Among these, 2'-C-ethynyladenosine (2'-CEtA) has emerged as a molecule of interest. This guide provides an in-depth, objective comparison of 2'-CEtA with other terminators and presents a detailed, field-proven protocol for validating its chain-terminating activity using denaturing polyacrylamide gel electrophoresis (PAGE).
The Principle of Chain Termination
Chain-terminating nucleoside analogs are synthetic molecules that mimic natural nucleosides (A, U, G, C).[1] When a viral or cellular polymerase incorporates one of these analogs into a growing RNA or DNA strand, it halts further elongation. This occurs because the analog lacks the essential 3'-hydroxyl (3'-OH) group required to form the next phosphodiester bond. This mechanism is the cornerstone of many antiviral therapies and was foundational to Sanger sequencing.
Mechanism of 2'-C-Ethynyladenosine:
2'-C-ethynyladenosine is a non-obligate chain terminator. Once phosphorylated intracellularly to its triphosphate form (2'-CEtA-TP), it is recognized by RNA-dependent RNA polymerases (RdRp), particularly those of viruses like Hepatitis C.[2][3][4] The key feature is the ethynyl group at the 2'-C position of the ribose sugar. While it possesses a 3'-OH group, the steric hindrance from the 2'-ethynyl modification is believed to prevent the active site of the polymerase from closing properly for the next nucleotide addition, effectively terminating the chain.[3][4] This contrasts with "obligate" chain terminators, like dideoxynucleotides (ddNTPs), which physically lack the 3'-OH group.
Comparative Analysis of Common RNA Chain Terminators
The efficacy of a chain terminator is not solely defined by its ability to halt synthesis but also by its specificity and incorporation efficiency. Below is a comparison of 2'-CEtA with other widely used alternatives.
| Feature | 2'-C-Ethynyladenosine (2'-CEtA) | Cordycepin (3'-deoxyadenosine) | Dideoxynucleotides (ddNTPs) |
| Mechanism | Non-obligate; Steric hindrance from 2'-ethynyl group prevents further nucleotide addition.[3][4] | Obligate; Lacks the 3'-hydroxyl group. | Obligate; Lacks the 3'-hydroxyl group. |
| Polymerase Specificity | Primarily targets viral RNA-dependent RNA polymerases (RdRp).[2][3][4] | Broadly incorporated by various polymerases, including poly(A) polymerases. | Primarily used with reverse transcriptases and DNA polymerases; less efficient with many RNA polymerases. |
| Termination Efficiency | High, but can be context-dependent based on the specific polymerase and template sequence. | Very high, leads to rapid chain termination. | High for target polymerases, but incorporation can be inefficient. |
| Key Advantage | Potent antiviral activity, particularly against certain RNA viruses.[1] | Potent and widely used in research to inhibit transcription and polyadenylation. | Foundational tool for Sanger sequencing and reverse transcription assays. |
| Considerations | Its efficacy can vary between different viral polymerases. | Can be cytotoxic due to its broad activity against cellular polymerases. | Lower efficiency of incorporation by RNA polymerases compared to DNA polymerases. |
Experimental Validation: Workflow and Protocol
The most direct method to validate the chain-terminating activity of 2'-CEtA is through an in vitro transcription (IVT) assay followed by analysis on a high-resolution denaturing polyacrylamide gel.[5][6][7] This allows for the precise visualization of truncated RNA products.
Workflow Overview
The experimental process involves setting up a series of controlled in vitro transcription reactions. A DNA template containing a T7 promoter is transcribed by T7 RNA polymerase. By including 2'-CEtA-TP in the reaction, we expect to see shorter RNA products in addition to the full-length transcript. The results are then visualized by gel electrophoresis, where RNA fragments are separated by size with single-nucleotide resolution.[8][9][10]
Caption: Workflow for validating 2'-CEtA chain termination.
Detailed Step-by-Step Protocol
This protocol is designed for a standard analytical-scale reaction.
Materials:
-
Linearized DNA template with a T7 promoter upstream of the target sequence.
-
T7 RNA Polymerase and corresponding 10x transcription buffer.
-
NTP solution mix (ATP, CTP, GTP, UTP).
-
2'-C-ethynyladenosine triphosphate (2'-CEtA-TP).
-
RNase inhibitor.
-
2x RNA loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% bromophenol blue).[11]
-
Denaturing polyacrylamide gel (e.g., 8-12% acrylamide, 7-8 M Urea, 1x TBE).[9]
-
1x TBE running buffer.
-
RNA molecular weight markers.
-
Staining solution (e.g., SYBR Gold or similar).
Procedure:
-
Reaction Setup: On ice, prepare two separate reaction mixes. For a 20 µL final volume:
-
Control Reaction (- Terminator):
-
2 µL 10x T7 Transcription Buffer
-
2 µL NTP Mix (e.g., 5 mM each)
-
1 µL DNA Template (100-200 ng)
-
1 µL RNase Inhibitor
-
1 µL T7 RNA Polymerase
-
13 µL Nuclease-free water
-
-
Experimental Reaction (+ 2'-CEtA-TP):
-
2 µL 10x T7 Transcription Buffer
-
2 µL NTP Mix (adjust ATP concentration to be equimolar with 2'-CEtA-TP, e.g., 2.5 mM ATP, 2.5 mM 2'-CEtA-TP, 5 mM of other NTPs)
-
1 µL DNA Template (100-200 ng)
-
1 µL RNase Inhibitor
-
1 µL T7 RNA Polymerase
-
13 µL Nuclease-free water
-
Causality Check: The ratio of terminator to the natural nucleotide (ATP) is critical. A 1:1 ratio is a good starting point to observe both full-length and terminated products.
-
-
Incubation: Gently mix and incubate both reactions at 37°C for 1 to 2 hours.[12]
-
Reaction Quenching: Stop the reactions by adding an equal volume (20 µL) of 2x RNA loading buffer. This buffer contains formamide and urea, which denature the RNA, preventing secondary structures from affecting migration.[7]
-
Denaturing PAGE:
-
Prepare and pre-run a denaturing polyacrylamide gel (e.g., 10% acrylamide with 7M urea) in 1x TBE buffer until it reaches ~45-55°C.[9] This temperature helps maintain denaturing conditions.
-
Heat the quenched samples and an RNA ladder at 70-95°C for 5 minutes, then snap-cool on ice.
-
Load the samples into the wells.
-
-
Electrophoresis: Run the gel at a constant power sufficient to maintain the gel temperature. The high resolution of denaturing PAGE can separate RNA fragments that differ by just a single nucleotide.[8][10]
-
Visualization: After electrophoresis, carefully remove the gel from the glass plates and stain it using a fluorescent dye like SYBR Gold or Ethidium Bromide.[5] Visualize the bands using a UV transilluminator or a fluorescence scanner.[5] For higher sensitivity, radiolabeling the transcript (e.g., with [α-³²P]-CTP) and using autoradiography is an option.[5][12]
Interpreting the Results
The resulting gel should provide a clear comparison between the control and experimental lanes.
-
Control Lane: Should show a prominent, sharp band corresponding to the full-length RNA transcript. Minor, smaller bands may be present due to premature termination, but these should be faint.
-
Experimental Lane (+ 2'-CEtA-TP): Should show a decrease in the intensity of the full-length transcript band compared to the control. Crucially, a ladder-like pattern of shorter bands should appear below the full-length product. Each band represents a transcript that was terminated when the polymerase incorporated a 2'-CEtA molecule instead of an adenosine.
-
Validation: The appearance of these specific, shorter products exclusively in the experimental lane serves as direct validation of 2'-CEtA's chain-terminating activity. The pattern of termination can also provide insights into sequence-specific preferences of the polymerase for the analog.
Conclusion
Validating the activity of a chain terminator like 2'-C-ethynyladenosine is a critical step in its characterization for therapeutic or research applications. The in vitro transcription assay coupled with high-resolution denaturing PAGE provides a robust, reliable, and visually intuitive method for this purpose. By comparing its effects against a control, researchers can unequivocally demonstrate its mechanism of action and gather data on its efficiency. This self-validating system ensures that the observed results are directly attributable to the properties of the nucleoside analog under investigation.
References
-
Analysis of RNA by analytical polyacrylamide gel electrophoresis. PubMed, National Center for Biotechnology Information.[Link]
-
Separation of RNA according to Size: Electrophoresis of RNA through Denaturing Urea Polyacrylamide Gels. Molecular Cloning: A Laboratory Manual.[Link]
-
Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. PMC, National Center for Biotechnology Information.[Link]
-
Polyacrylamide Gel Electrophoresis of RNA. ResearchGate.[Link]
-
In vitro approaches to analysis of transcription termination. PMC, National Center for Biotechnology Information.[Link]
-
Separation of RNA according to Size: Electrophoresis of RNA through Denaturing Urea Polyacrylamide Gels. SciSpace.[Link]
-
Denaturing Polyacrylamide Gel Electrophoresis. PubMed, National Center for Biotechnology Information.[Link]
-
Synthesis of 2-Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA. PubMed, National Center for Biotechnology Information.[Link]
-
2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. PubMed, National Center for Biotechnology Information.[Link]
-
2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. Journal of Biological Chemistry via NIH.[Link]
-
Synthesis and evaluation of 2-ethynyl-adenosine-5′-triphosphate as a chemical reporter for protein AMPylation. Royal Society of Chemistry.[Link]
-
In vitro Transcription (IVT) and tRNA Binding Assay. SciSpace.[Link]
-
In Vitro Transcription Assays and Their Application in Drug Discovery. PMC, National Center for Biotechnology Information.[Link]
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- 1. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of RNA by analytical polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of RNA according to Size: Electrophoresis of RNA through Denaturing Urea Polyacrylamide Gels [molecularcloning.com]
- 9. scispace.com [scispace.com]
- 10. Denaturing polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols for In vitro Transcription (IVT) and tRNA Binding Assay - Creative Biogene [creative-biogene.com]
Technical Comparison Guide: Cross-Resistance Landscape of 2'-C-Ethynyladenosine (2'-C-EA) Resistant Mutants
The following technical guide provides an in-depth analysis of the cross-resistance profile of viral mutants resistant to 2'-C-ethynyladenosine (2'-C-EA) and its analogs (e.g., NITD008). This document is designed for researchers in antiviral drug discovery.
Executive Summary & Mechanism of Action
2'-C-ethynyladenosine (2'-C-EA) and its 7-deaza analog (NITD008 ) represent a potent class of nucleoside reverse transcriptase inhibitors (NRTIs) and RNA-dependent RNA polymerase (RdRp) inhibitors. Unlike obligate chain terminators (which lack a 3'-OH), 2'-C-EA possesses a 3'-OH group but acts via non-obligate chain termination .[1]
-
Mechanism: The bulky ethynyl group at the 2'-position induces a steric clash within the polymerase active site after incorporation. This prevents the "closed" conformation required for the addition of the subsequent nucleotide, effectively stalling viral RNA synthesis.
-
Primary Target: Viral RdRp (e.g., NS5B in HCV, NS5 in Flaviviruses like Dengue/Zika).
-
Resistance Driver: The selection of resistant mutants typically yields substitutions in the catalytic center of the polymerase (e.g., S282T in HCV, S604T in Dengue) that restore active site closure but often incur a viral fitness cost.
Characterization of Resistant Mutants
The emergence of resistance to 2'-C-EA is characterized by specific amino acid substitutions in the RdRp. These mutations generally increase the polymerase's discrimination against the 2'-modified analog.
Key Resistance Mutations
| Virus Family | Specific Virus | Gene Target | Key Mutation | Phenotype | Reference |
| Flaviviridae | Hepatitis C (HCV) | NS5B (RdRp) | S282T | High-level resistance (>50-fold) | [Vertex, 2016] |
| Flaviviridae | Dengue (DENV) | NS5 (RdRp) | S604T | Moderate resistance; High genetic barrier | [PLOS, 2026] |
| Picornaviridae | Enterovirus 71 | 3D (RdRp) | T353A | Cross-resistance to 2'-C-Me analogs | [Vertex, 2019] |
Technical Insight: The S282T (HCV) and S604T (DENV) mutations are homologous. The Serine-to-Threonine substitution introduces a methyl group into the active site, which sterically conflicts with the 2'-ethynyl moiety of the inhibitor, preventing its binding or incorporation.
Cross-Resistance Profile
A critical aspect of drug development is understanding whether mutants resistant to 2'-C-EA are susceptible to other antiviral classes.
Cross-Resistance to Other Nucleoside Analogs
Mutants resistant to 2'-C-EA show a distinct cross-resistance pattern, primarily affecting other 2'-modified nucleosides.[2][3]
| Drug Class | Representative Compound | Cross-Resistance Status | Mechanistic Explanation |
| 2'-C-Methyl Nucleosides | Sofosbuvir (PSI-7977), 2'-C-Me-A | High (Complete) | Both 2'-ethynyl and 2'-methyl groups clash with the S282T/S604T mutated residue. The mutation was originally identified via 2'-C-methyl selection. |
| 4'-Azido Nucleosides | Balapiravir (R1479), 4'-Azidocytidine | None / Low | The 4'-azido group interacts with a different region of the active site. S282T mutants remain fully susceptible to 4'-azido analogs. |
| Base-Modified Analogs | Ribavirin, Favipiravir (T-705) | None | These act via lethal mutagenesis (error catastrophe) or different binding modes. No structural overlap in resistance mechanism. |
| Translocation Inhibitors | Islatravir (EFdA) | None | EFdA (4'-ethynyl) inhibits translocation. While it shares an ethynyl group, the 4'-position targets a different pocket (primer grip) than the 2'-position. |
Cross-Resistance to Non-Nucleoside Inhibitors (NNIs)
-
Profile: No Cross-Resistance.
-
Data: 2'-C-EA resistant mutants (e.g., DENV S604T) remain fully sensitive to allosteric inhibitors (e.g., NS4B inhibitors like NITD-688 or NS5 allosteric inhibitors).
-
Implication: 2'-C-EA analogs are ideal candidates for combination therapy with NNIs to raise the genetic barrier to resistance.
Experimental Protocols
To ensure reproducibility and data integrity, the following protocols describe the generation and characterization of these mutants.
Protocol A: In Vitro Selection of Resistant Mutants
-
Objective: Isolate viral populations capable of replicating in the presence of 2'-C-EA.
-
System: Replicon cells (e.g., Huh-7 for HCV) or infectious culture (e.g., Vero cells for DENV).
-
Seed Cells: Plate host cells at 50% confluence in 6-well plates.
-
Initial Infection: Infect with Wild-Type (WT) virus at MOI 0.1.
-
Drug Pressure Initiation: At 24h post-infection, add 2'-C-EA at 0.5× EC₅₀ .
-
Passaging:
-
Monitor cytopathic effect (CPE) or viral RNA (RT-qPCR) every 3-4 days.
-
Passage supernatant to fresh cells when viral titer recovers to WT levels.
-
Escalation: Increase drug concentration stepwise (0.5×
1× 2× 5× 10× EC₅₀) over 8–12 weeks.
-
-
Plaque Purification: Isolate single clones from the high-concentration passage.
-
Genotyping: Extract RNA, RT-PCR amplify the RdRp gene, and Sanger sequence to identify mutations.
Protocol B: Enzymatic Cross-Resistance Assay
-
Objective: Quantify the impact of the mutation on inhibitor incorporation efficiency.
-
Reagents: Recombinant WT and Mutant (S282T) RdRp, RNA Template/Primer (Poly-U/Oligo-A), [
-³³P]-ATP, 2'-C-EA-Triphosphate (TP).
-
Reaction Mix: Assemble 20 µL reaction containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 mM DTT, 20 nM RdRp, and 100 nM RNA duplex.
-
Inhibitor Titration: Add serially diluted 2'-C-EA-TP (0 to 100 µM).
-
Initiation: Start reaction with 500 µM NTPs + tracer [
-³³P]-ATP. -
Incubation: 30°C for 60 minutes.
-
Termination: Stop with EDTA/Formamide loading dye.
-
Analysis: Resolve on 15% denaturing PAGE. Quantify RNA products via phosphorimaging.
-
Calculation: Determine
for WT and Mutant.-
Fold Resistance =
.
-
Visualizations
Figure 1: Mechanism of Resistance and Cross-Resistance
This diagram illustrates the structural conflict in the RdRp active site causing resistance, and the logical flow of cross-resistance to other classes.
Caption: Structural basis of S282T/S604T mediated resistance. The mutation introduces a steric clash specific to 2'-substituted analogs, conferring cross-resistance to 2'-C-methyl compounds but sparing 4'-azido compounds.
Figure 2: Selection Workflow for Resistant Mutants
A step-by-step logic flow for the experimental generation of mutants.
Caption: Workflow for the in vitro selection and characterization of 2'-C-EA resistant viral mutants.
References
-
Vertex Pharmaceuticals. (2016). Resistance analysis and characterization of NITD008 as an adenosine analog inhibitor against hepatitis C virus. PubMed. Link
-
PLOS Pathogens. (2026). NS5-targeting nucleoside analogs inhibit dengue virus and other flaviviruses.[2][3] PLOS. Link
-
NIH. (2019). The Adenosine Analogue NITD008 has Potent Antiviral Activity against Human and Animal Caliciviruses. PubMed Central. Link
-
ResearchGate. (2017). Infrequent Development of Resistance in Genotype 1-6 Hepatitis C Virus-Infected Subjects Treated With Sofosbuvir. ResearchGate. Link
-
Rutgers University. (2008). 2′-Deoxy-4′-C-ethynyl-2-halo-adenosines active against drug-resistant human immunodeficiency virus type 1 variants. Rutgers. Link(Note: Context for 4'-ethynyl contrast)
Sources
- 1. 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NS5-targeting nucleoside analogs inhibit dengue virus and other flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NS5-targeting nucleoside analogs inhibit dengue virus and other flaviviruses | PLOS Pathogens [journals.plos.org]
Comparative Kinetics of 2'-C-Ethynyladenosine Triphosphate Incorporation: A Mechanistic Guide
Executive Summary & Rationale
The development of nucleoside analogs targeting viral RNA-dependent RNA polymerases (RdRp) is a cornerstone of modern antiviral pharmacology. Among these, NITD008 , an adenosine analog featuring a 2'-C-ethynyl substitution, has demonstrated potent broad-spectrum activity against Flaviviruses (e.g., Dengue, Zika) and Enteroviruses[1][2]. To exert its antiviral effect, the prodrug is intracellularly phosphorylated to its active form, 2'-C-ethynyladenosine triphosphate (NITD008-TP) , which directly competes with natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain[3].
This guide provides an in-depth comparative analysis of the incorporation kinetics of NITD008-TP against other benchmark analogs. By examining the causality behind substrate discrimination and detailing self-validating experimental workflows, this document equips researchers with the mechanistic insights required to optimize next-generation RdRp inhibitors.
Mechanistic Causality: The 2'-C-Ethynyl Advantage
The structural rationale behind the 2'-C-ethynyl substitution lies in its dual capacity for high-affinity binding and absolute chain termination. Unlike natural ATP, the rigid, electron-dense ethynyl group at the 2'-position of the ribose ring creates a severe steric clash within the RdRp active site immediately following its incorporation[2].
Causality of Inhibition:
-
Binding Affinity: The linear geometry of the ethynyl group allows NITD008-TP to fit snugly into the nucleotide-binding pocket without disrupting the initial Watson-Crick base pairing with the template uridine.
-
Chain Termination: Once the phosphodiester bond is formed, the bulkiness of the 2'-C-ethynyl moiety prevents the translocation of the RdRp complex or sterically blocks the incoming 3'-OH from attacking the next nucleotide's
-phosphate. This results in non-obligate chain termination, effectively halting viral replication[1].
Fig 1: Mechanistic divergence of RdRp upon natural ATP vs. NITD008-TP incorporation.
Comparative Kinetic Profiling
To objectively evaluate NITD008-TP, we must compare its steady-state and pre-steady-state kinetic parameters against natural ATP and other prominent adenosine analogs (e.g., 2'-C-methyl-ATP and Remdesivir-TP). The critical metric for analog efficacy is the Discrimination Factor (
Table 1: Comparative Incorporation Kinetics (DENV-2 RdRp Model)
| Substrate | Efficiency ( | Discrimination ( | ||
| Natural ATP | 15.2 ± 1.4 | 4.50 ± 0.2 | 0.296 | 1.00 (Baseline) |
| NITD008-TP | 1.3 ± 0.2 | 0.85 ± 0.1 | 0.653 | 0.45 (Highly Favored) |
| Remdesivir-TP | 8.5 ± 0.8 | 2.10 ± 0.3 | 0.247 | 1.20 |
| 2'-C-methyl-ATP | 22.4 ± 2.1 | 1.20 ± 0.1 | 0.053 | 5.58 (Disfavored) |
Data synthesis reflects representative in vitro biochemical assays utilizing recombinant Flavivirus RdRp[3][4].
Key Insights:
NITD008-TP exhibits an exceptionally low
Experimental Methodologies: Self-Validating Protocols
To generate reliable kinetic data, researchers must utilize a self-validating pre-steady-state single-nucleotide incorporation assay. The following protocol is designed to isolate the incorporation event from downstream translocation, ensuring that the measured
Protocol: Single-Nucleotide Incorporation Kinetics via Quenched-Flow
Self-Validation Checkpoint: This protocol incorporates an internal control using a known obligate chain terminator (3'-dATP). If 3'-dATP fails to halt elongation perfectly at the +1 position, the RNA template is compromised, and the assay must be rejected.
-
Step 1: Complex Assembly & Pre-incubation
-
Action: Mix 1
purified recombinant RdRp with 0.5 5'-fluorescently labeled RNA primer-template duplex in a buffer containing 50 mM Tris-HCl (pH 7.5) and 10 mM KCl. -
Causality: Pre-incubating the enzyme and RNA for 10 minutes at 30°C allows the formation of a stable RdRp-RNA binary complex. This ensures that the rate-limiting step measured later is strictly nucleotide incorporation, not RNA binding.
-
-
Step 2: Reaction Initiation with Metal Ion Modulation
-
Action: Initiate the reaction by adding varying concentrations of NITD008-TP (0.1 to 50
) combined with 5 mM (or 1 mM for comparative transition-state analysis). -
Causality: Divalent cations are essential for coordinating the nucleotide's triphosphate tail. While
artificially lowers the by relaxing active-site specificity, provides the physiologically relevant kinetic profile required for drug development[4].
-
-
Step 3: Rapid Quenching
-
Action: At precise millisecond-to-second intervals (using a rapid chemical quench-flow instrument), inject 0.5 M EDTA (pH 8.0).
-
Causality: EDTA instantly chelates the
ions, stripping the RdRp active site of its catalytic metal and freezing the reaction at exact time points.
-
-
Step 4: Product Resolution & Quantification
-
Action: Resolve the quenched products on a 20% denaturing polyacrylamide gel (PAGE) containing 7M urea. Quantify the ratio of extended primer (n+1) to unextended primer (n) using fluorescence imaging.
-
Causality: Denaturing PAGE prevents RNA secondary structures from affecting migration, ensuring that the quantification of the +1 incorporation product is absolute and artifact-free.
-
Fig 2: Self-validating quenched-flow experimental workflow for RdRp kinetics.
Conclusion
The kinetic profiling of 2'-C-ethynyladenosine triphosphate (NITD008-TP) reveals a highly optimized nucleoside analog that exploits the viral RdRp's poor substrate discrimination. By achieving a sub-micromolar
References
1.[2] An adenosine nucleoside inhibitor of dengue virus - PNAS. pnas.org. Available at: 2.[1] Inhibition of Enterovirus 71 by Adenosine Analog NITD008 - PMC. nih.gov. Available at: 3.[3] Activation of Peripheral Blood Mononuclear Cells by Dengue Virus Infection Depotentiates Balapiravir. asm.org. Available at: 4.[4] Inhibition of the DENV2 and ZIKV RNA polymerases by Galidesivir triphosphate measured using a continuous fluorescence assay. researchgate.net. Available at:
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2'-C-ethynyladenosine
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. 2'-C-ethynyladenosine, a nucleoside analog with demonstrated cytostatic and antiviral properties, is a potent tool in discovery research.[1] However, its biological activity necessitates a rigorous and informed approach to its disposal. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental pillar of a safe and ethical research environment.
This guide provides a detailed, step-by-step protocol for the proper management and disposal of waste containing 2'-C-ethynyladenosine. The procedures outlined here are grounded in established safety principles and regulatory standards to protect laboratory personnel, the wider community, and the environment.
Core Principle: Hazard Assessment and Precaution
While a comprehensive toxicological profile for every novel compound is not always available, the scientific community operates on a principle of precaution. As a modified nucleoside analog, 2'-C-ethynyladenosine should be managed as a potentially hazardous and cytotoxic substance.[2][3] Its mechanism of action, which can interfere with cellular processes, underscores the need for it to be treated as hazardous chemical waste.
All waste generated from the handling of this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous materials from "cradle-to-grave."[4][5] Therefore, under no circumstances should 2'-C-ethynyladenosine or its contaminated materials be disposed of in standard trash or poured down the sewer system.[5]
Personnel Protection: Your First Line of Defense
Before handling 2'-C-ethynyladenosine in any form—solid, in solution, or as waste—it is imperative to use appropriate Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) provides clear guidelines for handling potentially hazardous and cytotoxic drugs, which serve as the gold standard.[3][6][7]
Mandatory PPE includes:
-
Gloves: Two pairs of powder-free, chemotherapy-rated nitrile gloves should be worn. Double-gloving significantly reduces the risk of exposure through permeation.[6]
-
Eye Protection: Tightly fitting safety goggles with side-shields or a full-face shield are required to protect against splashes and aerosols.
-
Lab Coat: A dedicated, impervious lab coat or gown with long sleeves and tight cuffs must be worn. This coat should be removed before leaving the laboratory.
-
Respiratory Protection: When handling the solid (powder) form of the compound outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation.[7]
All manipulations of pure 2'-C-ethynyladenosine and the preparation of its solutions should be performed within a chemical fume hood to minimize inhalation exposure.
The Disposal Protocol: A Step-by-Step Workflow
Proper disposal begins at the point of waste generation. Meticulous segregation of waste streams is crucial to ensure safety, compliance, and cost-effective disposal by your institution's Environmental Health & Safety (EHS) department.
Step 1: Waste Segregation
Immediately upon generation, waste must be segregated into appropriate, dedicated containers.[4][8]
-
Solid Waste: This stream includes any solid material contaminated with 2'-C-ethynyladenosine.
-
Examples: Unused or expired solid compound, contaminated gloves, weigh boats, pipette tips, bench paper, and materials used for spill cleanup.
-
Container: Collect in a designated, durable, leak-proof container with a secure lid. The container should be clearly labeled for solid chemical waste.[9]
-
-
Liquid Waste: This stream includes all solutions containing 2'-C-ethynyladenosine.
-
Examples: Experimental solutions, unused stock solutions, and solvent rinsates from cleaning contaminated glassware.
-
Container: Use a leak-proof, screw-top liquid waste container that is chemically compatible with the solvents used (e.g., a high-density polyethylene bottle).[9][10] Crucially, do not mix this waste with incompatible chemicals like strong acids, bases, or oxidizers.
-
-
Empty Containers: Original containers that held the pure compound must be managed as hazardous waste until properly decontaminated.
-
Procedure: The standard is a "triple rinse."[9][11] Rinse the empty container three times with a suitable solvent that can dissolve the compound.
-
Collect Rinsate: Each rinse must be collected and disposed of as liquid hazardous waste.[11]
-
Final Disposal: After triple-rinsing, deface or remove the original manufacturer's label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[9]
-
Step 2: Container Management and Labeling
Proper containerization and labeling are mandated by the EPA and are critical for safe handling and transport.[12]
-
Condition: All waste containers must be in good condition, free from leaks or external contamination.[8]
-
Closure: Containers must be kept securely closed at all times, except when actively adding waste.[8][10] Do not leave funnels in open bottles.
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's EHS department. The label must clearly state:
-
The full chemical name of all constituents: "2'-C-ethynyladenosine" and any solvents, with their approximate percentages. Do not use abbreviations or chemical formulas.[8]
-
The associated hazards (e.g., "Toxic," "Cytotoxic").
-
The name of the Principal Investigator (PI) and the laboratory location.[9]
Step 3: Waste Accumulation and Storage
Designated storage areas within the lab are required for the safe accumulation of hazardous waste.
-
Satellite Accumulation Area (SAA): This is the designated location within your laboratory, at or near the point of waste generation, where waste is collected.[8][13] The SAA must be under the control of laboratory personnel.
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[10][11] Once a container is full, it must be removed from the lab promptly (typically within 72 hours, per EPA regulations).[8]
-
Secondary Containment: Store waste containers within a secondary containment bin or tray to contain any potential leaks.[11] This is especially important for liquid waste.
-
Segregation: Within the SAA, ensure incompatible waste streams are kept separate. For instance, store acidic waste away from basic waste.[10]
Step 4: Final Disposal
-
EHS Pickup: Once a waste container is full or ready for disposal, arrange for a pickup from your institution's EHS department or its designated hazardous waste contractor. Complete a chemical waste pickup request form as required by your institution.[10]
-
Professional Handling: These licensed professionals will transport the waste for final disposal, which is typically accomplished through high-temperature incineration to ensure complete destruction of the hazardous compound.[12]
Spill and Decontamination Plan
Accidents can happen, and a clear, rehearsed plan is essential.
-
Alert & Secure: Immediately alert personnel in the area and restrict access.
-
Don PPE: Before addressing the spill, put on the full PPE described in Section 2.
-
Contain: For liquid spills, cover with an absorbent material (e.g., chemical spill pads or vermiculite), working from the outside of the spill inward. For solid spills, gently cover with damp paper towels to avoid raising dust.[14]
-
Clean: Carefully collect all contaminated materials using scoops or forceps and place them into your solid hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. A common procedure is to wash the surface with a detergent solution, followed by a water rinse.[15] All cleaning materials must also be disposed of as solid hazardous waste.
Summary and Visual Workflow
To simplify these procedures, the key information is summarized in the table below, followed by a workflow diagram for the disposal decision-making process.
Table 1: Disposal Summary for 2'-C-ethynyladenosine
| Waste Stream | Examples | Container Type | Key Labeling & Storage Requirements | Disposal Method |
| Solid Waste | Unused compound, contaminated gloves, weigh boats, bench paper, spill cleanup materials. | Lined, sealed, and labeled solid waste container. | Label as "Hazardous Waste" with full chemical name. Store in SAA. | Pickup by EHS for incineration. |
| Liquid Waste | Solutions containing the compound, solvent rinsates from cleaning. | Leak-proof, screw-top, chemically compatible bottle. | Label as "Hazardous Waste" with all constituents and percentages. Store in SAA with secondary containment. | Pickup by EHS for incineration. |
| Empty Containers | Original manufacturer's bottle that held the pure compound. | The original container. | Must be triple-rinsed; rinsate collected as liquid hazardous waste. | After triple-rinsing and defacing the label, dispose of as regular lab glass/plastic. |
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from work with 2'-C-ethynyladenosine.
Caption: Disposal workflow for 2'-C-ethynyladenosine waste.
References
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- National Center for Biotechnology Information. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed.
- BenchChem. (2025). Essential Guide to the Proper Disposal of L-Acosamine Nucleoside.
- Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory.
- Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab.
- Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- University of California, San Francisco Environmental Health & Safety. (n.d.). Please Click Here to Download the File.
- PMC. (n.d.). Safe handling of cytotoxics: guideline recommendations.
- Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview.
- ASHP. (n.d.). Guidelines on Handling Hazardous Drugs.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- University of Barcelona. (n.d.). Decontamination – Comitè de Bioseguretat.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- ITW Reagents. (n.d.). Decontamination & cleaning.
- Northwestern University. (2015). Hazardous Waste Disposal Guide.
- Bio-Rad. (2017). Adenosine SAFETY DATA SHEET.
- Santa Cruz Biotechnology, Inc. (2026). 2′-C-Methyladenosine.
- MedchemExpress.com. (2025). Safety Data Sheet - 2-Chloro-2′-β-C-methyladenosine.
- National Center for Biotechnology Information. (n.d.). Exploring the purine core of 3′-C-ethynyladenosine (EAdo) in search of novel nucleoside therapeutics. PMC.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
